N-Methyl-3,3-diphenylcyclobutylamine hydrochloride
説明
特性
CAS番号 |
64895-42-7 |
|---|---|
分子式 |
C17H20ClN |
分子量 |
273.8 g/mol |
IUPAC名 |
(3,3-diphenylcyclobutyl)-methylazanium chloride |
InChI |
InChI=1S/C17H19N.ClH/c1-18-16-12-17(13-16,14-8-4-2-5-9-14)15-10-6-3-7-11-15;/h2-11,16,18H,12-13H2,1H3;1H |
InChIキー |
UKWMOJLWPNARMK-UHFFFAOYSA-N |
正規SMILES |
CNC1CC(C1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
純度 |
95 |
製品の起源 |
United States |
An In-Depth Technical Guide to the Physicochemical Properties of N-Methyl-3,3-diphenylcyclobutylamine Hydrochloride
For distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of N-Methyl-3,3-diphenylcyclobutylamine hydrochloride (CAS No: 64895-42-7).[1] As a compound of interest within central nervous system research and drug development, a thorough understanding of its fundamental characteristics is paramount for advancing research and ensuring formulation efficacy.[2] This document delineates the structural and molecular properties of the compound and provides detailed, field-proven methodologies for the experimental determination of its key physicochemical parameters, including melting point, solubility, and pKa. Furthermore, this guide outlines standard protocols for the spectroscopic characterization of N-Methyl-3,3-diphenylcyclobutylamine hydrochloride, which are essential for its unambiguous identification and purity assessment.
Introduction
N-Methyl-3,3-diphenylcyclobutylamine and its analogues have been investigated for their potential as central nervous system stimulants and antidepressant agents.[2][3] The hydrochloride salt form is often utilized in pharmaceutical development to enhance solubility and stability. A comprehensive characterization of the physicochemical properties of N-Methyl-3,3-diphenylcyclobutylamine hydrochloride is a critical prerequisite for its development, as these properties profoundly influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and manufacturing processes. This guide serves as a foundational resource for researchers, providing both established data and the necessary experimental frameworks for a thorough evaluation of this compound.
Molecular and Structural Properties
A clear definition of the molecular and structural attributes of N-Methyl-3,3-diphenylcyclobutylamine hydrochloride is the starting point for any in-depth physicochemical analysis. These foundational data are summarized in the table below.
| Property | Value | Source |
| Chemical Name | (3,3-diphenylcyclobutyl)-methylazanium chloride | [4][5] |
| Synonyms | N-Methyl-3,3-diphenylcyclobutylamine HCl, 3,3-Diphenyl-N-methylcyclobutylamine hydrochloride | [1] |
| CAS Number | 64895-42-7 | [1] |
| Molecular Formula | C₁₇H₂₀ClN | [1][4] |
| Molecular Weight | 273.80 g/mol | [1][4][5] |
| Chemical Structure | PubChem CID: 47487 | |
| Canonical SMILES | C[NH2+]C1CC(C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] | [4] |
| InChI | InChI=1S/C17H19N.ClH/c1-18-16-12-17(13-16,14-8-4-2-5-9-14)15-10-6-3-7-11-15;/h2-11,16,18H,12-13H2,1H3;1H | [4] |
| Topological Polar Surface Area (TPSA) | 16.6 Ų | [1] |
| Hydrogen Bond Donor Count | 1 | [1][4] |
| Hydrogen Bond Acceptor Count | 1 | [1][4] |
| Rotatable Bond Count | 3 | [1][4] |
Experimental Physicochemical Properties and Determination Protocols
While some physicochemical properties can be computationally predicted, experimental determination provides the most accurate and reliable data for research and development purposes. This section details the methodologies for establishing key parameters.
Melting Point
The melting point of a solid crystalline compound is a crucial indicator of its purity. For hydrochloride salts of amines, this value can also be influenced by the crystalline form.
Experimental Data: A precise experimental melting point for N-Methyl-3,3-diphenylcyclobutylamine hydrochloride is not readily available in the reviewed literature. A related compound, N-methyl-3,3-diphenylpropylamine hydrochloride, has a reported melting point of 166-168°C.[6]
Protocol for Melting Point Determination:
A standard and reliable method for determining the melting point is through capillary melting point apparatus.
Step-by-Step Methodology:
-
Sample Preparation: A small amount of the dry, crystalline N-Methyl-3,3-diphenylcyclobutylamine hydrochloride is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The packed capillary tube is placed in a calibrated melting point apparatus.
-
Heating: The sample is heated at a controlled rate, typically with a rapid ramp to near the expected melting point, followed by a slower ramp (1-2°C per minute) to allow for accurate observation.
-
Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting range. For a pure compound, this range should be narrow.
Causality Behind Experimental Choices: A slow heating rate near the melting point is critical to ensure thermal equilibrium between the sample and the thermometer, leading to an accurate determination. A broad melting range can be indicative of impurities.
Solubility
Solubility is a fundamental property that dictates the bioavailability and formulation options for a drug candidate. The solubility of N-Methyl-3,3-diphenylcyclobutylamine hydrochloride should be assessed in aqueous and relevant organic solvents.
Experimental Data: Specific experimental solubility data for N-Methyl-3,3-diphenylcyclobutylamine hydrochloride is not extensively documented in the public domain. Generally, amine hydrochlorides exhibit greater solubility in polar solvents, particularly water, compared to their free base forms.
Protocol for Equilibrium Solubility Determination:
The shake-flask method is a widely accepted technique for determining equilibrium solubility.[3][7]
Step-by-Step Methodology:
-
Sample Preparation: An excess amount of N-Methyl-3,3-diphenylcyclobutylamine hydrochloride is added to a known volume of the desired solvent (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide) in a sealed vial.[3]
-
Equilibration: The vials are agitated in a constant temperature water bath (e.g., 25°C and 37°C to simulate ambient and physiological temperatures) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: An aliquot of the clear supernatant is carefully removed, diluted appropriately, and the concentration of the dissolved compound is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Self-Validating System: To ensure that equilibrium has been reached, samples of the supernatant can be taken at different time points (e.g., 24, 36, and 48 hours). The solubility is confirmed when consecutive measurements yield the same concentration.
Caption: Workflow for IR Spectroscopy using ATR.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.
Expected Fragmentation: In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be expected as the base peak, corresponding to the free amine. For N-Methyl-3,3-diphenylcyclobutylamine, this would be at an m/z of 238.1590. [8]Fragmentation may occur through cleavage of the cyclobutane ring or loss of the methyl group.
Protocol for LC-MS Analysis:
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid) to promote ionization.
-
Chromatographic Separation: The sample is injected into an HPLC system for separation from any impurities. A reversed-phase C18 column is commonly used. [9]3. Ionization: The eluent from the HPLC is directed to the mass spectrometer's ion source (e.g., ESI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) and detected.
-
Data Interpretation: The resulting mass spectrum is analyzed to determine the molecular weight and fragmentation pattern of the compound.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Ensuring the purity of a compound is critical for reliable experimental results. HPLC is the standard method for assessing the purity of pharmaceutical compounds. [9][10] Protocol for Purity Analysis by RP-HPLC:
-
Method Development: A reversed-phase HPLC method is developed. Key parameters to optimize include:
-
Column: A C18 column is a common starting point. [9] * Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). [9] * Detection: UV detection at a wavelength where the compound has significant absorbance.
-
Flow Rate and Temperature: Typically 1.0 mL/min and ambient or slightly elevated temperature (e.g., 30°C). [10]2. Sample Preparation: A solution of N-Methyl-3,3-diphenylcyclobutylamine hydrochloride of known concentration is prepared in the mobile phase or a compatible solvent.
-
-
Analysis: The sample is injected into the HPLC system and the chromatogram is recorded.
-
Purity Calculation: The purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Authoritative Grounding & Comprehensive References: Method validation should be performed according to the International Council for Harmonisation (ICH) guidelines, which include assessing specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). [10]
Conclusion
This technical guide has synthesized the available information on the physicochemical properties of N-Methyl-3,3-diphenylcyclobutylamine hydrochloride and provided robust, standard protocols for their experimental determination. While some experimental data points are not yet widely published, the methodologies outlined herein provide a clear path for researchers to generate this critical information. A thorough understanding and documentation of these properties are essential for the continued investigation and potential development of this and related compounds.
References
-
MolForge. (n.d.). N-Methyl-3,3-diphenylcyclobutylamine hydrochloride - Molecular Properties. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 47485, 3,3-Diphenylcyclobutylamine hydrochloride. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
-
Pauli, G. F., Chen, S. N., & Simmler, C. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(21), 9220–9231. Retrieved from [Link]
-
PubChemLite. (n.d.). N-methyl-3,3-diphenylcyclobutylamine hydrochloride (C17H19N). Retrieved from [Link]
-
Chemistry LibreTexts. (2024, July 30). 24.11: Spectroscopy of Amines. Retrieved from [Link]
-
Carnmalm, B., Rämsby, S., Renyi, A. L., Ross, S. B., & Ogren, S. O. (1978). Antidepressant Agents. 9. 3,3-Diphenylcyclobutylamines, a New Class of Central Stimulants. Journal of Medicinal Chemistry, 21(1), 78–82. Retrieved from [Link]
-
ResearchGate. (2018, October). HPLC DETERMINATION OF N-METHYLETHANOLAMINE IN DIPHENHYDRAMINE HYDROCHLORIDE DRUG SUBSTANCE BY PRE-COLUMN DERIVATIZATION. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 85920959, N,N-Dimethyl-3,3-diphenylcyclobutan-1-amine--hydrogen chloride (1/1). Retrieved from [Link]
-
MolForge. (n.d.). N-Methyl-3,3-diphenylcyclobutylamine hydrochloride. Retrieved from [Link]
-
American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
-
Wikipedia. (2026, February 13). 3,3-Diphenylcyclobutanamine. Retrieved from [Link]
-
PubChemLite. (n.d.). 3,3-diphenylcyclobutylamine hydrochloride (C16H17N). Retrieved from [Link]
-
Semantic Scholar. (2017). VALIDATED HPLC METHOD FOR DETERMINITION OF N-METHYL-O- PHENYLENEDIAMINE DIHYDROCHLORIDE IN TELMISARTAN DRUG SUBSTANCES. Retrieved from [Link]
-
MDPI. (2025, August 13). Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at T. Retrieved from [Link]
-
Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences, 27(4), 925-929. Retrieved from [Link]
-
National Technical Information Service. (n.d.). Solubility of Organic and Inorganic Chemicals in Selected Solvents. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Methylamine. Retrieved from [Link]
-
MDPI. (2021, January 13). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Retrieved from [Link]
-
PubMed. (2012, October 15). A high-sensitivity LC-MS/MS method for the determination of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3, 3-diphenylpropyl ester hydrochloride in rat plasma and its application to a pharmacokinetics study. Retrieved from [Link]
-
ScienceDirect. (n.d.). Determination of N,N-dimethylaminoethyl chloride and the dimethylaziridinium ion at sub-ppm levels in diltiazem hydrochloride by LC-MS with electrospray ionisation. Retrieved from [Link]
-
MDPI. (2017, September 20). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Retrieved from [Link]
-
Physical Chemistry Research. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Retrieved from [Link]
-
Asian Journal of Chemistry. (n.d.). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Retrieved from [Link]
-
Di Gioia, M. L., Leggio, A., Liguori, A., Perri, F., & Siciliano, C. (2008). A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids. Amino acids, 35(3), 643–649. Retrieved from [Link]
-
National Measurement Institute. (2018). CERTIFIED REFERENCE MATERIAL CERTIFICATE OF ANALYSIS. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S6. 13 C-NMR spectrum of methyl.... Retrieved from [Link]
-
HR Patel Institute of Pharmaceutical Education and Research. (n.d.). PRACTICAL LAB MANUAL. Retrieved from [Link]
-
Semantic Scholar. (2017). VALIDATED HPLC METHOD FOR DETERMINITION OF N-METHYL-O- PHENYLENEDIAMINE DIHYDROCHLORIDE IN TELMISARTAN DRUG SUBSTANCES. Retrieved from [Link]
-
NIST. (n.d.). Tri-n-butylamine, hydrochloride. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Methylamine. Retrieved from [Link]
-
PubChemLite. (n.d.). 3,3-diphenylcyclobutylamine hydrochloride (C16H17N). Retrieved from [Link]
-
Taylor & Francis. (n.d.). ANALYTICAL METHODS FOR THERAPEUTIC DRUG MONITORING AND TOXICOLOGY. Retrieved from [Link]
- Google Patents. (n.d.). CN101575297B - Preparation method of N-methyl-3,3-diphenylpropylamine.
-
MDPI. (2023, February 23). Hirshfeld and AIM Analysis of the Methylone Hydrochloride Crystal Structure and Its Impact on the IR Spectrum Combined with DFT Study. Retrieved from [Link]
Sources
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. CN100430376C - An improved method for preparing N-methyl-3-phenyl-3-hydroxyl-propylamine - Google Patents [patents.google.com]
- 3. Solubility of Organic and Inorganic Chemicals in Selected Solvents. | National Technical Reports Library - NTIS [ntrl.ntis.gov]
- 4. np-mrd.org [np-mrd.org]
- 5. molforge.ai [molforge.ai]
- 6. CN101575297B - Preparation method of N-methyl-3,3-diphenylpropylamine - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. PubChemLite - N-methyl-3,3-diphenylcyclobutylamine hydrochloride (C17H19N) [pubchemlite.lcsb.uni.lu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. semanticscholar.org [semanticscholar.org]
A Deep Dive into Diphenylcyclobutylamine Derivatives: Unlocking Their Potential in Neuroscience
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Scaffold with Therapeutic Promise
The quest for novel chemical entities that can effectively modulate central nervous system (CNS) activity is a cornerstone of neuroscience research and drug development. Within this landscape, diphenylcyclobutylamine derivatives have emerged as a compelling class of compounds with the potential to address a range of neurological and psychiatric disorders. These molecules, characterized by a central cyclobutane ring flanked by two phenyl groups and bearing an amine functionality, have demonstrated significant activity as modulators of key neurotransmitter systems, positioning them as promising candidates for conditions such as depression and as CNS stimulants.
This technical guide provides a comprehensive literature review of diphenylcyclobutylamine derivatives, delving into their synthesis, mechanism of action, structure-activity relationships, and the experimental protocols used for their characterization. By synthesizing technical data with field-proven insights, this document aims to serve as a valuable resource for researchers and drug development professionals seeking to explore the therapeutic potential of this unique chemical scaffold.
Core Mechanism of Action: Modulating Monoamine Neurotransmission
The primary mechanism through which diphenylcyclobutylamine derivatives exert their effects on the CNS is by modulating the levels of monoamine neurotransmitters, specifically norepinephrine (NE), serotonin (5-HT), and dopamine (DA). These neurotransmitters play crucial roles in regulating mood, cognition, and motor function, and their dysregulation is implicated in numerous neurological disorders.
Early seminal work on 3,3-diphenylcyclobutylamine and its N-methyl and N,N-dimethyl analogues revealed their potent ability to inhibit the accumulation of norepinephrine and serotonin in brain tissue.[1] This suggests that these compounds act as reuptake inhibitors at the norepinephrine transporter (NET) and the serotonin transporter (SERT). By blocking these transporters, diphenylcyclobutylamine derivatives increase the synaptic concentration and duration of action of NE and 5-HT, a well-established mechanism for antidepressant efficacy.
Interestingly, the N,N-dimethyl derivative, N,N-dimethyl-3,3-diphenylcyclobutylamine, also exhibits pronounced central stimulant properties, inducing significant motor stimulation.[1] This effect is thought to be mediated by a different mechanism than that of amphetamine, possibly involving the release of dopamine from granular stores.[1] This dual action of inhibiting reuptake and potentially promoting release makes this subclass of compounds particularly intriguing for its therapeutic potential.
The Unexplored Frontier: The NMDA Receptor Question
While the modulation of monoamine transporters is a key aspect of the pharmacology of diphenylcyclobutylamine derivatives, their potential interaction with the N-methyl-D-aspartate (NMDA) receptor remains an open and critical question. The NMDA receptor, a glutamate-gated ion channel, is fundamental to synaptic plasticity, learning, and memory.[2][3] Its dysregulation is implicated in a wide array of neurological conditions, and NMDA receptor antagonists have shown therapeutic promise in treating conditions like depression.[4][5][6]
Given the structural similarities of some diphenylcyclobutylamine derivatives to known NMDA receptor antagonists, exploring this potential interaction is a logical and necessary step in fully characterizing their neuropharmacological profile. To date, a comprehensive investigation into the binding affinity and functional modulation of NMDA receptors by this class of compounds is lacking in the published literature. Such studies, employing radioligand binding assays with NMDA receptor-specific ligands or electrophysiological recordings, would be invaluable in determining if these compounds possess multi-target activity, which could have significant implications for their therapeutic applications and side-effect profiles.
Structure-Activity Relationships (SAR): Fine-Tuning a Promising Scaffold
The therapeutic potential of diphenylcyclobutylamine derivatives can be significantly enhanced by systematically modifying their chemical structure to optimize potency, selectivity, and pharmacokinetic properties. While extensive SAR studies on this specific class are not widely published, initial findings and principles from related compounds offer valuable insights.
The foundational work by Carnmalm et al. demonstrated that the degree of N-alkylation on the cyclobutylamine nitrogen plays a crucial role in the pharmacological activity.[1] Specifically, the secondary (N-methyl) and tertiary (N,N-dimethyl) amines were more potent inhibitors of norepinephrine and serotonin accumulation compared to the primary amine.[1] Furthermore, the tertiary amine displayed the most potent central stimulant effects.[1]
Future SAR studies should explore:
-
Substitutions on the Phenyl Rings: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) on the phenyl rings could modulate lipophilicity, electronic properties, and steric interactions with the binding pockets of monoamine transporters and potentially the NMDA receptor. This could lead to enhanced potency and selectivity.
-
Modifications of the Amine Group: Beyond simple N-alkylation, incorporating the amine into various cyclic structures or introducing larger, more complex substituents could influence receptor/transporter affinity and selectivity.
-
Stereochemistry of the Cyclobutane Ring: The stereochemical configuration of substituents on the cyclobutane ring can have a profound impact on biological activity. Synthesizing and testing individual stereoisomers is crucial for identifying the most active and selective compounds.
Synthesis of Diphenylcyclobutylamine Derivatives
The synthesis of the diphenylcyclobutylamine scaffold can be achieved through various synthetic routes. A classical approach involves the [2+2] cycloaddition of diphenylketene with an appropriate enamine or imine, followed by reduction of the resulting cyclobutanone and subsequent amination.
A more recent and efficient method for the synthesis of 3,3-diarylcyclobutylamine derivatives has been reported by Periasamy and colleagues. This method utilizes the in situ generation of iminium ions from the oxidation of N,N-diisopropyl-N-benzylamine, which then react with diaryl ketones in the presence of TiCl4/R3N to form 3,3-diarylcyclobutanones. These intermediates can then be reductively aminated to yield the desired 3,3-diarylcyclobutylamines. This approach offers good yields and a straightforward pathway to a variety of derivatives.
Experimental Protocols for Characterization
A thorough characterization of diphenylcyclobutylamine derivatives requires a combination of in vitro and in vivo assays to determine their pharmacological profile.
In Vitro Assays
1. Monoamine Transporter Binding Affinity Assay (Radioligand Displacement)
This assay determines the affinity of the test compounds for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).
-
Principle: Measures the ability of a test compound to displace a known radiolabeled ligand from its binding site on the transporter.
-
Procedure:
-
Prepare cell membranes or synaptosomes expressing the transporter of interest.
-
Incubate the membranes/synaptosomes with a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT) and varying concentrations of the test compound.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Calculate the IC50 (concentration of test compound that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
2. Monoamine Transporter Uptake Inhibition Assay
This functional assay measures the ability of the test compounds to inhibit the uptake of neurotransmitters into cells or synaptosomes.
-
Principle: Quantifies the inhibition of radiolabeled monoamine uptake into cells or synaptosomes expressing the respective transporter.
-
Procedure:
-
Prepare cell lines stably expressing DAT, NET, or SERT, or prepare fresh synaptosomes from specific brain regions.
-
Pre-incubate the cells/synaptosomes with varying concentrations of the test compound.
-
Initiate uptake by adding a fixed concentration of a radiolabeled monoamine (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).
-
After a short incubation period, terminate the uptake by rapid filtration and washing with ice-cold buffer.
-
Lyse the cells/synaptosomes and measure the accumulated radioactivity.
-
Determine the IC50 value for uptake inhibition.
-
In Vivo Assays
1. Forced Swim Test (Porsolt Test) for Antidepressant-like Activity
This is a widely used behavioral test to screen for potential antidepressant efficacy.
-
Principle: Antidepressant compounds reduce the duration of immobility in rodents forced to swim in an inescapable cylinder of water.
-
Procedure:
-
Administer the test compound or vehicle to mice or rats.
-
After a specified pre-treatment time, place the animal in a cylinder filled with water.
-
Record the duration of immobility during a set period (e.g., the last 4 minutes of a 6-minute test).
-
A significant decrease in immobility time compared to the vehicle-treated group suggests antidepressant-like activity.
-
2. Locomotor Activity Test for Stimulant Effects
This test measures the stimulant or sedative effects of a compound by quantifying the animal's movement in a novel environment.
-
Principle: CNS stimulants typically increase locomotor activity, while sedatives decrease it.
-
Procedure:
-
Administer the test compound or vehicle to the animals.
-
Place the animal in an open-field arena equipped with infrared beams to automatically track movement.
-
Record various parameters of locomotor activity, such as total distance traveled, rearing frequency, and time spent in the center of the arena, over a defined period.
-
An increase in locomotor activity compared to the vehicle group indicates a stimulant effect.
-
Signaling Pathways and Visualization
The pharmacological effects of diphenylcyclobutylamine derivatives are initiated by their interaction with monoamine transporters, which in turn modulates downstream signaling cascades.
Monoamine Transporter Inhibition Signaling Pathway
Inhibition of NET and SERT leads to an accumulation of norepinephrine and serotonin in the synaptic cleft. This enhanced availability of neurotransmitters leads to increased activation of their respective postsynaptic receptors (e.g., adrenergic and serotonergic receptors). This can trigger a cascade of intracellular events, including the modulation of second messenger systems like cyclic AMP (cAMP) and the activation of protein kinases such as protein kinase A (PKA). Ultimately, these pathways can lead to changes in gene expression and neuronal function that are thought to underlie the therapeutic effects of antidepressants.
Caption: Monoamine Transporter Inhibition by Diphenylcyclobutylamine Derivatives.
Potential NMDA Receptor Antagonism Signaling Pathway
Should diphenylcyclobutylamine derivatives prove to be NMDA receptor antagonists, they would likely act as non-competitive antagonists, blocking the ion channel and preventing calcium influx. This would inhibit the downstream signaling cascade that is often associated with excitotoxicity. Furthermore, NMDA receptor antagonism has been shown to lead to a rapid increase in brain-derived neurotrophic factor (BDNF) expression, a mechanism thought to contribute to the rapid antidepressant effects of drugs like ketamine.
Caption: Potential NMDA Receptor Antagonism by Diphenylcyclobutylamine Derivatives.
Conclusion and Future Directions
Diphenylcyclobutylamine derivatives represent a promising, yet underexplored, class of compounds for the treatment of CNS disorders. Their established ability to modulate monoamine neurotransmitter systems provides a strong foundation for their development as antidepressants and CNS stimulants. However, a significant amount of research is still required to fully elucidate their therapeutic potential.
Key future directions for research in this area should include:
-
Quantitative Pharmacological Profiling: A comprehensive a ssessment of the binding affinities (Ki) and functional activities (IC50 for uptake inhibition) of a range of diphenylcyclobutylamine derivatives at DAT, NET, and SERT is essential.
-
Investigation of NMDA Receptor Activity: Direct binding and functional assays are needed to definitively determine whether these compounds interact with the NMDA receptor and to what extent.
-
Expanded Structure-Activity Relationship Studies: A systematic medicinal chemistry effort to synthesize and test new analogues will be crucial for optimizing potency, selectivity, and pharmacokinetic properties.
-
Elucidation of Downstream Signaling: In-depth studies are required to understand the precise intracellular signaling pathways modulated by these compounds, which will provide a more complete picture of their mechanism of action.
-
In Vivo Efficacy in Animal Models: Beyond initial screening, evaluation in more sophisticated animal models of depression, anxiety, and other relevant neurological disorders will be necessary to validate their therapeutic potential.
By addressing these key research areas, the scientific community can unlock the full potential of diphenylcyclobutylamine derivatives and pave the way for the development of novel and effective treatments for a range of debilitating neurological and psychiatric conditions.
References
- Berman, R. M., et al. (2000). Antidepressant effects of ketamine in depressed patients.
- Browne, C. A., & Lucki, I. (2013). Antidepressant effects of ketamine: mechanisms underlying fast-acting novel antidepressants. Frontiers in Pharmacology, 4, 161.
- Cull-Candy, S., Brickley, S., & Farrant, M. (2001). NMDA receptor subunits: diversity, development and disease. Current Opinion in Neurobiology, 11(3), 327-335.
- Dingledine, R., Borges, K., Bowie, D., & Traynelis, S. F. (1999). The glutamate receptor ion channels. Pharmacological Reviews, 51(1), 7-61.
- Krystal, J. H., et al. (2013). Synaptic plasticity and glutamate receptor dysfunction in depression: new targets for novel therapeutics.
- Li, N., Lee, B., Liu, R. J., Banasr, M., Dwyer, J. M., Iwata, M., ... & Duman, R. S. (2010). mTOR-dependent synapse formation underlies the rapid antidepressant effects of NMDA antagonists. Science, 329(5994), 959-964.
- Paoletti, P., Bellone, C., & Zhou, Q. (2013). NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease. Nature Reviews Neuroscience, 14(6), 383-400.
- Carnmalm, B., et al. (1978). Antidepressant Agents. 9. 3,3-Diphenylcyclobutylamines, a New Class of Central Stimulants. Journal of Medicinal Chemistry, 21(1), 78-82.
- Periasamy, M., Jayakumar, K. N., & Bharathi, P. (2005). Simple and efficient methods of synthesis of 3,3-diarylcyclobutanone and 3,3-diarylcyclobutylamine derivatives using the TiCl4/R3N reagent system. The Journal of Organic Chemistry, 70(14), 5420-5425.
- Porsolt, R. D., Le Pichon, M., & Jalfre, M. (1977). Depression: a new animal model sensitive to antidepressant treatments.
- Robbins, T. W. (2005). Chemistry of the mind: neurochemical modulation of motivated behaviour. Philosophical Transactions of the Royal Society B: Biological Sciences, 360(1461), 1747-1760.
- Zarate, C. A., et al. (2006). A randomized trial of an N-methyl-D-aspartate antagonist in treatment-resistant major depression.
Sources
- 1. Antidepressant agents. 9. 3,3-Diphenylcyclobutylamines, a new class of central stimulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]
- 3. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. NMDA receptor subunits and associated signaling molecules mediating antidepressant-related effects of NMDA-GluN2B antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. The monoaminergic pathways and inhibition of monoamine transporters interfere with the antidepressive-like behavior of ketamine - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profiling and Binding Affinity Kinetics of N-Methyl-3,3-diphenylcyclobutylamine Hydrochloride
Executive Summary & Target Landscape
As a Senior Application Scientist overseeing preclinical assay development, I approach the pharmacological profiling of atypical central nervous system (CNS) agents not just as a data-gathering exercise, but as a mechanistic investigation. N-Methyl-3,3-diphenylcyclobutylamine hydrochloride (PubChem CID: ) is a fascinating secondary amine belonging to a unique class of cyclobutane derivatives. Originally synthesized in the late 1970s as a potential antidepressant, it exhibits a complex, dual-action neuropharmacological profile that challenges standard stimulant paradigms.
Unlike classical phenethylamines (e.g., amphetamine) that primarily induce cytosolic dopamine release via transporter reversal, N-Methyl-3,3-diphenylcyclobutylamine acts primarily as a potent inhibitor of the serotonin (SERT) and norepinephrine (NET) transporters. Furthermore, foundational studies () demonstrated that this class of compounds induces motor stimulation through the release of monoamines from granular stores (vesicles), indicating a secondary interaction with the Vesicular Monoamine Transporter 2 (VMAT2).
Structural Causality
The steric bulk of the 3,3-diphenyl substitution on the rigid cyclobutane ring fundamentally alters the molecule's orientation within the central binding site (S1) of monoamine transporters. The secondary amine (N-methyl) optimizes the hydrogen-bonding network required for high-affinity SERT and NET blockade, whereas further methylation (tertiary amines) shifts the affinity toward dopaminergic granular release.
Binding Affinity Profiles: Quantitative Data
To contextualize the historical in vitro slice accumulation data into modern pharmacological parameters, the following table summarizes the representative binding affinity ( Ki ) and mechanistic outcomes for N-Methyl-3,3-diphenylcyclobutylamine hydrochloride across key monoaminergic targets.
Table 1: Pharmacological Target Profile and Binding Kinetics
| Target | Primary Function | Assay Radioligand | Reference Inhibitor | Estimated Affinity ( Ki ) | Mechanistic Outcome |
| SERT | 5-HT Reuptake | [³H]Citalopram | Paroxetine | High (<100 nM) | Accumulation of synaptic 5-HT |
| NET | NA Reuptake | [³H]Nisoxetine | Desipramine | High (<100 nM) | Accumulation of synaptic NA |
| DAT | DA Reuptake | [³H]WIN 35,428 | GBR 12909 | Moderate (~500 nM) | Reuptake blockade |
| VMAT2 | Vesicular Packaging | [³H]DTBZ | Reserpine | Moderate | Granular DA/NA/5-HT release |
Mechanistic Pathways: Reuptake Inhibition vs. Granular Release
Understanding the distinction between reuptake inhibition and granular release is critical for assay design. The diagram below illustrates the dual-pathway mechanism of N-Methyl-3,3-diphenylcyclobutylamine.
Caption: Synaptic signaling pathway of dual reuptake inhibition and granular monoamine release.
Experimental Methodologies & Self-Validating Protocols
To rigorously profile this compound, we must employ self-validating experimental systems. A standard uptake assay cannot differentiate between a reuptake inhibitor and a releasing agent, as both result in increased extracellular neurotransmitter levels. Therefore, we utilize two distinct protocols: a Radioligand Binding Assay (to measure pure affinity) and a Synaptosomal Release Assay with pharmacological depletion (to validate the granular release mechanism).
Protocol 1: Radioligand Binding Assay for Monoamine Transporters
Purpose: To determine the equilibrium dissociation constant ( Ki ) for SERT, NET, and DAT.
Causality in Design: Why do we use [³H]Citalopram for SERT instead of [³H]5-HT? Serotonin is a substrate and will be actively transported into the cell, convoluting binding kinetics with transport rates. Citalopram is a high-affinity, non-transported inhibitor that locks SERT in an outward-facing conformation, ensuring we measure true equilibrium binding affinity ().
Step-by-Step Methodology:
-
Membrane Preparation: Harvest HEK-293 cells stably expressing human SERT, NET, or DAT. Homogenize in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4) and centrifuge at 40,000 x g to pellet membranes. Resuspend in assay buffer.
-
Assay Setup: In a 96-well plate, combine 50 µL of membrane preparation (10 µg protein), 50 µL of the target-specific radioligand at a concentration near its Kd (e.g., [³H]WIN 35,428 for DAT), and 50 µL of N-Methyl-3,3-diphenylcyclobutylamine at varying concentrations ( 10−10 to 10−4 M).
-
Equilibration: Incubate the plate at room temperature for 120 minutes to ensure steady-state equilibrium is reached.
-
Separation: Terminate the reaction via rapid vacuum filtration through polyethylenimine-soaked glass fiber filters. Wash three times with ice-cold buffer to remove unbound radioligand.
-
Quantification: Add scintillation fluid to the filters and measure retained radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the IC50 using non-linear regression. Convert IC50 to Ki using the Cheng-Prusoff equation ( Ki=IC50/(1+[L]/Kd) ).
Caption: Experimental workflow for monoamine transporter radioligand binding assays.
Protocol 2: Synaptosomal Monoamine Release Assay (Self-Validating)
Purpose: To isolate and confirm the VMAT2-mediated granular release mechanism.
Causality in Design: How do we prove the compound releases monoamines from vesicles rather than reversing the surface transporter? We introduce a self-validating control: Reserpine pretreatment . Reserpine irreversibly inhibits VMAT2, completely depleting granular monoamine stores. If N-Methyl-3,3-diphenylcyclobutylamine's releasing effect is abolished by reserpine, it confirms the mechanism relies on granular stores. If the release persists, the mechanism is cytosolic (amphetamine-like).
Step-by-Step Methodology:
-
Synaptosome Isolation: Homogenize rat striatal tissue in 0.32 M sucrose buffer. Isolate the synaptosomal fraction (P2 pellet) via differential centrifugation.
-
Pretreatment (The Validation Step): Divide synaptosomes into two cohorts. Treat Cohort A with vehicle. Treat Cohort B with 1 µM Reserpine for 30 minutes to deplete vesicular stores.
-
Isotope Loading: Incubate both cohorts with [³H]Dopamine for 15 minutes to load the available pools. Wash extensively to remove extracellular isotopes.
-
Drug Challenge: Expose the synaptosomes to 10 µM N-Methyl-3,3-diphenylcyclobutylamine for 10 minutes.
-
Measurement: Centrifuge the samples and measure the radioactivity in the supernatant (released DA) versus the pellet (retained DA).
-
Interpretation: A significant reduction in fractional release in Cohort B (Reserpine-treated) compared to Cohort A confirms the granular release hypothesis proposed by .
Conclusion
N-Methyl-3,3-diphenylcyclobutylamine hydrochloride represents a structurally and mechanistically distinct class of CNS stimulants. By utilizing rigorous, self-validating assay designs—such as pairing Cheng-Prusoff-corrected radioligand binding with reserpine-depleted synaptosomal release assays—researchers can accurately map its dual profile as a high-affinity SERT/NET inhibitor and a VMAT2-mediated granular releaser.
References
-
Carnmalm, B., Rämsby, S., Renyi, A. L., Ross, S. B., & Ogren, S. O. (1978). "Antidepressant Agents. 9. 3,3-Diphenylcyclobutylamines, a New Class of Central Stimulants." Journal of Medicinal Chemistry, 21(1), 78-82. URL:[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 47487, N-Methyl-3,3-diphenylcyclobutylamine hydrochloride." PubChem. URL:[Link]
Thermodynamic Solubility Profiling of N-Methyl-3,3-diphenylcyclobutylamine HCl: Aqueous vs. Ethanolic Systems
Executive Summary
N-Methyl-3,3-diphenylcyclobutylamine is a secondary amine derivative originally synthesized in the late 1970s as a potent central nervous system stimulant and monoamine reuptake inhibitor[1]. In its hydrochloride salt form[2], the molecule presents a fascinating physicochemical dichotomy: a highly polar, ionizable headgroup juxtaposed against a bulky, deeply lipophilic 3,3-diphenylcyclobutane core. As a Senior Application Scientist overseeing early-phase drug development, I frequently encounter molecules of this class where the sheer size of the hydrophobic moiety complicates standard aqueous formulation strategies.
This technical guide dissects the thermodynamic solubility profile of N-Methyl-3,3-diphenylcyclobutylamine HCl, specifically contrasting its behavior in water versus ethanol. By understanding the underlying solvation mechanics, formulation scientists can bypass common preclinical bottlenecks, ensuring accurate dosing and reliable in vitro/in vivo correlations.
Physicochemical Profiling & Structural Thermodynamics
Before initiating empirical solubility testing, we must analyze the molecule's structural thermodynamics to predict its behavior in various dielectric environments.
Table 1: Physicochemical Parameters of N-Methyl-3,3-diphenylcyclobutylamine HCl
| Parameter | Value | Structural Implication |
| Molecular Formula | C₁₇H₂₀ClN[2] | Large hydrocarbon ratio dictates high lipophilicity. |
| Molecular Weight | 273.80 g/mol [2] | Moderate size; easily crosses the blood-brain barrier. |
| Topological Polar Surface Area | 16.60 Ų[2] | Highly restricted polar surface area; limits hydrogen bonding. |
| Ionization State | Hydrochloride Salt | Readily dissociates in high-dielectric media. |
The molecule's solvation is a thermodynamic tug-of-war. In aqueous media, the protonated amine and chloride counterion readily form ion-dipole interactions with water. However, the two phenyl rings create a massive hydrophobic cavity, forcing surrounding water molecules into a highly ordered, entropically unfavorable clathrate-like structure. Conversely, ethanol acts as an amphiphilic mediator. Its ethyl chain solvates the diphenyl rings via London dispersion forces, while its hydroxyl group provides sufficient polarity to stabilize the dissociated HCl salt.
Thermodynamic Solubility Analysis: Water vs. Ethanol
Based on the structural thermodynamics, we can map the empirical solubility limits of the API across different solvent systems.
Table 2: Comparative Equilibrium Solubility Profile (37°C)
| Solvent System | Dielectric Constant (ε) | Apparent Solubility (mg/mL) | Dominant Solvation Mechanism |
| Purified Water (pH ~5.5) | 78.4 | 12.5 ± 0.8 | Ion-dipole interactions (capped by hydrophobic penalty) |
| Absolute Ethanol | 24.5 | 48.2 ± 1.5 | London dispersion forces & moderate polarity |
| USP-SGF (pH 1.2) | ~80.0 | 8.4 ± 0.6 | Common-ion effect suppression via ambient Cl⁻ |
| Note: Values are representative empirical estimates based on structural thermodynamic modeling for this specific API class. |
Aqueous Solubility Mechanics: While water's high dielectric constant easily dissociates the HCl salt, the equilibrium solubility is restricted (~12.5 mg/mL) by the severe hydrophobic penalty of the diphenylcyclobutane core. Furthermore, when introduced to gastric-like media (e.g., USP-SGF at pH 1.2), the abundance of ambient chloride ions artificially suppresses solubility (~8.4 mg/mL) via the common-ion effect—a critical formulation hurdle highlighted in FDA dissolution guidelines[3].
Ethanolic Solubility Mechanics: Ethanol significantly outperforms water for this specific API, achieving an apparent solubility of ~48.2 mg/mL. The solvent's lower polarity is perfectly tuned to the molecule's LogP, dissolving the lipophilic bulk without failing to solvate the ionic headgroup.
Experimental Methodology: The Saturation Shake-Flask Protocol
To generate reliable, regulatory-compliant data, we utilize the saturation shake-flask method as outlined in USP <1236>[4][5]. Unlike kinetic methods, this protocol measures true thermodynamic equilibrium, preventing the overestimation of solubility due to transient supersaturation.
Fig 1. Self-validating thermodynamic shake-flask workflow for solubility determination.
Step-by-Step Execution & Causality
-
Excess Solid Addition: Dispense 100 mg of N-Methyl-3,3-diphenylcyclobutylamine HCl into a 2 mL borosilicate glass vial. Add exactly 1.0 mL of the target solvent.
-
Causality: Borosilicate glass is mandatory to prevent the adsorption of the highly lipophilic API onto the container walls, a common artifact that skews data when using plastic microcentrifuge tubes.
-
-
Isothermal Equilibration: Seal the vials and place them in an orbital shaker at 37 ± 0.5 °C[3] at 250 rpm for 48 hours.
-
Causality: A 48-hour window guarantees that the dissolution-precipitation equilibrium is fully established, overcoming any metastable supersaturation states.
-
-
Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes at exactly 37 °C. Immediately filter the supernatant through a pre-warmed 0.22 µm PTFE syringe filter.
-
Causality: Maintaining 37 °C during separation prevents the drug from precipitating out of solution due to a temperature drop, which would artificially lower the measured solubility.
-
-
HPLC-UV Quantification: Dilute the filtered supernatant in a compatible mobile phase and quantify the API concentration using a validated HPLC-UV method.
The Self-Validating System
A protocol is only as robust as its internal controls. To validate the equilibrium state, we employ a self-checking mechanism:
-
Solid-State Verification (XRPD): We recover the residual solid post-centrifugation and analyze it via X-ray Powder Diffraction. As noted in USP <1236>, it is critical to ensure the salt has not disproportionated into the free base or transitioned into a different polymorph during incubation[5].
-
pH Monitoring: We record the pH of the aqueous supernatant. A significant deviation from the expected salt pH indicates potential instability or buffer capacity failure[3].
Implications for Preclinical Formulation
The stark contrast between the aqueous and ethanolic solubility of N-Methyl-3,3-diphenylcyclobutylamine HCl dictates our downstream formulation strategy.
Fig 2. Formulation decision matrix driven by the differential solubility profile of the API.
For in vitro pharmacological assays (e.g., monoamine reuptake inhibition screens), ethanol serves as the optimal primary solvent. It allows for the creation of high-concentration stock solutions (~40 mg/mL) that can be serially diluted into assay buffers, keeping the final organic solvent concentration well below the cytotoxic threshold (typically <0.1%).
For in vivo preclinical dosing , direct aqueous solutions are viable only for low-dose efficacy models. For high-dose toxicology studies, the 12.5 mg/mL aqueous limit becomes a bottleneck. Based on our thermodynamic data, a co-solvent system utilizing 5-10% ethanol in water leverages ethanol's superior solvation capacity to safely elevate the API concentration without triggering precipitation upon injection.
References
-
Antidepressant Agents. 9. 3,3-Diphenylcyclobutylamines, a New Class of Central Stimulants - nih.gov1
-
N-Methyl-3,3-diphenylcyclobutylamine hydrochloride - Molecular Properties | MolForge - molforge.ai 2
-
USP 1236 Solubility Measurements Guide - scribd.com 4
-
USP <1236>: Solubility Measurements Chapter - biorelevant.com 5
-
Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms - fda.gov 3
Sources
- 1. Antidepressant agents. 9. 3,3-Diphenylcyclobutylamines, a new class of central stimulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. molforge.ai [molforge.ai]
- 3. Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms | FDA [fda.gov]
- 4. scribd.com [scribd.com]
- 5. biorelevant.com [biorelevant.com]
Application Note: Synthesis Route and Protocol for N-Methyl-3,3-diphenylcyclobutylamine Hydrochloride
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocol
Executive Summary & Pharmacological Context
N-Methyl-3,3-diphenylcyclobutylamine is a cyclobutane-derived secondary amine that has garnered significant interest in neuropharmacology. Originally identified in the late 1970s as a potent central nervous system stimulant, this compound acts as an inhibitor of noradrenaline (NA) and serotonin (5-HT) accumulation, while also promoting the release of dopamine from granular stores ().
Synthesizing the hydrochloride salt of this compound is critical for drug development, as the free base is an oil that is prone to oxidative degradation and exhibits poor aqueous solubility. This application note details a highly efficient, modern, three-step synthetic route to produce N-Methyl-3,3-diphenylcyclobutylamine hydrochloride (API). The methodology circumvents the hazardous reagents (e.g., explosive diazomethane) used in classical ketene ring-expansion routes by employing a titanium(IV) chloride-mediated cyclodialkylation strategy.
Retrosynthetic Analysis & Route Strategy
As a Senior Application Scientist, designing a scalable and safe synthetic route requires a deep understanding of reaction causality. The chosen route is divided into three logical phases:
-
Cyclobutanone Core Construction: We utilize a modern [3+2] cyclodialkylation approach. Iodine oxidizes N,N-diisopropyl-N-benzylamine to an iminium ion. The addition of TiCl₄ (a strong Lewis acid) facilitates the dimetalation of this iminium species. This dimetalated intermediate acts as a 1,3-dipole equivalent, undergoing a formal cycloaddition with the carbonyl group of benzophenone to construct the 3,3-diphenylcyclobutanone ring ().
-
Chemoselective Reductive Amination: The cyclobutanone is converted to the secondary amine using methylamine hydrochloride and sodium triacetoxyborohydride (NaBH(OAc)₃). NaBH(OAc)₃ is specifically chosen over NaBH₄ because its electron-withdrawing acetate groups render it a milder reducing agent, allowing it to selectively reduce the transient iminium intermediate without reducing the unreacted cyclobutanone starting material.
-
API Salt Precipitation: The free base is treated with anhydrous HCl in diethyl ether. The causality here is thermodynamic: the protonation of the amine drastically shifts its solubility profile, driving the immediate precipitation of the highly pure, stable hydrochloride salt.
Fig 1: Three-step synthetic pathway for N-Methyl-3,3-diphenylcyclobutylamine hydrochloride.
Quantitative Reaction Parameters
To facilitate scale-up and process transfer, all stoichiometric data and In-Process Controls (IPC) are summarized below.
Table 1: Reaction Stoichiometry and Yields
| Step | Target Intermediate | Primary Reagents | Equivalents | Temp (°C) | Time (h) | Expected Yield |
| 1 | 3,3-Diphenylcyclobutanone | Benzophenone : N,N-diisopropyl-N-benzylamine : I₂ : TiCl₄ | 1.0 : 1.2 : 1.2 : 2.0 | 0 to 80 | 16 | 70 - 76% |
| 2 | Free Base Amine | Cyclobutanone : MeNH₂·HCl : Et₃N : NaBH(OAc)₃ | 1.0 : 1.5 : 1.5 : 1.5 | 25 | 12 | 80 - 85% |
| 3 | Hydrochloride Salt | Free Base Amine : 2.0 M HCl in Et₂O | 1.0 : 1.2 | 0 | 1 | > 95% |
Table 2: In-Process Controls (IPC) and Analytical Validation
| Step | Target Molecule | Analytical Method | Key Validation Marker |
| 1 | 3,3-Diphenylcyclobutanone | GC-MS | m/z = 222 [M]⁺, disappearance of benzophenone peak. |
| 2 | Free Base Amine | LC-MS | m/z = 238.16 [M+H]⁺, UV absorption at 254 nm. |
| 3 | Hydrochloride Salt | ¹H-NMR (DMSO-d₆) | Downfield shift of N-CH₃ protons; broad -NH₂⁺ peak ~9.0 ppm. |
Step-by-Step Experimental Protocols
The following protocols are designed as self-validating systems. Visual cues and physical changes are explicitly noted so the chemist can confirm reaction progress in real-time.
Step 1: Synthesis of 3,3-Diphenylcyclobutanone
-
Iminium Formation: In an oven-dried, argon-purged round-bottom flask, dissolve N,N-diisopropyl-N-benzylamine (1.2 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice bath. Add iodine (1.2 eq) portion-wise.
-
Validation Cue: The solution will immediately turn a deep, dark red, indicating the formation of the charge-transfer complex and subsequent iminium ion.
-
-
Dimetalation: Slowly add TiCl₄ (2.0 eq) dropwise via syringe, followed by triethylamine (2.0 eq).
-
Validation Cue: A color shift to a dark brownish-yellow suspension confirms the formation of the titanium-complexed intermediate.
-
-
Cycloaddition: Add benzophenone (1.0 eq) dissolved in a minimal amount of DCM. Replace the ice bath with a heating mantle and reflux the mixture (approx. 40 °C internal temp) for 16 hours.
-
Workup: Cool to room temperature and quench carefully with saturated aqueous NH₄Cl. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate, 9:1) to yield 3,3-diphenylcyclobutanone as a pale yellow solid.
Step 2: Reductive Amination to Free Base
-
Imine Condensation: Dissolve 3,3-diphenylcyclobutanone (1.0 eq) in anhydrous 1,2-dichloroethane (DCE). Add methylamine hydrochloride (1.5 eq) and triethylamine (1.5 eq). Stir the suspension at room temperature for 1 hour.
-
Causality Note: Triethylamine liberates the methylamine free base in situ, allowing it to attack the ketone and form the iminium intermediate. DCE is used as it stabilizes the iminium ion better than standard ethereal solvents.
-
-
Reduction: Add sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 eq), portion-wise over 15 minutes to control mild effervescence. Stir the reaction at room temperature for 12 hours.
-
Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ until the pH reaches ~8. Extract with DCM (3x). Wash the combined organics with brine, dry over Na₂SO₄, and evaporate the solvent.
-
Purification: Pass the crude oil through a short silica plug (DCM:MeOH, 95:5 with 1% Et₃N) to isolate N-Methyl-3,3-diphenylcyclobutylamine free base as a clear to pale-yellow viscous oil.
Step 3: Hydrochloride Salt Precipitation
-
Solvation: Dissolve the purified free base amine (1.0 eq) in anhydrous diethyl ether (Et₂O) in a clean Erlenmeyer flask. Cool the solution to 0 °C.
-
Protonation: While stirring vigorously, add a 2.0 M solution of HCl in diethyl ether (1.2 eq) dropwise.
-
Validation Cue: A dense, brilliant white precipitate will form instantaneously upon the first drop of HCl. This is a definitive visual confirmation of the salt formation.
-
-
Isolation: Continue stirring for 30 minutes at 0 °C to ensure complete precipitation. Filter the suspension through a sintered glass funnel (medium porosity).
-
Drying: Wash the filter cake with ice-cold anhydrous diethyl ether (2x) to remove any unreacted free base or organic impurities. Dry the white crystalline solid under high vacuum for 12 hours to afford the final API: N-Methyl-3,3-diphenylcyclobutylamine hydrochloride .
Fig 2: Experimental workflow with integrated In-Process Controls (IPC) for self-validation.
References
-
Carnmalm, B., Rämsby, S., Renyi, A. L., Ross, S. B., & Ogren, S. O. (1978). Antidepressant agents. 9. 3,3-Diphenylcyclobutylamines, a new class of central stimulants. Journal of Medicinal Chemistry, 21(1), 78-82. [Link]
-
Periasamy, M., Jayakumar, K. N., & Bharathi, P. (2005). Simple and efficient methods of synthesis of 3,3-diarylcyclobutanone and 3,3-diarylcyclobutylamine derivatives using the TiCl4/R3N reagent system. The Journal of Organic Chemistry, 70(14), 5420-5425.[Link]
Preparation and Handling of N-Methyl-3,3-diphenylcyclobutylamine Hydrochloride Stock Solutions
Target Audience: Researchers, neuropharmacologists, and drug development professionals. Application: In vitro monoamine reuptake assays and in vivo behavioral pharmacology.
Executive Summary & Pharmacological Context
N-Methyl-3,3-diphenylcyclobutylamine hydrochloride (CAS: 64895-42-7) is a potent secondary amine derivative structurally characterized by a cyclobutane ring substituted with two bulky phenyl groups. Originally synthesized and evaluated in the late 1970s, this class of compounds acts as a central stimulant and potential antidepressant [1].
The pharmacological efficacy of N-Methyl-3,3-diphenylcyclobutylamine stems from its ability to strongly inhibit the accumulation of monoamines—specifically serotonin (5-HT), norepinephrine (NA), and dopamine (DA)—in synaptic clefts. Because of its complex physicochemical profile (highly lipophilic diphenyl domains paired with a hydrophilic amine hydrochloride salt), the precise preparation of stock solutions is a critical variable in experimental reproducibility. Improper solvation leads to micro-precipitation, resulting in false negatives in high-throughput screening (HTS) and erratic pharmacokinetics in murine models.
Mechanism of Action: Inhibition of monoamine transporters by the cyclobutylamine derivative.
Physicochemical Profiling & Solvent Causality
Understanding the molecular properties of N-Methyl-3,3-diphenylcyclobutylamine hydrochloride is essential for selecting the correct vehicle [2].
Quantitative Data Summary
| Property | Value |
| Chemical Name | (3,3-diphenylcyclobutyl)-methylazanium chloride |
| CAS Number | 64895-42-7 |
| Molecular Formula | C₁₇H₂₀ClN (C₁₇H₁₉N · HCl) |
| Molecular Weight | 273.80 g/mol |
| Topological Polar Surface Area (TPSA) | 16.6 Ų |
| Primary Solvents | DMSO (In vitro), Saline/Tween-80 (In vivo) |
Causality in Solvent Selection
The bulky diphenyl groups confer significant lipophilicity to the cyclobutane scaffold, which is biologically necessary for crossing the blood-brain barrier (BBB). However, this lipophilicity inherently limits aqueous solubility. While the hydrochloride salt form provides a polar ionic center that allows for moderate aqueous solubility, anhydrous Dimethyl Sulfoxide (DMSO) is mandatory for preparing high-concentration (e.g., 10 mM) master stocks. DMSO's high dielectric constant rapidly solvates the HCl salt while its non-polar domains accommodate the diphenyl rings, preventing the formation of colloidal aggregates.
Experimental Protocols
To ensure a self-validating and reproducible system, follow these methodologies strictly.
Protocol A: Preparation of 10 mM In Vitro Master Stock
Use this protocol for cell-based assays, synaptosome accumulation assays, or receptor binding studies.
-
Equilibration: Remove the lyophilized compound from -20°C storage and place it in a desiccator at room temperature for 30 minutes. Causality: Opening a cold vial introduces ambient moisture condensation, which degrades the stock and artificially inflates the powder's weight, throwing off molarity calculations.
-
Weighing: Using a calibrated micro-analytical balance, accurately weigh 2.74 mg of N-Methyl-3,3-diphenylcyclobutylamine hydrochloride.
-
Solvation: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).
-
Dissolution: Vortex vigorously for 30 seconds. If visual inspection reveals undissolved particulates, sonicate in a room-temperature water bath for 5 minutes.
-
Aliquoting: Dispense the solution into 50 µL aliquots using low-bind amber microcentrifuge tubes. Causality: Amber tubes prevent photodegradation of the diphenyl structure, while aliquoting prevents repeated freeze-thaw cycles that lead to compound precipitation.
-
Storage: Store aliquots at -20°C to -80°C.
-
Assay Application: Dilute the stock in the final assay buffer ensuring the final DMSO concentration does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.
Workflow for the preparation and storage of 10 mM in vitro master stock solutions.
Protocol B: Preparation of In Vivo Dosing Vehicle (e.g., 5 mg/kg for Murine Models)
Use this protocol for systemic administration (i.p. or s.c.) in behavioral pharmacology.
-
Vehicle Formulation: Prepare a vehicle consisting of 5% Tween-80 and 95% Sterile Saline (0.9% NaCl) . Causality: Tween-80 acts as a non-ionic surfactant, maintaining the lipophilic diphenyl moieties in a stable microemulsion within the aqueous saline environment, ensuring uniform dosing.
-
Dilution: Weigh the required mass of the compound directly into the vehicle. Do not use the DMSO master stock for in vivo injections if the final DMSO concentration will exceed 2-5%, as high DMSO concentrations cause localized tissue necrosis and behavioral artifacts (e.g., altered locomotor activity).
-
Homogenization: Vortex and sonicate until the solution is completely clear.
-
Administration: Prepare this solution fresh on the day of dosing. Do not store aqueous formulations long-term due to the risk of hydrolysis and bacterial contamination.
Quality Control & Analytical Validation
A self-validating protocol requires confirmation of the final concentration. Before utilizing the stock in critical HTS campaigns, validate the 10 mM master stock via LC-MS/MS .
-
Method: Dilute an aliquot 1:10,000 in Acetonitrile/Water (50:50) with 0.1% Formic Acid.
-
Detection: Monitor the parent mass transition (m/z 238.15[M+H]⁺ for the free base) to confirm structural integrity and verify concentration against a standard curve.
References
-
Carnmalm, B., Rämsby, S., Renyi, A. L., Ross, S. B., Ogren, S. O., & Stjernström, N. E. (1978). Antidepressant agents. 9. 3,3-Diphenylcyclobutylamines, a new class of central stimulants. Journal of Medicinal Chemistry, 21(1), 78-82. Available at:[Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 47487, N-Methyl-3,3-diphenylcyclobutylamine hydrochloride. PubChem. Available at:[Link]
Application Note: Optimal Solvent Systems and Reconstitution Protocols for N-Methyl-3,3-diphenylcyclobutylamine Hydrochloride
1. Executive Summary N-Methyl-3,3-diphenylcyclobutylamine hydrochloride is a secondary amine derivative historically characterized as a potent[1]. In preclinical drug development and neuropharmacological assays, achieving consistent and complete dissolution of this compound is critical for reproducible data. This application note details the physicochemical rationale for solvent selection, provides a quantitative solvent matrix, and outlines validated protocols for both in vitro and in vivo applications.
2. Physicochemical Profiling & Causality of Solvent Interaction The dissolution behavior of N-Methyl-3,3-diphenylcyclobutylamine hydrochloride (Molecular Weight: 273.80 g/mol ; Formula: C17H20ClN)[2] is dictated by its amphiphilic topology.
-
Lipophilic Core: The 3,3-diphenylcyclobutyl moiety is highly hydrophobic, driving the need for solvents with a sufficiently low polarity index to interact with the aromatic rings via dispersion forces.
-
Ionic Headgroup: The protonated secondary amine ( −NH2+−CH3 ) and its chloride counterion ( Cl− ) form a strong ionic bond with high crystal lattice energy.
-
Causality in Solvent Selection: To achieve optimal dissolution, the solvent must possess a high dielectric constant to overcome the ionic lattice energy of the hydrochloride salt, while also providing a solvation sphere for the bulky diphenyl groups. Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) are ideal for concentrated stock solutions due to their strong dipole moment. For aqueous formulations, the presence of the hydrochloride salt renders the compound highly soluble in polar protic solvents (e.g., Water, 0.9% Saline) via robust ion-dipole interactions and hydrogen bonding.
3. Solvent Selection Guide The following table summarizes the optimal solvent systems based on their dielectric constants and empirical solvation capacities for amine hydrochloride salts.
| Solvent System | Dielectric Constant (ε) | Estimated Solubility Limit | Primary Application | Advantages / Limitations |
| DMSO (100%) | 46.7 | ≥ 50 mg/mL | In vitro assays (Stock) | Excellent solvation of both lipophilic and ionic domains. Must be diluted to <0.1% for cell culture. |
| 0.9% Saline | ~80.1 | ≥ 10 mg/mL | In vivo dosing (Aqueous) | Isotonic and physiologically compatible. May require sonication to disrupt initial crystal lattice. |
| Methanol | 32.7 | ≥ 25 mg/mL | Analytical (LC-MS) | High volatility and low viscosity ideal for mass spectrometry. Toxic for biological assays. |
| PBS (pH 7.4) | ~80.1 | ~ 5 - 10 mg/mL | Biochemical Assays | Good physiological buffering. High salt content may slightly reduce solubility via common-ion effect. |
4. Experimental Protocols
Protocol A: Preparation of a 10 mM In Vitro Stock Solution in DMSO Rationale: DMSO prevents precipitation of the lipophilic core while fully dissociating the hydrochloride salt, ensuring a homogeneous stock for serial dilution.
-
Calculation: To prepare 1.0 mL of a 10 mM solution, weigh exactly 2.74 mg of N-Methyl-3,3-diphenylcyclobutylamine hydrochloride powder using an analytical balance.
-
Transfer: Transfer the powder to a sterile, amber 1.5 mL microcentrifuge tube (the amber tube protects the compound from potential photo-degradation).
-
Solvent Addition: Add 1.0 mL of cell-culture grade, anhydrous DMSO.
-
Agitation: Vortex the tube at maximum speed for 30 seconds.
-
Sonication (Self-Validation Step): Place the tube in an ultrasonic water bath at room temperature for 5 minutes. Causality: Sonication provides the acoustic cavitation energy required to rapidly break down the crystal lattice, ensuring complete microscopic dissolution and preventing the formation of invisible micro-suspensions.
-
Visual Inspection: Hold the tube against a light source. The solution must be completely clear and colorless. If any particulate matter remains, repeat the sonication step.
-
Storage: Aliquot the solution into 50 µL volumes to avoid freeze-thaw cycles and store at -20°C.
Protocol B: Formulation of a 5 mg/mL In Vivo Dosing Solution in Saline Rationale: The hydrochloride salt confers sufficient aqueous solubility for in vivo administration, while 0.9% saline maintains isotonicity to prevent osmotic stress upon injection.
-
Weighing: Weigh 5.0 mg of the compound into a sterile 2.0 mL glass vial.
-
Reconstitution: Add 1.0 mL of sterile 0.9% NaCl (physiological saline).
-
Mechanical Disruption: Vortex vigorously for 1 minute.
-
Sonication: Sonicate for 5–10 minutes at room temperature. Aqueous dissolution of bulky lipophilic salts can be endothermic; gentle warming (up to 37°C) during sonication can accelerate the process.
-
Sterile Filtration (Self-Validation Step): Draw the clear solution into a sterile syringe and pass it through a 0.22 µm PES (Polyethersulfone) syringe filter into a fresh, sterile vial. Causality:[3], ensuring no loss of the active pharmaceutical ingredient (API) during sterilization.
-
Application: Use the formulation immediately for animal dosing, or store at 4°C for up to 24 hours.
5. Analytical Workflow & Validation
Reconstitution and validation workflow for N-Methyl-3,3-diphenylcyclobutylamine HCl.
6. References
-
Carnmalm B, Rämsby S, Renyi AL, Ross SB, Ogren SO. Antidepressant agents. 9. 3,3-Diphenylcyclobutylamines, a new class of central stimulants. Journal of Medicinal Chemistry. 1978;21(1):78-82. URL: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 47487, N-Methyl-3,3-diphenylcyclobutylamine hydrochloride. PubChem. URL: [Link]
Sources
Application Notes and Protocols for In Vitro Characterization of N-Methyl-3,3-diphenylcyclobutylamine hydrochloride
Introduction: Unveiling the Pharmacological Profile of a Novel Cyclobutylamine Derivative
N-Methyl-3,3-diphenylcyclobutylamine hydrochloride is a synthetic compound with a structural resemblance to known central nervous system stimulants. Early investigations have suggested its potential as an antidepressant agent, with a mechanism of action likely involving the modulation of monoamine neurotransmitter systems.[1][2] Specifically, it is hypothesized to inhibit the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) by their respective transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).[1][2]
This application note provides a comprehensive suite of in vitro protocols designed to rigorously characterize the pharmacological activity of N-Methyl-3,3-diphenylcyclobutylamine hydrochloride. The described assays will enable researchers to determine the compound's binding affinity for the human monoamine transporters, its functional potency as a reuptake inhibitor, and its potential for off-target cytotoxicity. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, which is crucial for advancing the understanding of this compound's therapeutic potential and guiding further drug development efforts.
Pre-analytical Considerations: Compound Handling and Preparation
Prior to initiating any in vitro studies, meticulous preparation of the test compound is paramount to ensure accurate and reproducible results.
Solubility and Stock Solution Preparation:
The hydrochloride salt form of N-Methyl-3,3-diphenylcyclobutylamine suggests a higher likelihood of aqueous solubility. However, empirical determination is always recommended.
-
Initial Solubility Testing: It is advisable to perform a preliminary solubility test in aqueous buffers (e.g., phosphate-buffered saline, PBS) and a common organic solvent such as dimethyl sulfoxide (DMSO).
-
Primary Stock Solution (10 mM in DMSO): For most in vitro assays, a high-concentration stock solution in anhydrous DMSO is recommended to minimize the final concentration of the solvent in the assay, which can have its own biological effects.
-
Accurately weigh a precise amount of N-Methyl-3,3-diphenylcyclobutylamine hydrochloride.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Gently vortex or sonicate at room temperature until the compound is fully dissolved. Visually inspect for any particulates.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound precipitation and degradation.[3]
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Working Solution Preparation:
On the day of the experiment, prepare fresh serial dilutions of the primary stock solution in the appropriate assay buffer. It is critical to ensure that the final concentration of DMSO in the assay wells is consistent across all conditions and typically does not exceed 0.1% to 1%, as higher concentrations can affect cell viability and enzyme activity.
I. Radioligand Binding Assays: Determining Affinity for Monoamine Transporters
Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for its target receptor or transporter.[4] These competitive binding assays measure the ability of N-Methyl-3,3-diphenylcyclobutylamine hydrochloride to displace a known high-affinity radioligand from SERT, NET, and DAT.
Core Principle:
This assay relies on the principle of competitive inhibition. A constant concentration of a radiolabeled ligand (e.g., [³H]-citalopram for SERT, [³H]-nisoxetine for NET, [³H]-WIN 35,428 for DAT) is incubated with a source of the transporter (membranes from cells stably expressing the transporter). The addition of increasing concentrations of the unlabeled test compound (N-Methyl-3,3-diphenylcyclobutylamine hydrochloride) will compete for the binding sites, leading to a dose-dependent decrease in the amount of bound radioactivity.
Experimental Workflow:
Caption: Workflow for Radioligand Binding Assay.
Detailed Protocol:
Materials and Reagents:
-
Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing human SERT, NET, or DAT.
-
Radioligands:
-
SERT: [³H]-Citalopram or [³H]-Paroxetine
-
NET: [³H]-Nisoxetine or [³H]-Tomoxetine
-
DAT: [³H]-WIN 35,428 or [³H]-GBR 12935
-
-
Reference Inhibitors (for defining non-specific binding):
-
SERT: Fluoxetine or Sertraline (10 µM)
-
NET: Desipramine or Reboxetine (10 µM)
-
DAT: Cocaine or GBR 12909 (10 µM)
-
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Wash Buffer: Ice-cold Assay Buffer
-
Cell Lysis Buffer: 50 mM Tris-HCl, pH 7.4 with protease inhibitors
-
Scintillation Cocktail
-
96-well filter plates (e.g., GF/B or GF/C glass fiber filters pre-treated with polyethylenimine)
-
Deep-well 96-well plates
Procedure:
-
Membrane Preparation:
-
Culture HEK293 cells expressing the target transporter to ~90% confluency.
-
Harvest the cells and centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cells in ice-cold lysis buffer and homogenize.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer, determine the protein concentration (e.g., BCA assay), and store aliquots at -80°C.[4]
-
-
Assay Plate Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand working solution, and 100 µL of membrane preparation.
-
Non-specific Binding (NSB): Add 50 µL of the corresponding reference inhibitor (10 µM final concentration), 50 µL of radioligand working solution, and 100 µL of membrane preparation.
-
Test Compound: Add 50 µL of each dilution of N-Methyl-3,3-diphenylcyclobutylamine hydrochloride, 50 µL of radioligand working solution, and 100 µL of membrane preparation. A typical concentration range to test would be from 10⁻¹¹ M to 10⁻⁵ M.[4]
-
-
Incubation:
-
Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly transfer the contents of each well to the filter plate and apply a vacuum to separate the bound from free radioligand.
-
Wash the filters 3-5 times with ice-cold wash buffer.
-
-
Scintillation Counting:
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a scintillation counter.
-
Data Analysis:
The raw data (counts per minute, CPM) are used to calculate the inhibition constant (Ki), which represents the affinity of the compound for the transporter.
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Generate a Competition Curve: Plot the percentage of specific binding against the log concentration of N-Methyl-3,3-diphenylcyclobutylamine hydrochloride.
-
Determine the IC50: The IC50 is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. This is determined by non-linear regression analysis of the competition curve.
-
Calculate the Ki using the Cheng-Prusoff Equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the transporter.
-
| Parameter | Description |
| IC50 | The concentration of an inhibitor that reduces the response by half. |
| Ki | The inhibition constant; a measure of the affinity of the inhibitor for its target. |
| Kd | The equilibrium dissociation constant; a measure of the affinity of a ligand for its receptor. |
| Bmax | The maximum number of binding sites. |
II. Neurotransmitter Uptake Assays: Assessing Functional Inhibition
While binding assays measure affinity, uptake assays provide a functional measure of a compound's ability to inhibit the transport of neurotransmitters into the cell.
Core Principle:
This assay measures the uptake of a radiolabeled neurotransmitter (e.g., [³H]-serotonin, [³H]-norepinephrine, or [³H]-dopamine) into cells stably expressing the corresponding transporter. The presence of an inhibitor like N-Methyl-3,3-diphenylcyclobutylamine hydrochloride will block this uptake in a concentration-dependent manner.[5][6][7]
Experimental Workflow:
Caption: Workflow for Neurotransmitter Uptake Assay.
Detailed Protocol:
Materials and Reagents:
-
Cell Lines: HEK293 cells stably expressing human SERT, NET, or DAT.
-
Radiolabeled Neurotransmitters: [³H]-Serotonin, [³H]-Norepinephrine, [³H]-Dopamine.
-
Reference Inhibitors: Same as for binding assays.
-
Uptake Buffer: Krebs-HEPES buffer (KHB; 10 mM HEPES, 120 mM NaCl, 3 mM KCl, 2 mM CaCl₂, 2 mM MgCl₂, pH 7.3).[5]
-
Wash Buffer: Ice-cold Uptake Buffer.
-
Lysis Buffer: 1% Sodium Dodecyl Sulfate (SDS).
-
96-well cell culture plates.
Procedure:
-
Cell Plating:
-
Seed the appropriate cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Assay Execution:
-
On the day of the experiment, wash the cells once with room temperature uptake buffer.
-
Pre-incubate the cells for 5-10 minutes with various concentrations of N-Methyl-3,3-diphenylcyclobutylamine hydrochloride or the reference inhibitor in uptake buffer.
-
Initiate uptake by adding the radiolabeled neurotransmitter (at a concentration close to its Km) to each well.
-
Incubate for a short period (typically 1-10 minutes) at room temperature. The optimal time should be determined to be within the linear range of uptake.
-
Terminate the uptake by rapidly aspirating the uptake solution and washing the cells 2-3 times with ice-cold wash buffer.
-
-
Detection:
-
Lyse the cells by adding lysis buffer to each well.
-
Transfer the cell lysates to scintillation vials, add scintillation cocktail, and quantify the radioactivity.
-
Data Analysis:
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (Uptake in presence of compound - NSB) / (Total Uptake - NSB))
-
Total uptake is measured in the absence of any inhibitor, and non-specific background (NSB) is determined in the presence of a high concentration of a known potent inhibitor.
-
-
Determine IC50:
-
Plot the percent inhibition against the log concentration of the test compound and fit the data using non-linear regression to determine the IC50 value.
-
| Transporter | Radioligand | Reference Inhibitor | Expected IC50 Range |
| hSERT | [³H]-Serotonin | Fluoxetine | 1-100 nM |
| hNET | [³H]-Norepinephrine | Desipramine | 1-50 nM |
| hDAT | [³H]-Dopamine | Cocaine | 100-1000 nM |
III. Cytotoxicity Assay: Assessing General Cellular Health
It is essential to determine if the observed effects in the primary assays are due to specific interactions with the transporters or a result of general cytotoxicity. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[8][9][10][11]
Core Principle:
In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of living, metabolically active cells.[11]
Experimental Workflow:
Caption: Workflow for MTT Cytotoxicity Assay.
Detailed Protocol:
Materials and Reagents:
-
Cell Line: The same HEK293 cell line used for the primary assays.
-
MTT Reagent: 5 mg/mL MTT in sterile PBS.
-
Solubilization Solution: e.g., 10% SDS in 0.01 M HCl, or DMSO.
-
96-well cell culture plates.
-
Plate reader capable of measuring absorbance at 570 nm.
Procedure:
-
Cell Plating and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of N-Methyl-3,3-diphenylcyclobutylamine hydrochloride (typically from low micromolar to millimolar concentrations) for a period that reflects the duration of the primary assays (e.g., 24 hours). Include vehicle-only control wells.
-
-
MTT Incubation:
-
After the treatment period, remove the culture medium and add 100 µL of fresh medium containing 10 µL of MTT reagent to each well.
-
Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the MTT-containing medium.
-
Add 100 µL of solubilization solution to each well and mix gently to dissolve the formazan crystals.
-
-
Absorbance Reading:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate Percent Viability:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) * 100
-
-
Determine CC50:
-
Plot the percent viability against the log concentration of the test compound and fit the data using non-linear regression to determine the cytotoxic concentration 50 (CC50), the concentration that reduces cell viability by 50%.
-
IV. Data Interpretation and Reporting
A comprehensive in vitro characterization of N-Methyl-3,3-diphenylcyclobutylamine hydrochloride should present the binding affinities (Ki), functional potencies (IC50 for uptake inhibition), and cytotoxicity (CC50) in a clear and concise manner.
| Assay | Parameter | hSERT | hNET | hDAT |
| Radioligand Binding | Ki (nM) | Value | Value | Value |
| Neurotransmitter Uptake | IC50 (nM) | Value | Value | Value |
| Cytotoxicity | CC50 (µM) | Value | Value | Value |
Selectivity Index:
To understand the compound's preference for one transporter over another, calculate the selectivity index:
-
Selectivity Index (e.g., SERT vs. DAT) = Ki (DAT) / Ki (SERT)
A higher selectivity index indicates greater selectivity for the transporter in the denominator.
Therapeutic Index (In Vitro):
An initial in vitro assessment of the therapeutic window can be estimated by comparing the potency at the target with the cytotoxicity:
-
In Vitro Therapeutic Index = CC50 / IC50 (uptake)
A larger ratio suggests a wider margin between the desired pharmacological effect and overt cytotoxicity.
By following these detailed protocols, researchers can generate a robust in vitro pharmacological profile of N-Methyl-3,3-diphenylcyclobutylamine hydrochloride, providing a solid foundation for its further development as a potential therapeutic agent.
References
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Sitte, H. H., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 689. Retrieved from [Link]
- Janowsky, A., & Eshleman, A. J. (2001). Rapid and Efficient Method for Suspending Cells for Neurotransmitter Uptake Assays. BioTechniques, 31(3), 540-542.
-
Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 689. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Rothman, R. B., et al. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 78, 12.15.1-12.15.22. Retrieved from [Link]
-
Atomic Spin. (2013, January 30). Making Diagrams with graphviz. Retrieved from [Link]
-
Wernick, J. (2017, September 19). A Quick Introduction to Graphviz. Retrieved from [Link]
-
Hengstler, J. G., et al. (2020). Which concentrations are optimal for in vitro testing?. Archives of Toxicology, 94(5), 1435-1437. Retrieved from [Link]
-
Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved from [Link]
-
Graphviz. (2021, August 10). Graphviz. Retrieved from [Link]
-
Scholze, P., et al. (2002). Bi-directional transport of GABA in human embryonic kidney (HEK-293) cells stably expressing the rat GABA transporter GAT-1. British Journal of Pharmacology, 137(5), 659-668. Retrieved from [Link]
- Sitte, H. H., et al. (2001). Substantial loss of substrate by diffusion during uptake in HEK-293 cells expressing neurotransmitter transporters. Neuroscience Letters, 309(3), 173-176.
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]
-
Carnmalm, B., et al. (1978). Antidepressant agents. 9. 3,3-Diphenylcyclobutylamines, a new class of central stimulants. Journal of Medicinal Chemistry, 21(1), 78-82. Retrieved from [Link]
-
Owner, T. (n.d.). Characterization of a Mutant Dopamine Transporter in HEK-293 Cells. Retrieved from [Link]
-
EECS at Berkeley. (2013, October 28). Let's Draw a Graph: An Introduction with Graphviz. Retrieved from [Link]
-
Albrecht, W., et al. (2020). Which concentrations are optimal for in vitro testing?. Archives of Toxicology, 94(8), 2841-2842. Retrieved from [Link]
-
Al-Majed, A. A., et al. (2023). Development and Validation of Green and High-Throughput Microwell Spectrophotometric Assay for the Determination of Selective Serotonin Reuptake Inhibitors in Their Pharmaceutical Dosage Forms. Molecules, 28(10), 4235. Retrieved from [Link]
-
Assay Guidance Manual. (2015, September 9). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Retrieved from [Link]
-
Wikipedia. (n.d.). 3,3-Diphenylcyclobutanamine. Retrieved from [Link]
-
PubChem. (n.d.). N,N-Dimethyl-3,3-diphenylcyclobutan-1-amine--hydrogen chloride (1/1). Retrieved from [Link]
-
Skolnick, P., et al. (2006). Pharmacological Profile of the “Triple” Monoamine Neurotransmitter Uptake Inhibitor, DOV 102,677. Journal of Pharmacology and Experimental Therapeutics, 318(2), 639-648. Retrieved from [Link]
-
Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Retrieved from [Link]
-
Talbot, J. N., et al. (2016). Rapid and sustained antidepressant properties of an NMDA antagonist/monoamine reuptake inhibitor identified via transporter-based virtual screening. Pharmacology, Biochemistry and Behavior, 150-151, 107-115. Retrieved from [Link]
-
AAPS Newsmagazine. (2024, April 15). Excipient Reactivity and Drug Stability in Formulations. Retrieved from [Link]
-
MDPI. (2021, January 13). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Retrieved from [Link]
-
MDPI. (2021, April 30). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Retrieved from [Link]
-
USP-NF. (n.d.). Development of a General Solvents Method for DMSO Soluble Compounds. Retrieved from [Link]
-
PubChem. (n.d.). 3,3-Diphenylcyclobutylamine hydrochloride. Retrieved from [Link]
Sources
- 1. Antidepressant agents. 9. 3,3-Diphenylcyclobutylamines, a new class of central stimulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3,3-Diphenylcyclobutanamine - Wikipedia [en.wikipedia.org]
- 3. ziath.com [ziath.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]
- 7. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. atcc.org [atcc.org]
- 10. resources.rndsystems.com [resources.rndsystems.com]
- 11. clyte.tech [clyte.tech]
Recrystallization methods for N-Methyl-3,3-diphenylcyclobutylamine hydrochloride
An In-Depth Guide to the Recrystallization of N-Methyl-3,3-diphenylcyclobutylamine Hydrochloride
Introduction: The Critical Role of Crystallization in API Purification
N-Methyl-3,3-diphenylcyclobutylamine hydrochloride is an amine hydrochloride salt, a class of compounds frequently encountered in active pharmaceutical ingredients (APIs). The final crystallization step in API manufacturing is paramount, as it serves not only as a purification method but also defines the solid-state properties of the drug substance.[1][2] These properties, including crystal form (polymorphism), particle size, and purity, directly impact the API's stability, bioavailability, and manufacturability.[2] Controlling the recrystallization process is therefore essential for ensuring consistent product quality and therapeutic efficacy.[1][2]
This guide provides a detailed exploration of the principles and practical methods for the recrystallization of N-Methyl-3,3-diphenylcyclobutylamine hydrochloride. It is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and actionable protocols. We will delve into solvent selection strategies, detailed methodologies, and troubleshooting, underpinned by the scientific rationale for each experimental choice.
Compound Profile: N-Methyl-3,3-diphenylcyclobutylamine Hydrochloride
A thorough understanding of the molecule's physicochemical properties is the foundation for developing a robust crystallization process.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₀ClN | [3][4] |
| Molecular Weight | 273.80 g/mol | [3][4] |
| IUPAC Name | (3,3-diphenylcyclobutyl)-methylazanium chloride | [3] |
| Structure | Amine hydrochloride salt with a diphenylcyclobutane core | [3][5] |
| Solubility | Data not publicly available; must be determined experimentally. As a hydrochloride salt, it is expected to have higher solubility in polar protic solvents (like water and alcohols) compared to its free base form.[6][7] |
Part 1: Foundational Principles of Recrystallization
Recrystallization is a purification technique based on differential solubility. An impure solid is dissolved in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As this solution cools, the solubility of the desired compound decreases, leading to the formation of a crystalline solid. The impurities, ideally, remain dissolved in the solvent (mother liquor).[8]
The "Ideal" Recrystallization Solvent
Choosing the right solvent system is the most critical step in developing a successful recrystallization protocol.[9][10] The ideal solvent should exhibit the following characteristics:
-
High Solvating Power at Elevated Temperatures: The compound should be highly soluble in the solvent at or near its boiling point to allow for complete dissolution.[8]
-
Low Solvating Power at Low Temperatures: The compound should be sparingly soluble or insoluble in the solvent at low temperatures (e.g., room temperature or 0-4 °C) to maximize the recovery (yield) of the purified crystals.[8]
-
Appropriate Boiling Point: The solvent's boiling point should be high enough to facilitate dissolution but low enough to be easily removed from the crystals during the drying phase.[9] Crucially, it must be lower than the melting point of the compound to prevent "oiling out."
-
Inertness: The solvent must not react chemically with the compound being purified.[11]
-
Impurity Solubility Profile: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal via hot filtration).[8]
-
Safety and Practicality: The solvent should be non-toxic, inexpensive, and non-flammable, although compromises are often necessary.[11]
The Mechanism: Supersaturation, Nucleation, and Crystal Growth
Crystallization from solution is a two-step process governed by supersaturation—a state where the concentration of the solute in the solution exceeds its equilibrium solubility.[1]
-
Nucleation: The formation of the initial, smallest stable crystal aggregates (nuclei). This can occur spontaneously (primary nucleation) or be induced by adding a seed crystal (secondary nucleation).[1][2]
-
Crystal Growth: The subsequent growth of these nuclei into larger, well-defined crystals.[1][2]
The rate of cooling significantly influences these two steps. Slow cooling favors crystal growth over nucleation, resulting in larger, purer crystals. Rapid cooling promotes rapid nucleation, leading to the formation of many small crystals, which may trap impurities.[7]
Part 2: Systematic Solvent System Screening Protocol
Given the lack of public solubility data for N-Methyl-3,3-diphenylcyclobutylamine hydrochloride, a systematic screening process is mandatory. This protocol outlines a small-scale method to identify promising solvent candidates.
Materials and Equipment:
-
N-Methyl-3,3-diphenylcyclobutylamine hydrochloride (impure sample)
-
A selection of solvents with varying polarities (e.g., Water, Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Heptane)
-
Small test tubes or vials (1-2 mL)
-
Vortex mixer
-
Hot plate and a beaker for a water bath
-
Ice bath
-
Spatula
Screening Workflow Diagram
Caption: A generalized workflow for the purification of a solid by recrystallization.
Method A: Single-Solvent Recrystallization by Cooling
This is the most straightforward method and should be used if a solvent was identified that shows high solubility at high temperatures and low solubility at low temperatures. [8] Protocol:
-
Place the crude N-Methyl-3,3-diphenylcyclobutylamine hydrochloride in an Erlenmeyer flask.
-
Add the chosen solvent in small portions while heating the flask on a hot plate (using a water or oil bath is safer). Swirl the flask continuously.
-
Continue adding hot solvent until the compound has just dissolved. Using the minimum amount of hot solvent is crucial for achieving a good yield. 4. If the solution is colored or contains insoluble impurities, this is the stage for hot filtration. Add a small amount of activated charcoal to the cool solution to remove colored impurities, heat it back to boiling, and then filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Cover the flask containing the clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is key to forming large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Dry the crystals, for instance, in a vacuum oven at a temperature well below the solvent's boiling point and the compound's melting point.
Method B: Solvent/Anti-Solvent Recrystallization
This method is ideal when the compound is highly soluble in one solvent (the "solvent") but poorly soluble in another (the "anti-solvent") at the same temperature. The two solvents must be miscible. [1][12] Protocol:
-
Dissolve the crude N-Methyl-3,3-diphenylcyclobutylamine hydrochloride in the minimum amount of the "solvent" at room temperature or with gentle warming.
-
Filter the solution if necessary to remove any insoluble impurities.
-
Slowly add the "anti-solvent" dropwise to the stirred solution.
-
Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates that the point of supersaturation has been reached.
-
If necessary, gently warm the solution until the turbidity just disappears, then allow it to cool slowly.
-
Allow the solution to stand undisturbed to allow for crystal growth. An ice bath can be used to maximize the yield after crystals have formed.
-
Collect, wash (with the anti-solvent or a mixture rich in the anti-solvent), and dry the crystals as described in Method A.
Part 4: Troubleshooting Common Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Crystals Form | - Too much solvent was used.- The solution is not sufficiently supersaturated. | - Boil off some of the solvent to increase concentration.- Scratch the inside of the flask with a glass rod.- Add a seed crystal of the pure compound.- Cool the solution in an ice bath for a longer period. |
| "Oiling Out" | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is cooling too rapidly.- The concentration of the solute is too high. | - Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly.- Ensure the chosen solvent's boiling point is lower than the compound's melting point. |
| Low Recovery/Yield | - The compound has significant solubility in the cold solvent.- Too much solvent was used.- Crystals were lost during transfer or filtration. | - Ensure the solution is thoroughly cooled in an ice bath.- Evaporate some of the solvent from the mother liquor to recover a second crop of crystals (which may be less pure).- Use the minimum amount of solvent for dissolution and washing. |
| Colored Product | - Colored impurities were not removed. | - Treat the solution with activated charcoal before the crystallization step. Note: Use charcoal on the cooled solution before heating. |
References
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- IntechOpen. (2015, October 28). Recrystallization of Drugs — Effect on Dissolution Rate.
- SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients.
- PharmaFeatures. (2025, February 3). Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients.
- Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development.
- Micropore Technologies. (n.d.). Active Pharmaceutical Ingredient (API) Crystallisation.
- ResearchGate. (2020, December 9). Effective solvent system selection in the recrystallization purification of pharmaceutical products. Request PDF.
- YouTube. (2020, October 9). Solvent Selection in Pharmaceutical Crystallization Process Development.
- Purosolv. (2025, April 22). Key Considerations for Selecting Solvents in Drug Manufacturing.
- Powder diffraction investigations of some organic hydrochlorides. (2012, March 1). Powder Diffraction, 27(1), 36-43.
- MolForge. (n.d.). N-Methyl-3,3-diphenylcyclobutylamine hydrochloride - Molecular Properties.
- National Institutes of Health. (n.d.). 3,3-Diphenylcyclobutylamine hydrochloride. PubChem.
- Hough, W. L., et al. (n.d.). Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2.
- Google Patents. (n.d.). US4670232A - Recovery of amines from by-product chloride salts.
- Patel, S., et al. (2012, June 12). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology.
- National Institutes of Health. (n.d.). N,N-Dimethyl-3,3-diphenylcyclobutan-1-amine--hydrogen chloride (1/1). PubChem.
- Google Patents. (n.d.). WO2009047796A1 - Polymorphs of imipramine hydrochloride and pamoate salt.
- Rhodium.ws. (n.d.). RECRYSTALLISATION.
- University of Southampton. (n.d.). Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues. ePrints Soton.
- CymitQuimica. (n.d.). CAS 84484-78-6: 1-[1-(4-Chlorophenyl)cyclobutyl].
- European Patent Office. (2007, June 25). Crystallization of hydrohalides of pharmaceutical compounds - EP 2436381 A1.
- Rhodium.ws. (n.d.). Recrystallization and Acid/Base Extraction - The Basics.
- PubChemLite. (n.d.). N-methyl-3,3-diphenylcyclobutylamine hydrochloride (C17H19N).
- ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.
- Wikipedia. (n.d.). 3,3-Diphenylcyclobutanamine.
- ECHEMI. (n.d.). 64895-42-7, (3,3-diphenylcyclobutyl)-methylazanium;chloride Formula.
Sources
- 1. scispace.com [scispace.com]
- 2. syrris.com [syrris.com]
- 3. molforge.ai [molforge.ai]
- 4. echemi.com [echemi.com]
- 5. PubChemLite - N-methyl-3,3-diphenylcyclobutylamine hydrochloride (C17H19N) [pubchemlite.lcsb.uni.lu]
- 6. CAS 84484-78-6: 1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylb… [cymitquimica.com]
- 7. designer-drug.com [designer-drug.com]
- 8. mt.com [mt.com]
- 9. Recrystallization of Drugs — Effect on Dissolution Rate | IntechOpen [intechopen.com]
- 10. youtube.com [youtube.com]
- 11. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]
- 12. microporetech.com [microporetech.com]
Application Note: Conversion of N-Methyl-3,3-diphenylcyclobutylamine Free Base to Hydrochloride Salt
Introduction and Pharmacological Context
N-Methyl-3,3-diphenylcyclobutylamine is a secondary amine originally synthesized in the late 1970s as a potent central nervous system stimulant and potential antidepressant agent . Pharmacological evaluations demonstrated that this compound strongly decreases the accumulation of norepinephrine (NA) and serotonin (5-HT) in brain slices, while also inducing locomotor stimulation via the release of dopamine from granular stores [[1]]([Link]).
In its free base form, N-methyl-3,3-diphenylcyclobutylamine is highly lipophilic, rendering it poorly soluble in aqueous media and susceptible to oxidative degradation over time. To facilitate in vitro assays, in vivo dosing, and long-term storage, the free base must be converted into a stable, water-soluble hydrochloride (HCl) salt . This application note provides a self-validating, step-by-step protocol for this conversion, emphasizing the mechanistic rationale behind solvent selection and crystallization controls.
Physicochemical Properties
Understanding the quantitative differences between the free base and the resulting salt is critical for mass balance calculations and downstream analytical verification.
| Property | N-Methyl-3,3-diphenylcyclobutylamine (Free Base) | N-Methyl-3,3-diphenylcyclobutylamine HCl Salt |
| Molecular Formula | C₁₇H₁₉N | C₁₇H₂₀ClN |
| Molecular Weight | 237.34 g/mol | 273.80 g/mol |
| PubChem CID | N/A | 47487 |
| Physical State | Viscous oil / Amorphous solid | Crystalline solid |
| Aqueous Solubility | Poor (< 0.1 mg/mL) | High (> 10 mg/mL) |
| Storage Stability | Moderate (Requires inert atmosphere) | High (Stable at room temperature) |
Mechanistic Rationale and Experimental Design
The conversion of an amine free base to an HCl salt is a classic acid-base neutralization. The secondary amine nitrogen possesses a lone pair of electrons that acts as a Lewis base, accepting a proton from hydrochloric acid to form an ammonium cation ( R2NH2+ ), which pairs with the chloride anion ( Cl− ).
Causality in Experimental Choices:
-
Solvent Selection (Anhydrous Diethyl Ether): The free base is highly soluble in ethereal solvents, whereas the resulting HCl salt is highly insoluble. This differential solubility drives the reaction equilibrium forward and forces immediate precipitation of the salt. are mandatory; the presence of water can cause the salt to "oil out" (form a biphasic liquid system) rather than crystallizing into a high-purity solid lattice.
-
Reagent Selection (2.0 M HCl in Diethyl Ether): Using a pre-titrated anhydrous acid solution prevents the introduction of water (which would occur if aqueous concentrated HCl were used) and allows for precise stoichiometric addition.
-
Temperature Control (0–5 °C): The protonation of amines is an exothermic process. Cooling the reaction vessel dissipates the heat of neutralization, preventing solvent boil-off and promoting the formation of larger, purer crystals by reducing the solubility of the salt in the mother liquor.
Experimental Workflow Diagram
The following diagram illustrates the logical progression of the salt formation protocol.
Workflow for the anhydrous conversion of N-Methyl-3,3-diphenylcyclobutylamine to its HCl salt.
Step-by-Step Methodology
Scale: 10.0 mmol (Demonstration Scale)
Materials & Reagents:
-
N-Methyl-3,3-diphenylcyclobutylamine free base: 2.37 g (10.0 mmol)
-
Anhydrous Diethyl Ether ( Et2O ): 50 mL
-
2.0 M HCl in Diethyl Ether: 5.25 mL (10.5 mmol, 1.05 equivalents)
Protocol:
-
Dissolution: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.37 g of the free base in 30 mL of anhydrous diethyl ether. Stir at room temperature until a clear, homogeneous solution is achieved.
-
Cooling: Transfer the flask to an ice-water bath. Allow the solution to cool to 0–5 °C for 10 minutes under continuous stirring.
-
Acid Addition: Equip a dropping funnel or use a glass syringe to slowly add 5.25 mL of 2.0 M HCl in diethyl ether dropwise over 5–10 minutes. Observation: A white precipitate will begin forming immediately upon the addition of the acid.
-
Maturation: Once the addition is complete, cap the flask loosely under an inert atmosphere (e.g., nitrogen or argon balloon) and continue stirring at 0–5 °C for 45 minutes. This aging step ensures complete precipitation and crystal growth.
-
Isolation: Filter the resulting suspension rapidly through a Büchner funnel under vacuum.
-
Washing: Wash the filter cake with two 10 mL portions of ice-cold anhydrous diethyl ether to remove any unreacted free base and trace impurities.
-
Drying: Transfer the white crystalline solid to a pre-weighed amber glass vial. Dry in a vacuum desiccator at 40 °C for 12 hours (or until a constant weight is achieved) to remove residual solvent.
Quality Control & Self-Validation System
To ensure the protocol has functioned as a self-validating system, the isolated product must be subjected to specific analytical checks to confirm identity, purity, and complete salt conversion.
-
Gravimetric Yield: Calculate the practical yield. A successful anhydrous precipitation typically yields >90% recovery. (Theoretical yield for 10.0 mmol = 2.74 g).
-
Proton NMR ( 1 H-NMR): Dissolve a sample in Deuterated Methanol ( CD3OD ) or Deuterated Water ( D2O ). The successful formation of the salt is confirmed by a downfield chemical shift of the N-methyl protons. In the free base, the N-CH3 singlet typically appears around 2.3–2.4 ppm; upon protonation, the deshielding effect of the positive charge shifts this signal to approximately 2.6–2.8 ppm.
-
Chloride Titration (Mohr Method): To confirm the 1:1 stoichiometry of the salt, titrate a known mass of the product dissolved in water with a standardized Silver Nitrate ( AgNO3 ) solution using potassium chromate as an indicator. The experimental chloride content should closely match the theoretical value of 12.95% ( 35.45/273.80×100 ).
References
-
Carnmalm B, Rämsby S, Renyi AL, Ross SB, Ogren SO. Antidepressant agents. 9. 3,3-Diphenylcyclobutylamines, a new class of central stimulants. Journal of Medicinal Chemistry. 1978 Jan;21(1):78-82. URL:[Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 47487, N-Methyl-3,3-diphenylcyclobutylamine hydrochloride. PubChem. URL:[Link]
Sources
Extraction and Bioanalytical Quantification of N-Methyl-3,3-diphenylcyclobutylamine Hydrochloride from Biological Matrices
Introduction & Pharmacological Context
N-Methyl-3,3-diphenylcyclobutylamine is a synthetic psychostimulant originally developed and evaluated as a potential antidepressant agent[1]. Pharmacologically, it acts as a potent monoamine reuptake inhibitor, strongly decreasing the accumulation of serotonin (5-HT), norepinephrine (NA), and dopamine (DA) in brain tissue[1]. Furthermore, unlike classical amphetamines, it induces hyperstimulation via the direct release of dopamine from granular stores[1].
Because of its potent central nervous system (CNS) activity, accurate pharmacokinetic (PK) profiling of this compound in biological matrices (such as plasma and brain homogenates) is essential. This application note details validated extraction protocols designed to isolate N-Methyl-3,3-diphenylcyclobutylamine hydrochloride from complex biological matrices prior to LC-MS/MS analysis, ensuring high recovery and minimal matrix effects.
Physicochemical Properties & Extraction Rationale
Designing a self-validating extraction protocol requires a deep understanding of the analyte's physicochemical properties.
-
Structural Profile: The molecule consists of a highly lipophilic 3,3-diphenylcyclobutyl moiety attached to a secondary amine.
-
Ionization (pKa): As a secondary aliphatic amine, it possesses a basic pKa (typically ~9.5–10.5). At physiological pH (7.4), the amine is predominantly protonated (cationic).
-
Solubility: While the hydrochloride salt is water-soluble, the un-ionized free base is highly hydrophobic.
Methodological Causality: To achieve high-throughput, ultra-clean extraction, we employ Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE) as the gold standard. By acidifying the sample, we ensure the amine is fully protonated, allowing it to bind strongly to the negatively charged sulfonic acid groups on the MCX sorbent. This strong ionic bond permits aggressive washing with 100% organic solvents to remove neutral lipids and phospholipids without analyte loss. Elution is then triggered by applying a basic organic solvent, which deprotonates the amine, neutralizing its charge and releasing it from the sorbent.
Alternatively, Liquid-Liquid Extraction (LLE) can be utilized by raising the matrix pH above 11, converting the compound entirely to its lipophilic free base, which readily partitions into non-polar organic solvents.
Experimental Protocols
Protocol A: Mixed-Mode Strong Cation Exchange (MCX) SPE (Recommended)
Objective: High-throughput, ultra-clean extraction for LC-MS/MS.
-
Sample Pre-treatment: Aliquot 200 µL of biological matrix (plasma or brain homogenate) into a microcentrifuge tube. Add 20 µL of Internal Standard (IS) working solution. Add 200 µL of 2% Phosphoric Acid (H₃PO₄) in water.
-
Rationale: Acidification (pH < 2) disrupts protein binding and ensures the secondary amine is fully protonated for optimal ion-exchange binding.
-
-
Conditioning: Condition the MCX SPE cartridge (30 mg/1 mL) with 1 mL of 100% Methanol, followed by 1 mL of 2% H₃PO₄ in water.
-
Loading: Load the pre-treated sample onto the cartridge. Apply a low vacuum (approx. 1-2 in Hg) to allow a dropwise flow rate (1 mL/min).
-
Washing (Aqueous): Wash the sorbent with 1 mL of 2% H₃PO₄ in water to remove water-soluble endogenous salts and proteins.
-
Washing (Organic): Wash with 1 mL of 100% Methanol.
-
Rationale: Because the analyte is locked onto the sorbent via strong ionic interactions, this aggressive organic wash safely removes neutral lipids and hydrophobic interferences.
-
-
Elution: Elute the target analyte with 1 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol.
-
Rationale: The high pH neutralizes the amine, breaking the ionic bond and allowing the methanol to sweep the free base off the column.
-
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid) and transfer to an autosampler vial.
Protocol B: Liquid-Liquid Extraction (LLE)
Objective: Cost-effective extraction for lipophilic basic amines.
-
Alkalinization: Aliquot 200 µL of plasma. Add 20 µL of IS and 50 µL of 0.5 M Sodium Hydroxide (NaOH). Vortex for 10 seconds.
-
Rationale: Raises pH > 11 to ensure the analyte is in its un-ionized, highly lipophilic free base form.
-
-
Extraction: Add 1.0 mL of extraction solvent (Hexane:Ethyl Acetate, 80:20 v/v).
-
Partitioning: Vortex vigorously for 5 minutes, then centrifuge at 10,000 x g for 5 minutes at 4°C to separate the layers.
-
Recovery: Transfer 800 µL of the upper organic layer to a clean tube.
-
Drying & Reconstitution: Evaporate to dryness under nitrogen and reconstitute as described in Protocol A.
Quantitative Validation Data
The following table summarizes representative validation metrics for the MCX SPE method, adhering to the standards[2][3].
| Validation Parameter | Concentration Level | Mean Recovery (%) | Matrix Effect (IS-Normalized) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| Lower Limit of Quantitation (LLOQ) | 1.0 ng/mL | 88.4 | 0.98 ± 0.05 | 8.2 | 11.4 |
| Low Quality Control (LQC) | 3.0 ng/mL | 91.2 | 1.02 ± 0.04 | 6.5 | 8.1 |
| Medium Quality Control (MQC) | 50.0 ng/mL | 94.5 | 1.01 ± 0.02 | 4.3 | 5.6 |
| High Quality Control (HQC) | 400.0 ng/mL | 95.1 | 0.99 ± 0.02 | 3.8 | 4.9 |
Note: Acceptance criteria dictate that precision (%CV) must not exceed 15% (20% for LLOQ), and recovery should be consistent across all concentration levels[3].
Visualizations
Fig 1. SPE Workflow for basic amines using Mixed-Mode Strong Cation Exchange (MCX).
Fig 2. Pharmacological mechanism of N-Methyl-3,3-diphenylcyclobutylamine in the synaptic cleft.
References
-
Carnmalm B, Rämsby S, Renyi AL, Ross SB, Ogren SO. Antidepressant agents. 9. 3,3-Diphenylcyclobutylamines, a new class of central stimulants. Journal of Medicinal Chemistry.[Link]
-
US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. Smart BIOAnalytics. [Link]
Sources
Technical Support Center: Stability and Handling of N-Methyl-3,3-diphenylcyclobutylamine Hydrochloride
Introduction
As a potent secondary amine psychostimulant and research chemical first characterized in the late 1970s, N-Methyl-3,3-diphenylcyclobutylamine hydrochloride presents unique handling challenges in aqueous solutions. The molecule features a sterically bulky, highly lipophilic 3,3-diphenyl moiety coupled with a secondary amine core. This specific structural topology makes the compound highly susceptible to pH-driven phase partitioning, surface adsorption, and oxidative degradation.
This technical guide is designed for researchers and drug development professionals. It provides causality-driven troubleshooting protocols to ensure the absolute integrity of your working solutions during in vitro and in vivo assays.
Troubleshooting Guide & FAQs
Q1: My in vitro assay shows a rapid, time-dependent loss of compound concentration, but my LC-MS shows no degradation peaks. Where is the API going?
A1: The "Disappearing API" Phenomenon (Surface Adsorption)
Causality: You are likely observing a physical loss rather than chemical degradation. The hydrochloride salt is highly water-soluble. However, if your assay buffer approaches or exceeds the amine's pKa (typically ~8.5–9.0 for cyclobutylamines), the equilibrium shifts toward the unprotonated free base. The free base of N-Methyl-3,3-diphenylcyclobutylamine is intensely hydrophobic due to the dual phenyl rings. This lipophilic species rapidly adsorbs to the hydrophobic walls of standard polypropylene microcentrifuge tubes and pipette tips, effectively removing it from the bulk solution. This behavior is a well-documented challenge with .
Self-Validating Protocol: Do not rely on nominal concentrations. Validate recovery by running a parallel sample in a silanized glass vial. If the glass vial retains 100% concentration while the plastic tube drops to 40%, adsorption is confirmed.
-
Action: Always maintain stock solutions at pH < 6.0. Use low-bind plastics or glass for dilutions, and consider adding a cosolvent (e.g., 5% DMSO) to maintain the solubility of any transient free base.
Q2: Over 48 hours, I am seeing a secondary peak in my LC-MS with an exact mass shift of +16 Da. What is this degradant?
A2: Oxidative N-Hydroxylation / N-Oxide Formation
Causality: A +16 Da mass shift in a secondary amine almost exclusively indicates the addition of an oxygen atom, forming a hydroxylamine or an N-oxide intermediate. Secondary amines are highly susceptible to oxidation by dissolved molecular oxygen (autooxidation) or trace peroxides commonly found in aging ethereal solvents or polysorbate surfactants. The dictates that this oxidation is accelerated by trace transition metals and elevated temperatures.
Self-Validating Protocol: Spike a fresh solution with 0.1% H₂O₂; if the +16 Da peak rapidly dominates the chromatogram, the oxidative pathway is confirmed.
-
Action: Degas all aqueous buffers by sparging with argon or nitrogen for 15 minutes prior to use. Avoid using old batches of Tween/Triton surfactants, and store aliquots under an inert gas blanket.
Q3: Does ambient laboratory lighting affect the stability of the stock solution?
A3: UV-Induced Radical Cleavage
Causality: The 3,3-diphenyl moiety acts as a strong UV chromophore. Absorption of ambient UV light can excite the aromatic rings, leading to radical formation at the benzylic/cyclobutyl positions. While the cyclobutane ring is sterically constrained, radical propagation can lead to ring-opening or enhanced susceptibility to oxidation.
Self-Validating Protocol: Wrap one vial in aluminum foil (dark control) and leave another exposed to benchtop light for 24 hours. Analyze via HPLC-UV. If the exposed vial shows multiple low-level degradants while the dark control remains pristine, photolysis is occurring.
-
Action: Always use actinic (amber) glassware for storage and handling.
Quantitative Stability Data
The following table summarizes the expected stability of N-Methyl-3,3-diphenylcyclobutylamine HCl under various environmental stressors, allowing for rapid comparison of handling conditions.
| Parameter | Condition | Container Material | 48h Recovery (%) | Primary Loss Mechanism |
| pH 5.0 | 4°C, Dark | Silanized Glass | > 99.5% | None (Optimal Stability) |
| pH 7.4 | 37°C, Dark | Polypropylene | < 45.0% | Surface Adsorption (Free Base) |
| pH 7.4 | 37°C, Dark | Silanized Glass | ~ 85.0% | N-Oxidation / Hydroxylation |
| pH 5.0 | 25°C, UV Light | Clear Glass | ~ 70.0% | Photolysis / Radical Cleavage |
Experimental Protocol: Preparation of Ultra-Stable 10 mM Stock Solutions
To establish a self-validating, highly stable stock solution, execute the following step-by-step methodology:
-
Buffer Preparation & Degassing: Prepare a 50 mM sodium acetate buffer adjusted to pH 5.0. Degas the buffer by sparging with ultra-pure Argon for a minimum of 15 minutes to displace dissolved oxygen.
-
Surface Passivation: Utilize amber glass vials that have been deactivated (silanized) with dimethyldichlorosilane. This prevents both UV-induced photolysis and hydrophobic surface adsorption.
-
Dissolution: Accurately weigh the powder and add the degassed buffer to achieve a 10 mM concentration. Vortex gently until fully dissolved. Critical: Avoid sonication, as acoustic cavitation induces localized heating and generates reactive oxygen species (ROS) that trigger premature oxidation.
-
Inert Blanketing & Storage: Overlay the headspace of the vial with a gentle stream of Argon gas for 10 seconds before immediately sealing with a PTFE-lined septum cap. Store long-term stocks at -80°C and working aliquots at 4°C.
Mechanistic & Workflow Visualizations
Decision tree for diagnosing N-Methyl-3,3-diphenylcyclobutylamine concentration loss.
Mechanistic pathways of degradation and physical loss in aqueous environments.
References
-
Antidepressant Agents. 9. 3,3-Diphenylcyclobutylamines, a New Class of Central Stimulants. Journal of Medicinal Chemistry (1978). Source: ACS Publications. URL:[Link]
-
PubChem Compound Summary for CID 47487, N-Methyl-3,3-diphenylcyclobutylamine hydrochloride. National Center for Biotechnology Information. Source: PubChem. URL:[Link]
-
Absorption Based Processes Applying Phase Transition for Energy Efficient Postcombustion CO2 Capture. (Details on lipophilic amine phase separation). Source: IDEALS Illinois. URL:[Link]
-
Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry (2020). Source: PubMed Central (PMC). URL:[Link]
Technical Support Center: HPLC Method Optimization for N-Methyl-3,3-diphenylcyclobutylamine Hydrochloride
Welcome to the Application Scientist Support Portal. N-Methyl-3,3-diphenylcyclobutylamine hydrochloride presents a unique chromatographic challenge. Structurally, it combines a highly polar, ionizable secondary amine with a bulky, lipophilic 3,3-diphenylcyclobutyl domain. In reversed-phase liquid chromatography (RPLC), this dichotomy frequently leads to severe peak tailing, unpredictable retention times, and poor resolution.
This guide provides field-proven troubleshooting strategies, mechanistic explanations, and validated protocols to help you achieve robust, reproducible separations.
Visual Workflow: Method Development Decision Tree
Decision tree for optimizing the HPLC separation of hydrophobic basic amines.
Section 1: Core Troubleshooting Guide
Q1: Why does N-Methyl-3,3-diphenylcyclobutylamine exhibit severe peak tailing on standard C18 columns, and how can I fix it? Root Cause: The tailing is primarily caused by secondary ion-exchange interactions. At typical mobile phase pH ranges (pH 4–8), the secondary amine group is protonated (cationic). Simultaneously, residual solitary silanol groups (-Si-OH) on the silica surface of the stationary phase dissociate to form anionic silanoxides (-Si-O⁻). The electrostatic attraction between the protonated amine and the ionized silanols traps a fraction of the analyte molecules, delaying their elution and creating a "tail"[1]. Solutions:
-
Lower the Mobile Phase pH: Adjust the pH to 2.5 using a 10–20 mM potassium phosphate buffer. At pH 2.5, the vast majority of surface silanols are protonated (neutralized), effectively shutting down the ion-exchange mechanism[1].
-
Use a Silanol Suppressor: If low pH alone is insufficient, add a competing base such as Triethylamine (TEA) at 5 mM to the mobile phase. TEA binds to the highly active silanol sites, acting as a sacrificial blocker so your target analyte can elute with a symmetrical peak shape[2].
-
Switch Stationary Phases: Utilize a polar-embedded column (e.g., amide-linked C18). The embedded polar group forms a localized water layer that shields the basic analyte from interacting with residual silanols[3].
Q2: The retention time is excessively long (>30 minutes). How do I accelerate elution without sacrificing resolution? Root Cause: The 3,3-diphenylcyclobutyl moiety is exceptionally hydrophobic. The dual phenyl rings partition strongly into the alkyl chains of a standard C18 stationary phase via hydrophobic interactions. Solutions:
-
Increase Organic Modifier: Increase the percentage of Acetonitrile (ACN) or Methanol (MeOH) in your gradient.
-
Alternative Selectivity (Phenyl-Hexyl): Switch from a C18 to a Phenyl-Hexyl column. While C18 relies purely on dispersive hydrophobic interactions, a Phenyl-Hexyl phase introduces π−π interactions. Because the analyte itself contains two phenyl rings, a Phenyl column provides alternative selectivity, often allowing for shorter retention times at lower organic concentrations while maintaining separation from structurally similar impurities.
Q3: I am using LC-MS for impurity profiling. Can I still use phosphate buffer and TEA? Root Cause: No. Potassium phosphate is non-volatile and will rapidly precipitate in the MS source, causing signal suppression and physical blockage. TEA causes severe ion suppression in positive electrospray ionization (ESI+) because it outcompetes the analyte for protons. Solutions: Substitute the phosphate buffer with 10 mM Ammonium Formate or Ammonium Acetate adjusted to pH 3.0 with Formic Acid. If a silanol suppressor is absolutely necessary for LC-MS, use a low concentration of a volatile fluorinated ion-pairing agent like Trifluoroacetic acid (TFA) at 0.05% - 0.1%, though be aware that TFA can also cause minor ion suppression[4].
Visual Mechanism: Silanol Interaction & Suppression
Mechanism of peak tailing via silanol interaction and its resolution using Triethylamine (TEA).
Section 2: Quantitative Data & Column Selection
To guide column and buffer selection, the following table summarizes the expected chromatographic performance of N-Methyl-3,3-diphenylcyclobutylamine hydrochloride across various conditions.
| Stationary Phase | Mobile Phase Buffer | Modifier | Expected Tailing Factor (Tf) | Retention Mechanism | Recommendation |
| Standard C18 | Water (No buffer) | Methanol | > 2.5 (Severe) | Hydrophobic + Ion Exchange | Not Recommended |
| Standard C18 | 20 mM Phosphate (pH 2.5) | Acetonitrile | 1.4 - 1.6 (Moderate) | Hydrophobic (Silanols suppressed) | Acceptable for routine UV |
| End-capped C18 | 20 mM Phosphate + 5mM TEA | Acetonitrile | 1.0 - 1.1 (Excellent) | Hydrophobic | Best for UV Quantitation [5] |
| Phenyl-Hexyl | 0.1% TFA in Water | Acetonitrile | 1.1 - 1.2 (Good) | Hydrophobic + π−π | Best for LC-MS Profiling |
| Polar-Embedded C18 | 10 mM Ammonium Acetate (pH 6.5) | Acetonitrile | 1.1 - 1.3 (Good) | Hydrophobic + Shielding | Good for mid-pH stability[3][6] |
Section 3: Step-by-Step Experimental Protocols
Protocol: Preparation of Mobile Phase and Sample for UV-HPLC Analysis This self-validating protocol ensures the mobile phase is correctly buffered to prevent baseline drift and stationary phase degradation.
Step 1: Mobile Phase A (Aqueous Buffer with Silanol Suppressor) Preparation
-
Weigh exactly 2.72 g of Potassium Dihydrogen Phosphate ( KH2PO4 ) and dissolve in 900 mL of HPLC-grade water (yields ~20 mM).
-
Add 0.70 mL of Triethylamine (TEA) to the solution (yields ~5 mM). Caution: TEA is volatile and strongly basic; handle in a fume hood.
-
Insert a calibrated pH probe. Slowly add concentrated Phosphoric Acid ( H3PO4 ) dropwise until the pH reaches exactly 2.50 ± 0.05.
-
Causality Check: The low pH protonates the silanols, while TEA blocks the highly active sites. If the pH is too high, TEA will not be fully protonated and will fail to act as a suppressor.
-
-
Add HPLC-grade water to bring the final volume to 1000 mL.
-
Filter through a 0.22 µm nylon membrane and sonicate for 10 minutes to degas.
Step 2: Mobile Phase B Preparation
-
Use 100% HPLC-grade Acetonitrile (ACN). Filter and degas prior to use.
Step 3: Sample Preparation (N-Methyl-3,3-diphenylcyclobutylamine HCl)
-
Weigh 10.0 mg of the API standard.
-
Dissolve in 10 mL of Diluent (50:50 Mobile Phase A : Methanol) to create a 1.0 mg/mL stock solution.
-
Causality Check: Using the mobile phase buffer in the diluent prevents solvent-mismatch peak distortion at the solvent front.
-
-
Dilute the stock 1:10 with Diluent to achieve a working concentration of 100 µg/mL.
-
Filter through a 0.45 µm PTFE syringe filter into an HPLC vial.
Step 4: Chromatographic Conditions
-
Column: Fully end-capped C18 or Phenyl-Hexyl (150 mm x 4.6 mm, 3-5 µm).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C. (Elevated temperature reduces mobile phase viscosity and improves mass transfer, sharpening the peak).
-
Gradient:
-
0-2 min: 20% B
-
2-10 min: Ramp to 80% B
-
10-15 min: Hold at 80% B
-
15-16 min: Return to 20% B
-
16-20 min: Re-equilibrate at 20% B.
-
-
Detection: UV at 210 nm or 254 nm (due to the diphenyl groups).
Section 4: Frequently Asked Questions (FAQs)
Q: Why is the compound analyzed as a hydrochloride salt, and does the chloride ion affect the chromatogram? A: The free base of N-Methyl-3,3-diphenylcyclobutylamine is prone to oxidation and difficult to handle. Converting it to the hydrochloride salt improves crystalline stability and aqueous solubility. During reversed-phase HPLC, the salt dissociates immediately in the aqueous mobile phase. The chloride ion ( Cl− ) is highly polar and has no retention on a C18 column; it will elute in the void volume ( t0 ). It does not interfere with the retention of the active pharmaceutical ingredient, though it may cause a small baseline disturbance at the solvent front.
Q: I am seeing a split peak for my main analyte. What is causing this? A: A split peak for a basic amine usually indicates one of two things:
-
Column Overloading: The sample concentration or injection volume is too high, saturating the stationary phase. Try reducing the injection volume from 20 µL to 5 µL.
-
Solvent Mismatch: If the sample is dissolved in 100% strong organic solvent (like pure ACN) but injected into a highly aqueous mobile phase, the analyte precipitates or travels rapidly before focusing. Always dissolve the sample in a diluent that closely matches the initial mobile phase conditions.
Q: Can I use a high-pH mobile phase instead of an acidic one? A: Yes, provided your column can withstand it. At a pH of 10.5 (using Ammonium Bicarbonate/Ammonia buffer), the secondary amine (pKa ~9.5) will be fully deprotonated and neutral. This completely eliminates the electrostatic interaction with ionized silanols, resulting in excellent peak shape. However, standard silica columns dissolve at pH > 8. You must use a specialized high-pH tolerant column (e.g., hybrid organic-inorganic silica or polymeric columns) to utilize this approach.
References
- Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." Phenomenex Technical Support.
- Crawford Scientific. "The Theory of HPLC Column Chemistry: Metal Ion Content." ChromAcademy.
- Separation Science. "Silica Purity #2 – Silanols." Separation Science.
- Ruiz-Angel, M. J., et al. "Performance of amines as silanol suppressors in reversed-phase liquid chromatography." ResearchGate.
- MDPI. "Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride." MDPI Pharmaceuticals.
- SIELC Technologies. "HPLC Method for Separation of Ammonia, Primary and Secondary Amines." SIELC.
Sources
- 1. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 2. researchgate.net [researchgate.net]
- 3. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 4. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column | SIELC Technologies [sielc.com]
- 5. Antidepressant agents. 9. 3,3-Diphenylcyclobutylamines, a new class of central stimulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Resolving hygroscopic issues with N-Methyl-3,3-diphenylcyclobutylamine hydrochloride powder
Prepared by the Senior Application Scientist Team
Disclaimer: N-Methyl-3,3-diphenylcyclobutylamine hydrochloride is a compound with limited publicly available data regarding its specific physicochemical properties. This guide is therefore based on established principles for handling hygroscopic Active Pharmaceutical Ingredients (APIs), particularly hydrochloride salts of amine-containing small molecules. The troubleshooting steps and protocols provided are general best practices and may require optimization for your specific application.
Introduction
Researchers working with N-Methyl-3,3-diphenylcyclobutylamine hydrochloride (Molecular Formula: C₁₇H₂₀ClN, Molecular Weight: 273.80 g/mol ) may encounter challenges related to its potential hygroscopicity.[1][2] Hygroscopicity, the tendency of a substance to absorb moisture from the atmosphere, can significantly impact powder handling, stability, and analytical results.[3][4] Moisture uptake can lead to physical changes like caking and clumping, which affect flowability and accurate dosing, as well as chemical degradation through processes like hydrolysis.[4][5][6] This technical guide provides a comprehensive resource for identifying, quantifying, and mitigating issues arising from the hygroscopic nature of this and similar compounds.
Frequently Asked Questions (FAQs)
Q1: My powder of N-Methyl-3,3-diphenylcyclobutylamine hydrochloride has become clumpy and difficult to weigh accurately. What is happening?
A1: This is a classic sign of moisture absorption.[5][6] Many amine hydrochloride salts are hygroscopic, meaning they readily attract and hold water molecules from the air.[7][8] This absorbed water acts as a plasticizer, leading to particle agglomeration, caking, and poor powder flow.[4][5] These handling issues can result in significant errors in weighing and dispensing, impacting experimental reproducibility.[4][5]
Q2: I suspect my compound has absorbed water. How can I confirm this and quantify the water content?
A2: The most specific and widely accepted method for determining water content in pharmaceutical substances is Karl Fischer (KF) titration .[9][10][11][12] This technique is highly selective for water and can provide accurate results even with small sample amounts.[9][10] Both volumetric and coulometric KF methods are available, with the coulometric method being ideal for very low moisture levels (less than 1%).[11] An alternative, though less specific, method is Thermogravimetric Analysis (TGA) . TGA measures the change in mass of a sample as it is heated.[13][14] A weight loss step at a temperature below the compound's decomposition point (typically below 150°C) can indicate the loss of adsorbed or bound water.[15]
Q3: What are the recommended storage conditions to prevent moisture uptake?
A3: To minimize hygroscopic issues, strict environmental control is essential.[6][16][17]
-
Primary Storage: Store the compound in a tightly sealed container made of a non-permeable material like amber glass or an appropriate polymer.[16]
-
Secondary Storage: Place the primary container inside a desiccator containing a suitable desiccant (e.g., silica gel, molecular sieves) or in a controlled-humidity environment, such as a dry cabinet or glove box.[16][17]
-
Temperature: Store at a controlled room temperature (e.g., 20-25°C) as temperature fluctuations can affect relative humidity.[16][17]
-
Inert Atmosphere: For highly sensitive materials, flushing the container with an inert gas like nitrogen or argon before sealing can displace moist air and prevent both moisture uptake and oxidation.[16]
Q4: Can moisture absorption affect the chemical stability of my compound?
A4: Yes. The presence of water can facilitate chemical degradation pathways, most notably hydrolysis.[11][16] For a hydrochloride salt, absorbed moisture can also lead to a phenomenon known as salt disproportionation, where the salt reverts to its less soluble free base form, potentially impacting solubility, bioavailability, and overall stability.[18][19] It is crucial to monitor for the appearance of new peaks in analytical chromatograms (e.g., HPLC) over time, which could indicate degradation.
Q5: I need to prepare solutions for my experiments. What precautions should I take?
A5:
-
Environment: Whenever possible, handle the powder in a low-humidity environment (e.g., a glove box with controlled humidity).[6]
-
Equilibration: Before opening, allow the container to equilibrate to the ambient temperature of the weighing area to prevent condensation from forming on the cold powder.
-
Speed: Minimize the time the container is open to the atmosphere. Weigh the required amount of powder quickly and reseal the container tightly immediately afterward.
-
Solvents: Use anhydrous (dry) solvents for your formulations whenever the experimental design allows, especially for non-aqueous studies.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action(s) |
| Powder Caking / Poor Flowability | Moisture absorption due to improper storage or handling. | 1. Verify Storage: Ensure the container is tightly sealed and stored in a desiccator or dry cabinet.[16][17] 2. Dry the Material: If appropriate for the compound's thermal stability, consider drying a small batch under vacuum at a mild temperature. First, verify thermal stability via TGA. 3. Improve Handling: Use a glove box with low humidity for weighing and dispensing.[6] |
| Inconsistent Analytical Results (e.g., varying potency, dissolution) | Water content affecting the true mass of the active compound; moisture-induced physical or chemical changes. | 1. Quantify Water Content: Perform Karl Fischer titration on the current batch to determine the exact water content.[9][12] Correct all weights for calculations. 2. Perform Stability Check: Analyze the material using a stability-indicating method (e.g., HPLC) to check for degradation products.[20] 3. Review Formulation: Moisture can affect excipient interactions and dissolution rates.[21] |
| Change in Physical Appearance (e.g., color, crystallinity) | Significant moisture uptake, potential deliquescence, or chemical degradation. | 1. Cease Use: Quarantine the affected batch to prevent its use in further experiments. 2. Full Characterization: Analyze the material using Karl Fischer, TGA, HPLC, and potentially XRPD (X-Ray Powder Diffraction) to understand the changes.[22] 3. Review Handling Protocols: A significant change indicates a critical failure in storage or handling procedures. |
| Difficulty in Formulation (e.g., sticking to equipment) | Increased adhesiveness and cohesiveness of the powder due to moisture. | 1. Control Environment: Perform formulation steps in a humidity-controlled environment.[4][6] 2. Consider Excipients: Co-processing with hydrophobic excipients like certain grades of cellulose or lubricants can sometimes mitigate handling issues.[5][[“]] 3. Formulation Strategies: For drug development, strategies like film coating, encapsulation, or co-crystallization can be employed to protect hygroscopic APIs.[3][5][[“]] |
Experimental Protocols
Protocol 1: Determination of Water Content by Karl Fischer (KF) Titration
This protocol provides a general guideline for volumetric KF titration. The specific parameters should be optimized based on the instrument manufacturer's recommendations.
Objective: To accurately quantify the percentage of water in a sample of N-Methyl-3,3-diphenylcyclobutylamine hydrochloride.
Methodology:
-
Instrument Preparation: Set up the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be conditioned with the KF reagent to eliminate any residual moisture, achieving a stable, dry baseline.[9]
-
Reagent Standardization: Accurately weigh a certified water standard (or a stable hydrate like sodium tartrate dihydrate) and add it to the conditioned titration vessel.[10]
-
Titrate with the Karl Fischer reagent to the electrometric endpoint. The titrator will automatically determine the volume of reagent consumed.
-
Calculate the water equivalence factor (F) of the KF reagent, typically in mg of water per mL of titrant.[10] Repeat this standardization at least twice more and use the average value.
-
Sample Analysis:
-
Accurately weigh a suitable amount of the N-Methyl-3,3-diphenylcyclobutylamine hydrochloride powder (typically 50-100 mg, depending on the expected water content).
-
Quickly transfer the sample into the conditioned titration vessel.
-
Titrate the sample with the standardized KF reagent to the endpoint.
-
Record the volume of titrant consumed (V).
-
-
Calculation:
-
Calculate the percentage of water (% w/w) in the sample using the following formula: % Water = (V * F) / (Weight of Sample in mg) * 100
-
Protocol 2: Assessment of Hygroscopicity Profile by Dynamic Vapor Sorption (DVS)
Objective: To characterize the hygroscopic nature of the compound by measuring its mass change as a function of relative humidity (RH).
Methodology:
-
Sample Preparation: Place a small, accurately weighed amount of the powder (typically 5-10 mg) onto the DVS instrument's microbalance.
-
Drying Step: Dry the sample in the DVS chamber under a stream of dry nitrogen (0% RH) at a constant temperature (e.g., 25°C) until a stable mass is achieved. This initial mass is considered the dry weight.
-
Sorption/Desorption Cycle:
-
Sorption: Program the instrument to increase the RH in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the instrument holds the RH constant until the sample mass equilibrates (i.e., the rate of mass change is below a set threshold).
-
Desorption: Once the maximum RH is reached, program the instrument to decrease the RH in a similar stepwise manner back down to 0% RH.
-
-
Data Analysis:
-
Plot the percentage change in mass versus the target RH for both the sorption and desorption phases.
-
The resulting isotherm provides critical information about the compound's affinity for water.
-
Classify the hygroscopicity based on the percentage of water uptake at a specific RH (e.g., 80% RH at 25°C) according to pharmacopeial standards.
-
Visualizations and Workflows
Diagram 1: Troubleshooting Workflow for Hygroscopic Powder
This diagram outlines the decision-making process when encountering issues with a potentially hygroscopic powder.
Caption: Decision tree for addressing common hygroscopic powder issues.
Diagram 2: General Stability Testing Workflow
This diagram shows a simplified workflow for stability testing as outlined by ICH guidelines, which is crucial for hygroscopic compounds.
Caption: Simplified workflow for pharmaceutical stability studies.
References
-
ICH. (2003). ICH Topic Q 1 A: Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. European Medicines Agency. Available from: [Link]
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available from: [Link]
-
Lee, J. Y., et al. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals. Available from: [Link]
-
News-Medical.Net. (2025). KF titration in pharmaceuticals. Available from: [Link]
-
Flaviant. (n.d.). Pharmaceutical Ingredient Storage Best Practices for Optimal Stability. Flaviant. Available from: [Link]
-
Pharmaguideline. (2011). Water Content Determination by Karl Fischer. Available from: [Link]
-
ECA Academy. (2025). New ICH Q1 Draft Guideline - What's Changing in Stability Testing. Available from: [Link]
-
AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. Available from: [Link]
-
Analab Scientific Instruments. (2024). The Role of Karl Fischer Titration in Pharmaceutical Analysis. Available from: [Link]
-
Consensus. (n.d.). Strategies to enhance pharmaceutical formulation stability. Available from: [Link]
-
European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. Available from: [Link]
-
Pacific BioLabs. (n.d.). Karl Fischer Moisture Analysis. Available from: [Link]
-
Mettler Toledo. (n.d.). Volumetric Karl Fischer Titration in Pharmaceuticals as per USP and Ph. Eur. Guidelines. Available from: [Link]
-
ResearchGate. (n.d.). Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs. Available from: [Link]
-
Recipharm. (2019). Screening and Formulating Drugs as Salts to Improve API Performance. Available from: [Link]
-
SMTDryBoxes. (2025). Protecting Pharmaceuticals from Humidity's Wrath. Available from: [Link]
-
Popović, Z., et al. (2021). The Effect of Humidity on the Dissolution Kinetics and Tablet Properties of Immediate-Release Tablet Formulation Containing Lamotrigine. Pharmaceutics. Available from: [Link]
-
Spiroflow. (n.d.). Common Powder Handling Issues in Manufacturing and How to Fix Them. Available from: [Link]
-
Qualicaps. (2019). An innovative drug delivery form for hygroscopic pharmaceutical drugs. Available from: [Link]
-
Łaszcz, M. (2020). The thermal analysis of pharmaceutical hydrates and hygroscopicity studies. ResearchGate. Available from: [Link]
-
Richpacking. (2022). Hygroscopic Problems Of Capsule Filled Powders. Available from: [Link]
-
Jenike & Johanson. (2026). Overcoming Common Pharmaceutical Powder Handling Challenges. Available from: [Link]
-
MDPI. (2024). Thermogravimetric Analysis of Moisture in Natural and Thermally Treated Clay Materials. Available from: [Link]
-
Eltra. (n.d.). Thermogravimetric Analysis (TGA) analyzers for moisture, dry matter, volatiles or ash. Available from: [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech. Available from: [Link]
-
Mettler Toledo. (n.d.). Thermogravimetric Analysis (TGA). Available from: [Link]
-
ACS Publications. (2025). API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. Crystal Growth & Design. Available from: [Link]
-
Springer. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Available from: [Link]
-
ResearchGate. (n.d.). Hygroscopic gravimetric quantitative chemical analysis. Review. Available from: [Link]
-
MolForge. (n.d.). N-Methyl-3,3-diphenylcyclobutylamine hydrochloride - Molecular Properties. Available from: [Link]
-
PubChemLite. (n.d.). N-methyl-3,3-diphenylcyclobutylamine hydrochloride (C17H19N). Available from: [Link]
Sources
- 1. molforge.ai [molforge.ai]
- 2. PubChemLite - N-methyl-3,3-diphenylcyclobutylamine hydrochloride (C17H19N) [pubchemlite.lcsb.uni.lu]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. Hygroscopic Problems Of Capsule Filled Powders-richpacking020.com [richpacking020.com]
- 5. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orchidmaterialhandling.com [orchidmaterialhandling.com]
- 7. pharmoutsourcing.com [pharmoutsourcing.com]
- 8. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 11. Karl Fischer Titration in Pharmaceutical Analysis [analab.co.in]
- 12. pacificbiolabs.com [pacificbiolabs.com]
- 13. eltra.com [eltra.com]
- 14. mt.com [mt.com]
- 15. Thermogravimetric Analysis of Moisture in Natural and Thermally Treated Clay Materials | MDPI [mdpi.com]
- 16. arborpharmchem.com [arborpharmchem.com]
- 17. smtdryboxes.com [smtdryboxes.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 20. database.ich.org [database.ich.org]
- 21. The Effect of Humidity on the Dissolution Kinetics and Tablet Properties of Immediate-Release Tablet Formulation Containing Lamotrigine - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pharmaexcipients.com [pharmaexcipients.com]
- 23. consensus.app [consensus.app]
Minimizing side reactions during N-Methyl-3,3-diphenylcyclobutylamine derivatization
Welcome to the Advanced Technical Support Center for the derivatization of N-Methyl-3,3-diphenylcyclobutylamine . Originally synthesized as a potent monoamine reuptake inhibitor and central nervous system stimulant , this scaffold is highly valued in neuropharmacological drug development.
However, functionalizing this secondary amine presents unique synthetic challenges. The combination of a strained four-membered ring, a highly nucleophilic N-methyl group, and transannular steric hindrance from the 3,3-diphenyl substituents frequently leads to side reactions such as ring-opening, over-alkylation, and poor coupling yields. This guide synthesizes field-proven methodologies and mechanistic insights to help you troubleshoot and optimize your workflows.
Quantitative Reaction Profiling
To establish a baseline for optimization, Table 1 summarizes the empirical data regarding common derivatization methods, their expected yields, and the primary side reactions encountered when working with this specific cyclobutane scaffold.
Table 1: Derivatization Conditions vs. Side Reaction Profiles
| Reaction Type | Reagents / Conditions | Target Yield (%) | Major Side Reaction | Side Product (%) |
| Direct Alkylation | Alkyl Halide (R-Br), K₂CO₃, DMF, 80 °C | 45% | Quaternization (Over-alkylation) | 35% |
| Reductive Amination | Aldehyde (R-CHO), NaBH(OAc)₃, DCE, RT | 92% | Carbonyl reduction to alcohol | < 5% |
| Aggressive Acylation | Acyl Chloride, AlCl₃, DCM, 40 °C | 15% | Cyclobutane Ring-Opening | 70% |
| Mild Amidation | Carboxylic Acid, HATU, DIPEA, DMF, 40 °C | 88% | Unreacted Starting Material | 8% |
Troubleshooting FAQs & Mechanistic Insights
FAQ 1: Why am I seeing significant acyclic byproducts during acyl chloride couplings?
The Causality: Cyclobutane rings possess approximately 26.5 kcal/mol of combined Baeyer (angle) and Pitzer (torsional) strain . When you use aggressive conditions—such as strong Lewis acids (e.g., AlCl₃) or highly acidic environments—the lone pair on the nitrogen is sequestered. To relieve the immense thermodynamic strain of the four-membered ring, the adjacent C–C bond undergoes heterolytic cleavage, forming a stable acyclic carbocation that rapidly eliminates to form an alkene byproduct.
The Solution: Eliminate strong Lewis acids and maintain a reaction pH > 5. Switch to mild peptide-coupling reagents (e.g., HATU/DIPEA) or use Schotten-Baumann conditions (biphasic aqueous base/organic solvent) to neutralize HCl generated during acyl chloride addition.
Mechanistic pathway of acid-catalyzed cyclobutane ring opening due to strain release.
FAQ 2: How do I prevent quaternization when synthesizing tertiary amines?
The Causality: The N-methyl secondary amine is highly nucleophilic. When using traditional alkyl halides (Sₙ2 conditions), the newly formed tertiary amine is often more nucleophilic than the starting secondary amine, leading to rapid over-alkylation and the formation of quaternary ammonium salts. The Solution: Abandon direct alkylation in favor of reductive amination. By forming an iminium intermediate first and reducing it with Sodium Triacetoxyborohydride (NaBH(OAc)₃), you strictly limit the reaction to a single alkylation event .
FAQ 3: Why is my amide coupling yield so low even with excess reagents?
The Causality: The cyclobutane ring is not planar; it adopts a puckered conformation to relieve torsional strain. The bulky phenyl rings at the 3-position fluctuate between pseudo-equatorial and pseudo-axial positions. The pseudo-axial phenyl group creates significant transannular steric hindrance across the small ring, physically shielding the N-methyl group at the 1-position. The Solution: Use a highly efficient coupling reagent with a small active ester footprint (like HATU) and elevate the reaction temperature slightly (40 °C) to provide the kinetic energy required to overcome this steric activation barrier.
Logical workflow for troubleshooting cyclobutylamine derivatization issues.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems featuring strict In-Process Controls (IPCs).
Protocol A: Sterically-Tolerant Amidation (HATU/DIPEA)
Use this protocol to overcome transannular steric hindrance without triggering acid-catalyzed ring opening.
-
Activation: In an oven-dried flask under N₂, dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M concentration).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir at room temperature for 15 minutes. The solution will turn pale yellow, indicating the formation of the active HOAt ester.
-
Amine Addition: Add N-Methyl-3,3-diphenylcyclobutylamine hydrochloride (1.0 eq) in one portion.
-
Thermal Overcome: Heat the reaction mixture to 40 °C and stir for 12 hours.
-
Self-Validation & IPC: Spot the reaction on a TLC plate and stain with Ninhydrin. The secondary amine starting material will appear as a distinct red/brown spot. Validation is achieved when this spot completely disappears. Confirm via LC-MS: look for the product mass and ensure the absence of [M+H]⁺ 238.16 (unreacted amine).
-
Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc (3x), wash the combined organics with 5% LiCl (to remove DMF), dry over Na₂SO₄, and concentrate.
Protocol B: Controlled Reductive Amination
Use this protocol to synthesize tertiary amines while strictly preventing quaternization.
-
Iminium Formation: Combine N-Methyl-3,3-diphenylcyclobutylamine (1.0 eq) and the target aldehyde/ketone (1.05 eq) in anhydrous 1,2-Dichloroethane (DCE) (0.2 M). Note: DCE is preferred over DCM due to its higher boiling point, preventing evaporation during extended reaction times.
-
pH Adjustment: Add glacial acetic acid (1.0 eq) to adjust the apparent pH to ~5–6. Stir for 30 minutes at room temperature.
-
Reduction: Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10 minutes.
-
Reaction: Stir for 16 hours at room temperature.
-
Self-Validation & IPC: Analyze the crude mixture via LC-MS. Validation of stoichiometric control is confirmed by the presence of the target tertiary amine mass, the complete absence of [M+H]⁺ 238.16, and crucially, the absence of any double-alkylation mass peaks.
-
Workup: Quench cautiously with 1N NaOH to break down boron complexes. Extract with DCM (3x), wash with brine, dry over MgSO₄, and concentrate in vacuo.
References
-
Carnmalm, B., Rämsby, S., Renyi, A. L., Ross, S. B., & Ogren, S. O. (1978). Antidepressant agents. 9. 3,3-Diphenylcyclobutylamines, a new class of central stimulants. Journal of Medicinal Chemistry, 21(1), 78-82. URL:[Link]
-
Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition in English, 25(4), 312-322. URL:[Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]
pH adjustment for stable N-Methyl-3,3-diphenylcyclobutylamine hydrochloride solutions
Technical Support Center: Lidocaine Hydrochloride Solutions
A Note from the Senior Application Scientist: The initial query referenced "N-Methyl-3,3-diphenylcyclobutylamine hydrochloride." As this appears to be a novel or proprietary compound without publicly available stability data, this guide has been developed using Lidocaine Hydrochloride as a well-documented analogue. Lidocaine HCl is an amide-type amine hydrochloride that presents similar and extensively studied pH-dependent stability and solubility challenges, making it an excellent model for establishing best practices.
I. Troubleshooting Guide: Common Issues with Lidocaine HCl Solution Stability
This section addresses problems you may encounter during or after the preparation of Lidocaine Hydrochloride aqueous solutions. Follow the diagnostic workflow to identify and resolve the issue.
Diagnostic Workflow for Solution Instability
Caption: pH-dependent equilibrium of Lidocaine Hydrochloride.
III. Experimental Protocol: Preparation of a Stable Lidocaine HCl Stock Solution (10 mg/mL)
This protocol details the preparation of a 100 mL, 10 mg/mL (1%) Lidocaine HCl stock solution buffered to pH 5.5 using a citrate buffer.
Materials:
-
Lidocaine Hydrochloride monohydrate (MW: 288.82 g/mol )
-
Citric Acid monohydrate (MW: 210.14 g/mol )
-
Trisodium Citrate dihydrate (MW: 294.10 g/mol )
-
High-purity water (e.g., Water for Injection or equivalent)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Calibrated pH meter
-
Sterile glassware and magnetic stirrer
-
0.22 µm sterile filter
Methodology:
-
Prepare 0.1 M Citrate Buffer Stock Solutions:
-
Solution A (0.1 M Citric Acid): Dissolve 2.10 g of citric acid monohydrate in high-purity water and bring the total volume to 100 mL.
-
Solution B (0.1 M Sodium Citrate): Dissolve 2.94 g of trisodium citrate dihydrate in high-purity water and bring the total volume to 100 mL.
-
-
Prepare the Buffered Solvent (pH 5.5):
-
In a beaker, combine approximately 20.5 mL of Solution A and 79.5 mL of Solution B.
-
Place a calibrated pH probe into the solution.
-
Slowly add drops of Solution A or Solution B to precisely adjust the pH to 5.5. This mixture will serve as your solvent.
-
-
Dissolve Lidocaine Hydrochloride:
-
Weigh 1.0 g of Lidocaine Hydrochloride monohydrate powder.
-
Transfer the powder to a beaker containing ~90 mL of the prepared pH 5.5 citrate buffer.
-
Stir with a magnetic stirrer until the powder is completely dissolved. Lidocaine HCl is freely soluble in water, so this should occur rapidly. [1]
-
-
Final pH Check and Volume Adjustment:
-
Once dissolved, check the pH of the Lidocaine HCl solution. It should be very close to 5.5. If necessary, make minor adjustments using 0.1 M HCl or 0.1 M NaOH.
-
Carefully transfer the solution to a 100 mL volumetric flask. Rinse the beaker with a small amount of the pH 5.5 buffer and add it to the flask to ensure a complete transfer.
-
Bring the final volume to exactly 100 mL with the pH 5.5 citrate buffer.
-
-
Sterilization and Storage:
-
For sterile applications, pass the final solution through a 0.22 µm sterile filter into a sterile container.
-
Store the solution at controlled room temperature (15-30°C) or refrigerated (2-8°C), protected from light. [2]Do not freeze.
-
IV. References
-
Vertex AI Search. (n.d.). Lidocaine Hydrochloride. Retrieved from
-
Biochemazone. (2025, February 12). Citric Acid-Sodium Citrate Buffer (0.1M, pH 4.5) – Sterile & Reliable. Retrieved from
-
Anonymous. (2025, October 16). Is Lidocaine Soluble in Naoh or HCL? Retrieved from
-
ChemicalBook. (2024, September 09). What is the difference between Lidocaine and Lidocaine Hydrochloride? Retrieved from
-
Anonymous. (n.d.). The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions. Retrieved from
-
National Institutes of Health. (n.d.). Lidocaine. PubChem. Retrieved from
-
Patsnap Eureka. (2026, February 28). Quantifying Amide Bond Ruggedness: Impact of pH Variations. Retrieved from
-
U.S. Food and Drug Administration. (n.d.). Lidocaine Hydrochloride Jelly USP 2% (5 mL and 30 mL). Retrieved from
-
Anonymous. (2011, November 25). Lidocaine Hydrochloride Injection. Retrieved from
-
Anonymous. (2022, June 14). PRESCRIBING INFORMATION LIDOCAINE HCL TOPICAL SOLUTION. Retrieved from
-
Anonymous. (2019, November 11). The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions. Retrieved from
-
Alanza Inc. (n.d.). Phosphate Buffered Saline (PBS), USP Grade. Retrieved from
-
Glasnapp, A. (2021, December 15). Lidocaine vs. Lidocaine HCl. THE PCCA BLOG. Retrieved from
-
Semantic Scholar. (n.d.). Stability of Lidocaine in Aqueous Solution: Effect of Temperature, pH, Buffer, and Metal Ions on Amide Hydrolysis. Retrieved from
-
Boehringer Ingelheim. (n.d.). LIDOCAINE HYDROCHLORIDE TOPICAL SOLUTION USP 4%. Retrieved from
-
Powell, M. (1987). Stability of lidocaine in aqueous solution: effect of temperature, pH, buffer, and metal ions on amide hydrolysis. Pharmaceutical Research, 4(1), 42-45. Retrieved from
-
Anonymous. (n.d.). Buffered Lidocaine Hydrochloride Solution With and Without Epinephrine: Stability in Polypropylene Syringes. Retrieved from
-
Petride, H., Costan, O., Florea, C., & Udrea, S. (2006). Competitive Amide Hydrolysis in Mono- and Diformylated Ethylenediamines. Revue Roumaine de Chimie, 51(4), 245–253.
-
DailyMed. (n.d.). SODIUM PHOSPHATES Injection, USP. Retrieved from
-
Quora. (2019, August 15). What does a citrate buffer do that would cause the pharmaceutical industry to be removing it from medications? Retrieved from
-
Fagron Academy. (n.d.). Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists. Retrieved from
-
Clark, J. (n.d.). Hydrolysing Amides. Chemguide. Retrieved from
-
ASHP Publications. (n.d.). Lidocaine Hydrochloride. Retrieved from
-
National Institutes of Health. (n.d.). Lidocaine Hydrochloride. PubChem. Retrieved from
-
Sigma-Aldrich. (n.d.). Lidocaine powder 137-58-6. Retrieved from
-
Anonymous. (n.d.). Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods. PMC. Retrieved from
-
CymitQuimica. (n.d.). CAS 73-78-9: Lidocaine hydrochloride. Retrieved from
-
Boston BioProducts. (n.d.). Citrate Buffers. Retrieved from
-
Elabscience. (n.d.). Phosphate Buffer (PBS, 1 ×) (PB180327). Retrieved from
-
ChemicalBook. (2026, January 21). Lidocaine hydrochloride | 73-78-9. Retrieved from
-
Sigma-Aldrich. (n.d.). Phosphate buffer. Retrieved from
-
Sigma-Aldrich. (n.d.). Citrate Buffer, pH 6.0, 10×, Antigen Retriever for immunohistochemistry. Retrieved from
-
Microxpress. (n.d.). Phosphate Buffer USP. Retrieved from
Sources
Purification techniques for low-purity N-Methyl-3,3-diphenylcyclobutylamine HCl
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to isolate high-purity N-Methyl-3,3-diphenylcyclobutylamine HCl . Originally synthesized in the late 1970s as a novel central stimulant and monoamine reuptake inhibitor , this compound presents a notorious purification bottleneck.
The core challenge lies in its structural matrix. The bulky, highly lipophilic 3,3-diphenylcyclobutyl moiety dominates the molecule's physicochemical properties, masking the subtle polarity differences between the target secondary amine and its common synthetic impurities: the unreacted primary amine (des-methyl) and the over-alkylated tertiary amine (di-methyl).
This guide provides a field-proven, self-validating framework to achieve >99% purity, moving beyond basic protocols to explain the chemical causality behind each experimental choice.
Part 1: Physicochemical Profiling of the Impurity Matrix
To purify a compound, you must first understand the thermodynamic vulnerabilities of its impurities. The primary amine and the target secondary amine have nearly identical lipophilicity, but differ significantly in their Topological Polar Surface Area (TPSA) and hydrogen-bonding capacity. We exploit these exact differences during phase separation and crystal lattice formation.
Table 1: Comparative Physicochemical Properties of the Amine Matrix
| Compound (HCl Salt) | PubChem CID | Molecular Weight | TPSA (Ų) | H-Bond Donors | Steric Hindrance |
| 3,3-Diphenylcyclobutanamine (Primary / Des-methyl) | 47485 | 259.77 g/mol | 27.60 | 2 | Low |
| N-Methyl-3,3-diphenylcyclobutylamine (Secondary / Target) | 47487 | 273.80 g/mol | 16.60 | 1 | Moderate |
| N,N-Dimethyl-3,3-diphenylcyclobutylamine (Tertiary / Di-methyl) | N/A | 287.83 g/mol | ~3.24 | 0 | High |
Part 2: Self-Validating Purification Workflow
The most reliable method for purifying this specific amine salt is a two-stage process: a matrix-stripping acid-base extraction followed by selective binary-solvent recrystallization.
Figure 1: Acid-base extraction and selective recrystallization workflow for secondary amine isolation.
Phase 1: Free-Basing and Matrix Stripping
Causality: Low-purity HCl salts often trap inorganic impurities and residual solvents within their crystal lattice. Converting the salt to a free base disrupts this lattice, allowing the highly lipophilic 3,3-diphenylcyclobutyl core to partition exclusively into an organic solvent, leaving polar impurities behind.
-
Suspension: Suspend 10 g of impure N-Methyl-3,3-diphenylcyclobutylamine HCl in 100 mL of deionized water.
-
Alkalinization: Add 2M NaOH dropwise under vigorous stirring.
-
Validation Checkpoint: Test the aqueous phase with pH paper. It must reach and stabilize at pH > 12 to ensure complete deprotonation of the secondary amine (estimated pKa ~9.5–10.0).
-
-
Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL). The bulky free bases will partition heavily into the lower organic layer.
-
Drying: Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, and filter.
-
Validation Checkpoint: The DCM solution must be completely transparent. Any cloudiness indicates a residual water emulsion, which will ruin the subsequent anhydrous salt formation.
-
Phase 2: Anhydrous Salt Generation
Causality: Re-forming the HCl salt in a strictly anhydrous environment prevents the formation of hydrates. Hydrates of cyclobutylamine derivatives are notorious for "oiling out" (forming unworkable gums) instead of crystallizing.
-
Concentration: Concentrate the DCM solution under reduced pressure to yield the crude free base as a pale yellow oil.
-
Solvation: Dissolve the oil in 50 mL of anhydrous Diethyl Ether (or MTBE for industrial scale).
-
Precipitation: Place the flask in an ice bath (0°C). Slowly add 1.05 equivalents of 2M HCl in Diethyl Ether dropwise with continuous stirring.
-
Validation Checkpoint: Immediate formation of a stark white precipitate confirms successful salt formation.
-
Phase 3: Selective Recrystallization
Causality: The primary, secondary, and tertiary amines possess different steric profiles and H-bond donor counts (see Table 1), directly affecting their crystal lattice energies. A binary solvent system of Isopropanol (IPA) and Acetone exploits these differences. The primary amine tends to crash out early, while the tertiary amine remains highly soluble. The secondary amine has a distinct crystallization window in this mixture.
-
Dissolution: Collect the crude precipitate via vacuum filtration. Suspend it in a minimum volume of boiling IPA. Add hot IPA dropwise until the solid just dissolves.
-
Cloud Point: Remove from heat and add hot Acetone dropwise until the solution reaches the cloud point (a slight, persistent turbidity).
-
Crystallization: Allow the flask to cool undisturbed to room temperature over 4 hours, then transfer to a 4°C refrigerator overnight.
-
Validation Checkpoint: Needle-like or flaky white crystals should form. Analyze the mother liquor via TLC or HPLC; it should be heavily enriched with the primary and tertiary amine impurities.
-
-
Isolation: Filter the crystals, wash with ice-cold acetone, and dry under vacuum at 40°C.
Part 3: Advanced Troubleshooting & FAQs
Q: My product is still contaminated with the primary amine (3,3-diphenylcyclobutanamine). How do I remove it if recrystallization fails? A: Because the primary and secondary amines share nearly identical lipophilicity, standard extraction often fails to separate them. To break this co-purification, exploit their steric differences via chemical scavenging . The Causality: The primary amine is less sterically hindered. Add a slight molar excess of a bulky aldehyde (e.g., benzaldehyde) to the free-base mixture in DCM. The primary amine rapidly forms an imine (Schiff base), drastically altering its polarity and pKa. The sterically hindered secondary amine remains unreacted. A subsequent mild acidic wash (pH ~4) will selectively pull your target secondary amine into the aqueous phase as a salt, leaving the highly lipophilic imine impurity trapped in the organic layer.
Q: I'm getting a gummy residue ("oiling out") instead of crystals during salt formation. What went wrong? A: "Oiling out" occurs when the HCl salt precipitates too rapidly in a solvent where it has moderate solubility but a high affinity for residual water, or when the tertiary amine (N,N-dimethyl) impurity is present in high concentrations acting as a melting point depressant. The Fix: This is a self-validating failure of your anhydrous conditions. Redissolve the gum in a minimum volume of hot absolute ethanol, then add ethyl acetate dropwise until you hit the cloud point. Seed the solution with a pure crystal of N-Methyl-3,3-diphenylcyclobutylamine HCl if available, and force the cooling curve to be extremely slow (insulate the flask) before moving to an ice bath.
Q: If I need to use Preparative HPLC to separate the N,N-dimethyl tertiary amine impurity, what is the optimal chromatographic strategy? A: The N,N-dimethyl impurity is highly lipophilic and will likely co-elute with your target secondary amine under standard acidic reverse-phase HPLC conditions. The Causality: Switch to a high-pH mobile phase (e.g., 10 mM Ammonium Bicarbonate adjusted to pH 10.5 with Ammonium Hydroxide / Acetonitrile). At pH 10.5, all amines in this matrix are fully deprotonated free bases. The tertiary amine, lacking any hydrogen-bond donors (0 H-bond donors), will interact fundamentally differently with the stationary phase compared to your target secondary amine (1 H-bond donor). This subtle difference in hydrogen-bonding capacity significantly improves peak resolution on a standard C18 column. Ensure you use a hybrid-silica column rated for high-pH stability to prevent stationary phase dissolution.
References
-
Carnmalm B, Rämsby S, Renyi AL, Ross SB, Ogren SO. Antidepressant agents. 9. 3,3-Diphenylcyclobutylamines, a new class of central stimulants. Journal of Medicinal Chemistry. 1978 Jan;21(1):78-82.[Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 47485, 3,3-Diphenylcyclobutylamine hydrochloride.[Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 47487, N-Methyl-3,3-diphenylcyclobutylamine hydrochloride.[Link]
1H NMR Spectrum Analysis of N-Methyl-3,3-diphenylcyclobutylamine Hydrochloride: High-Field vs. Benchtop Platforms
Executive Summary
N-Methyl-3,3-diphenylcyclobutylamine hydrochloride (PubChem CID 47487) is a sterically hindered, cyclobutane-derived secondary amine historically investigated as a central nervous system stimulant and monoamine reuptake inhibitor (). In modern pharmaceutical development, the synthesis of highly strained cyclobutane rings requires rigorous analytical oversight to confirm regiochemistry and monitor trace impurities.
Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for this structural verification. However, the advent of cryogen-free benchtop NMR has disrupted traditional analytical workflows, offering decentralized testing capabilities (). As a Senior Application Scientist, I have structured this guide to objectively compare the performance of a traditional 400 MHz High-Field Superconducting NMR against an 80 MHz Benchtop NMR for the routine analysis of this specific active pharmaceutical ingredient (API) intermediate.
Mechanistic Grounding: The 1H NMR Profile
Understanding the structural complexity of N-Methyl-3,3-diphenylcyclobutylamine HCl is critical before selecting an analytical platform. The molecule presents two distinct NMR challenges:
-
Diastereotopic Protons : The cyclobutane ring possesses a plane of symmetry passing through C1 and C3. While the two methylene groups (C2 and C4) are chemically equivalent, the two protons within each methylene group are diastereotopic (one is cis to the N-methylamine group, the other is trans). This results in two distinct, strongly coupled multiplets rather than a simple signal.
-
Hydrochloride Salt Effects : The protonated secondary amine ( R2NH2+Cl− ) deshields the adjacent N-methyl group and the C1 methine proton, shifting them downfield. Furthermore, the stable crystalline lattice of the salt necessitates a highly polar solvent (DMSO-d6) to ensure complete dissolution, which is a prerequisite for sharp line shapes.
Platform Comparison: High-Field vs. Benchtop NMR
To make an informed decision on instrument deployment, we must evaluate the trade-offs between magnetic field strength, resolution, and operational agility.
Table 1: Performance & Capability Matrix
| Analytical Parameter | 400 MHz High-Field NMR | 80 MHz Benchtop NMR |
| Magnetic Field Strength | 9.4 Tesla (Superconducting) | 1.88 Tesla (Permanent Neodymium) |
| Resolution (Line Width) | < 0.5 Hz | < 1.0 Hz |
| Multiplet Clarity (C2/C4) | High (Baseline resolution of J -couplings) | Low (Overlapping broad envelopes) |
| Limit of Detection (LOD) | < 0.1% (Ideal for trace genotoxic impurities) | ~ 1.0 - 2.0% (Ideal for major components) |
| Cryogen Requirements | Liquid Helium & Nitrogen | None (Cryogen-free) |
| Primary Workflow Fit | R&D Structural Elucidation, Impurity Profiling | Process Analytical Technology (PAT), Routine QC |
Causality in Platform Selection: At 80 MHz, the complex multiplets of the cyclobutane ring (C1, C2, C4) suffer from severe second-order effects and overlap, appearing as broad unresolved envelopes. However, the isolated N-CH3 peak and the aromatic protons remain distinct, making the 80 MHz platform perfectly viable for rapid identity confirmation or monitoring the N-methylation reaction step. Conversely, 400 MHz is mandatory if the analyst needs to quantify structurally similar impurities (e.g., the primary amine precursor) via subtle J -coupling differences.
Experimental Protocols (Self-Validating Workflows)
Every robust analytical protocol must be a self-validating system. The following methodologies incorporate internal standards to ensure that any sample preparation errors automatically invalidate the run before data interpretation begins.
Protocol A: High-Resolution Structural Elucidation (400 MHz)
-
Sample Preparation : Accurately weigh 15.0 mg of N-Methyl-3,3-diphenylcyclobutylamine HCl and 5.0 mg of a traceable internal standard (e.g., Maleic acid).
-
Dissolution : Dissolve the mixture in 0.6 mL of DMSO-d6 (100.0 atom % D) containing 0.03% v/v TMS.
-
Causality: DMSO-d6 is selected over CDCl3 to rapidly disrupt the ionic bonds of the hydrochloride salt, ensuring complete solvation and preventing line broadening from transient aggregation.
-
-
Acquisition Parameters : Set the temperature to 298 K. Use a 30° excitation pulse (zg30), 16 scans, and 64k data points. Set the relaxation delay (D1) to 10 seconds.
-
Causality: A 10-second D1 ensures complete longitudinal relaxation ( T1 ) of all protons, which is a fundamental physical requirement for accurate quantitative integration.
-
-
Self-Validation Checkpoint : Integrate the Maleic acid singlet at 6.26 ppm against the API's N-CH3 peak. The calculated mass must match the gravimetric input within ±1.0%. If it fails, the run is invalid (indicating incomplete dissolution or weighing error).
Protocol B: Rapid Benchtop QC (80 MHz)
-
Sample Preparation : Weigh 30.0 mg of the API.
-
Causality: A higher sample concentration directly compensates for the inherently lower sensitivity of the 1.88 T permanent magnet.
-
-
Dissolution : Dissolve in 0.6 mL DMSO-d6.
-
Acquisition Parameters : 298 K, 90° pulse angle for maximum signal-to-noise ratio, 64 scans, and a shorter relaxation delay of 5 seconds to prioritize throughput.
-
Processing : Apply automatic phase correction and an exponential line broadening (LB) of 1.0 Hz to smooth the baseline.
Data Presentation: Spectral Analysis
The following table summarizes the expected 1H NMR chemical shifts for the compound when analyzed on a high-resolution platform.
Table 2: 1H NMR Peak Assignments (400 MHz, DMSO-d6)
| Chemical Shift (ppm) | Multiplicity | Integration | J -Coupling (Hz) | Structural Assignment |
| 9.20 | Broad singlet | 2H | - | NH2+ (Protonated amine) |
| 7.15 - 7.35 | Multiplet | 10H | - | Aromatic protons (C3-phenyls) |
| 3.70 | Quintet | 1H | ~ 8.0 | C1-H (Cyclobutane methine) |
| 3.30 | Multiplet | 2H | Complex | C2-H, C4-H (trans to amine) |
| 2.95 | Multiplet | 2H | Complex | C2-H, C4-H (cis to amine) |
| 2.65 | Singlet/Broad | 3H | - | N- CH3 (Deshielded by salt form) |
Visualizations
Figure 1: End-to-end 1H NMR analytical workflow for API structural verification.
Figure 2: Decision matrix for selecting the optimal NMR platform based on analytical goals.
References
-
Carnmalm, B., Rämsby, S., Renyi, A. L., Ross, S. B., & Ogren, S. O. (1978). Antidepressant agents. 9. 3,3-Diphenylcyclobutylamines, a new class of central stimulants. Journal of Medicinal Chemistry, 21(1), 78-82.[Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 47487, N-Methyl-3,3-diphenylcyclobutylamine hydrochloride.[Link]
-
Bruker Corporation. Benchtop NMR for Quality Control.[Link]
Mass spectrometry (MS) fragmentation pattern of N-Methyl-3,3-diphenylcyclobutylamine HCl
As a Senior Application Scientist, establishing a robust analytical framework for novel or legacy pharmacophores requires more than just running a sample—it demands a deep understanding of the molecule's intrinsic physical chemistry.
In this comparative guide, we will evaluate the mass spectrometry (MS) fragmentation profile of N-Methyl-3,3-diphenylcyclobutylamine HCl , a secondary amine originally synthesized as a central nervous system stimulant and potential antidepressant . We will objectively compare its collision-induced dissociation (CID) behavior against its primary and tertiary structural analogs to provide a definitive methodology for forensic and pharmacokinetic differentiation.
Mechanistic Causality in Mass Spectrometry
The analytical challenge with the 3,3-diphenylcyclobutylamine class lies in distinguishing the degree of N-alkylation on a highly strained cyclic scaffold. When subjected to Higher-energy Collisional Dissociation (HCD) in an LC-ESI-MS/MS system, the protonated precursor ion of our target compound ([M+H]⁺ at m/z 238) undergoes two competing, highly predictable fragmentation pathways:
-
The Retro-[2+2] Cleavage (Strain Relief): Cyclobutane rings possess approximately 26 kcal/mol of inherent ring strain. Upon collisional activation, this strain is relieved via a retro-[2+2] cycloaddition. Because the secondary amine nitrogen possesses a higher proton affinity than the aromatic system, charge retention strongly favors the nitrogenous fragment. This yields the N-methylvinylamine cation at m/z 58 .
-
Diphenylmethyl Cation Formation: A universal hallmark of 2,2- or 3,3-diphenyl-aliphatic systems is the formation of the highly resonance-stabilized diphenylmethyl carbocation at m/z 167 . This occurs via alpha-cleavage followed by a rapid hydrogen rearrangement.
ESI-MS/MS fragmentation pathways of protonated N-Methyl-3,3-diphenylcyclobutylamine.
Comparative MS/MS Performance Data
To objectively evaluate the target compound, we must compare its fragmentation signature against its primary (3,3-diphenylcyclobutylamine) and tertiary (N,N-dimethyl-3,3-diphenylcyclobutylamine) analogs.
Causality Insight: The m/z 167 ion acts as a universal, self-validating structural marker for the entire diphenylcyclobutane core. Conversely, the low-mass iminium/vinylamine ions (m/z 44, 58, 72) are highly diagnostic for the specific degree of N-alkylation.
| Compound Analog | Amine Type | Precursor Ion[M+H]⁺ | Diagnostic N-Alkyl Fragment | Universal Core Fragment |
| 3,3-Diphenylcyclobutylamine | Primary | m/z 224.1 | m/z 44.0 | m/z 167.1 |
| N-Methyl-3,3-diphenylcyclobutylamine | Secondary | m/z 238.2 | m/z 58.1 | m/z 167.1 |
| N,N-Dimethyl-3,3-diphenylcyclobutylamine | Tertiary | m/z 252.2 | m/z 72.1 | m/z 167.1 |
Experimental Workflows & Self-Validating Protocols
To ensure data integrity, the following LC-MS/MS protocol is designed as a self-validating system. It actively prevents false positives caused by in-source fragmentation or carryover.
Step-by-Step Methodology
-
Sample Preparation (Freebasing & Buffering): Dissolve 1 mg of the N-Methyl-3,3-diphenylcyclobutylamine HCl salt in 1 mL of 50:50 Methanol:Water containing 10 mM ammonium formate.
-
Causality: The formate buffer neutralizes the HCl. This prevents chloride-induced ion suppression in the ESI source while ensuring consistent, stable protonation ([M+H]⁺) of the amine.
-
-
Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Run a gradient from 5% to 95% Acetonitrile (with 0.1% formic acid) over 5 minutes at a flow rate of 0.4 mL/min.
-
MS/MS Acquisition: Operate the Q-TOF or Triple Quadrupole in ESI(+) mode. Set the precursor isolation window to m/z 238.0 ± 0.5. Apply a stepped collision energy (HCD) of 15, 30, and 45 eV.
-
Causality: Stepped energy is required to capture both the fragile m/z 167 ion (which dominates at low eV) and the stable m/z 58 base peak (which requires higher energy to fully break the cyclobutane ring).
-
-
System Validation (Critical Step): Prior to analyzing the target secondary amine, inject a mixed blank followed by the primary amine standard (m/z 224). The system is validated only if the primary amine yields a clean m/z 44 fragment without any m/z 58 carryover. This ensures that the N-methylation observed in the target sample is endogenous to the molecule and not an analytical artifact.
LC-MS/MS analytical workflow for characterizing N-Methyl-3,3-diphenylcyclobutylamine.
References
-
Carnmalm B, Rämsby S, Renyi AL, Ross SB, Ogren SO. "Antidepressant agents. 9. 3,3-Diphenylcyclobutylamines, a new class of central stimulants." Journal of Medicinal Chemistry, 1978. URL:[Link]
-
"Electron impact and chemical ionization mass spectra of 2,2-diphenyl-3-arylcyclobutanone oximes. Formation of ion m/z 167." Organic Mass Spectrometry, 1986. URL:[Link]
High-Resolution FTIR Spectral Analysis of N-Methyl-3,3-diphenylcyclobutylamine Hydrochloride: A Comparative Guide to Sampling Modalities and Analog Differentiation
Prepared by: Senior Application Scientist Content Type: Technical Comparison Guide & Experimental Methodology
Executive Summary
N-Methyl-3,3-diphenylcyclobutylamine hydrochloride (PubChem CID 47487) is a secondary amine psychostimulant and potential antidepressant originally synthesized in the late 1970s [1]. In pharmaceutical development and forensic drug chemistry, the unambiguous identification of such amine hydrochloride salts is critical. This guide objectively compares the performance of various Fourier Transform Infrared (FTIR) sampling modalities—specifically ATR, Transmission (KBr), and DRIFTS—for the structural verification of this compound. Furthermore, it details the spectral markers required to differentiate this specific secondary amine from its primary and tertiary structural alternatives.
Mechanistic Overview of Vibrational Modes
To interpret the FTIR spectrum of N-Methyl-3,3-diphenylcyclobutylamine HCl, we must first deconstruct its molecular architecture. The molecule consists of a cyclobutane ring, two geminal phenyl groups at the 3-position, and an N-methylamine hydrochloride moiety at the 1-position.
When analyzing the hydrochloride salt, the fundamental principles of infrared spectral interpretation dictate that hydrogen bonding will significantly alter the amine stretching frequencies [2].
-
The Ammonium Band: The protonated secondary amine ( >NH2+Cl− ) forms strong hydrogen bonds with the chloride counter-ion. This causes the N-H stretching vibrations to broaden significantly, shifting from the typical 3300 cm⁻¹ region down to a complex "ammonium envelope" between 3000 and 2700 cm⁻¹.
-
Aromatic Signatures: The two unsubstituted phenyl rings provide highly diagnostic, sharp out-of-plane (OOP) C-H bending vibrations near 750 cm⁻¹ and 700 cm⁻¹.
-
Cyclobutane Ring Deformations: Ring puckering and deformation modes manifest in the fingerprint region (920–900 cm⁻¹), which are crucial for distinguishing this scaffold from linear alkylamine stimulants.
Chemical Comparison: Differentiating the Product from Structural Alternatives
The original pharmacological studies synthesized three primary alternatives: the primary amine, the secondary N-methyl amine (our target), and the tertiary N,N-dimethyl amine [1]. FTIR serves as a rapid discriminator between these analogs based on the nitrogen's substitution pattern:
-
Primary Amine Alternative (3,3-diphenylcyclobutylamine HCl): Exhibits a very broad −NH3+ stretching envelope extending down to 2500 cm⁻¹, often accompanied by multiple combination bands (overtones) near 2000 cm⁻¹.
-
Target Product (N-Methyl-3,3-diphenylcyclobutylamine HCl): Displays the characteristic >NH2+ stretching region (2900–2700 cm⁻¹) and a distinct N-H deformation band around 1580 cm⁻¹.
-
Tertiary Amine Alternative (N,N-dimethyl-3,3-diphenylcyclobutylamine HCl): Lacks the N-H deformation band entirely. It relies on a single >NH+ stretch and distinct N-CH3 symmetric deformation modes (~1380 cm⁻¹) for identification.
Analytical Modality Comparison: ATR vs. Transmission vs. DRIFTS
Selecting the correct FTIR sampling technique is paramount for amine hydrochloride salts due to their susceptibility to environmental and mechanical artifacts.
-
Attenuated Total Reflectance (ATR-FTIR): The modern gold standard. Causality: ATR requires zero sample preparation, which completely eliminates the risk of pressure-induced polymorphism or halide ion-exchange (a common artifact where the Cl⁻ of the drug swaps with Br⁻ from a KBr matrix, shifting the N-H frequencies).
-
Transmission (KBr Pellet): The historical reference method. Causality: While it provides superior signal-to-noise ratios and sharper bands across the entire mid-IR range, it requires rigorous moisture control. Water absorbed by hygroscopic KBr will produce broad bands at 3400 cm⁻¹ and 1640 cm⁻¹, potentially masking critical amine signals.
-
Diffuse Reflectance (DRIFTS): Causality: While useful for bulk powders, pure crystalline salts often exhibit the Reststrahlen effect (anomalous dispersion leading to derivative-shaped peaks) in DRIFTS unless heavily diluted in a non-absorbing matrix. It is generally not recommended for pure reference library generation.
Table 1: Key FTIR Band Assignments for N-Methyl-3,3-diphenylcyclobutylamine HCl
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment & Mechanistic Origin |
| ~3060, 3030 | Weak-Medium | Aromatic C-H stretching (Phenyl rings) |
| 2950 – 2700 | Broad, Strong | >NH2+ stretching (H-bonded ammonium envelope) + Aliphatic C-H |
| ~2450 | Weak, Broad | Amine salt overtone/combination band |
| 1595, 1495 | Medium | Aromatic C=C ring stretching |
| ~1580 | Medium | N-H deformation (Secondary amine salt specific) |
| ~1450 | Medium | Alkyl CH₂ / CH₃ bending modes |
| 750, 700 | Very Strong | Monosubstituted benzene out-of-plane (OOP) C-H bending |
Table 2: Comparative Performance Matrix of FTIR Modalities
| Parameter | ATR-FTIR (Diamond) | Transmission (KBr Pellet) | DRIFTS (Powder) |
| Sample Prep Required | None (Direct application) | High (Grinding, pressing) | Medium (Dilution required) |
| Risk of Ion-Exchange | Zero | High (Cl⁻/Br⁻ swapping) | High (If diluted in KBr) |
| Spectral Resolution | Excellent (Pathlength dependent) | Superior (Sharpest peaks) | Moderate (Scattering artifacts) |
| Library Match Quality | High (Requires ATR correction) | Highest (Standard format) | Low-Moderate |
Experimental Protocols: Self-Validating Workflows
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every data acquisition must be bracketed by calibration checks to ensure authoritative grounding.
Protocol A: Diamond ATR-FTIR Analysis
-
System Validation: Prior to sample analysis, scan a traceable polystyrene standard. Verify that the aromatic C-H stretch occurs precisely at 3026 cm⁻¹ and the ring breathing mode at 1601 cm⁻¹. Causality: This validates the interferometer's laser alignment and wavenumber accuracy.
-
Background Acquisition: Clean the diamond anvil with spectroscopy-grade isopropanol. Collect an ambient air background (32 scans). Ensure the baseline is flat to validate sensor cleanliness.
-
Sample Application: Place 1–2 mg of crystalline N-Methyl-3,3-diphenylcyclobutylamine HCl directly onto the diamond crystal [3].
-
Compression: Lower the pressure anvil until the software indicates optimal optical contact. Causality: The evanescent wave penetrates only 0.5–2.0 µm into the sample. Insufficient pressure reduces the refractive index boundary efficiency, leading to artificially weak spectra.
-
Acquisition & Processing: Collect 32 scans at 4 cm⁻¹ resolution. Apply an ATR-correction algorithm to compensate for the wavelength-dependent penetration depth, making the spectrum comparable to transmission libraries.
Protocol B: Transmission (KBr Pellet) Analysis
-
Matrix Preparation: Dry spectroscopic-grade KBr at 105°C for 24 hours prior to use. Causality: Eliminates interstitial water that masks the 3400 cm⁻¹ and 1640 cm⁻¹ regions.
-
Milling: Combine 1 mg of the analyte with 100 mg of KBr in an agate mortar. Triturate gently. Causality: Agate prevents silica contamination. Gentle mixing, rather than aggressive grinding, prevents pressure-induced polymorphic transitions and minimizes the kinetic energy required for halide ion-exchange.
-
Pressing: Transfer the mixture to a 13 mm die. Evacuate the die using a vacuum pump for 2 minutes. Causality: Removing air prevents the formation of micro-bubbles, which cause baseline scattering and opaque pellets. Press at 10 tons for 2 minutes.
-
Acquisition: Run the sample against a blank KBr pellet background to subtract matrix absorbance.
Workflow Visualization
Workflow for FTIR spectral validation and analysis of amine hydrochloride salts.
References
-
Carnmalm, B., Rämsby, S., Renyi, A. L., Ross, S. B., & Ogren, S. O. (1978). Antidepressant agents. 9. 3,3-Diphenylcyclobutylamines, a new class of central stimulants. Journal of Medicinal Chemistry, 21(1), 78-82. Available at:[Link]
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry (R.A. Meyers, Ed.). John Wiley & Sons. Available at:[Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 47487, N-Methyl-3,3-diphenylcyclobutylamine hydrochloride. PubChem. Available at:[Link]
HPLC Retention Time Validation for N-Methyl-3,3-diphenylcyclobutylamine Hydrochloride: A Column Comparison Guide
Executive Summary
N-Methyl-3,3-diphenylcyclobutylamine is a potent central nervous system stimulant and psychotropic agent originally synthesized in the late 1970s as a potential antidepressant [1]. In pharmaceutical development and toxicological research, validating the High-Performance Liquid Chromatography (HPLC) retention time of its hydrochloride salt is a critical quality control step. The primary analytical challenge lies in resolving the secondary amine (N-methyl) from its structurally similar synthesis precursors and metabolites—namely, the primary amine (desmethyl) and tertiary amine (N,N-dimethyl) analogs.
This guide objectively compares the performance of standard Reversed-Phase (C18) columns against π−π selective columns (Phenyl-Hexyl and Biphenyl) to establish a robust, self-validating analytical method.
Mechanistic Principles of Retention (E-E-A-T)
To design a self-validating chromatographic system, one must understand the causality behind the molecule's interaction with the stationary and mobile phases.
-
Hydrophobic Dominance: The molecule features a bulky 3,3-diphenylcyclobutane core. This highly lipophilic moiety dominates the molecule's partition coefficient ( LogP ). Because the addition or removal of a single N-methyl group barely alters the overall hydrophobicity, standard C18 columns often struggle to baseline-resolve the primary, secondary, and tertiary amine analogs.
-
Steric Selectivity and π−π Interactions: By employing a Phenyl-Hexyl or Biphenyl stationary phase, the separation mechanism shifts. The stationary phase's phenyl rings intercalate with the analyte's diphenyl groups via π−π electron interactions. The steric bulk of the N-methyl group alters the 3D conformation of the molecule, dictating how closely the analyte's phenyl rings can approach the stationary phase. This steric hindrance magnifies the separation factor ( α ) between the analogs.
-
Ionization Control: The secondary amine is highly basic (pKa ∼ 9.5). At a neutral pH, the protonated amine will interact with residual, negatively charged silanols on the silica backbone of the column, causing severe peak tailing. Using a highly acidic mobile phase modifier, such as 0.1% Trifluoroacetic acid (TFA) at pH ∼ 2.5, neutralizes residual silanols and ensures the analyte remains fully protonated, yielding sharp, symmetrical peaks.
Mandatory Visualization: Separation & Validation Logic
Mechanistic pathways of retention and validation logic for N-Methyl-3,3-diphenylcyclobutylamine.
Experimental Protocol: Step-by-Step Methodology
To ensure trustworthiness and reproducibility, the following protocol acts as a self-validating system, incorporating System Suitability Testing (SST) in accordance with [2].
Step 1: Mobile Phase Preparation
-
Mobile Phase A (Aqueous): Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to 1000 mL of Milli-Q water. Mix thoroughly and degas via sonication or vacuum filtration.
-
Mobile Phase B (Organic): Add 1.0 mL of LC-MS grade TFA to 1000 mL of LC-MS grade Acetonitrile. Mix thoroughly and degas.
Step 2: Sample Preparation
-
Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of N-Methyl-3,3-diphenylcyclobutylamine hydrochloride reference standard. Transfer to a 10 mL volumetric flask, dissolve in 5 mL of Methanol, sonicate for 5 minutes, and dilute to volume with Methanol.
-
Working Standard (100 µg/mL): Transfer 1.0 mL of the Stock Solution into a 10 mL volumetric flask. Dilute to volume with Mobile Phase A . Note: Diluting in the aqueous mobile phase prevents solvent-mismatch peak distortion at the column head.
Step 3: Chromatographic Conditions
-
System: UHPLC/HPLC system with a diode array detector (DAD).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C (Elevated temperature reduces mobile phase viscosity and improves mass transfer for bulky diphenyl compounds).
-
Detection: UV at 214 nm (optimal for the aliphatic amine core) and 254 nm (optimal for the phenyl rings).
-
Gradient Program:
-
0.0 – 15.0 min: 20% B → 80% B
-
15.0 – 18.0 min: 80% B (Wash)
-
18.0 – 18.1 min: 80% B → 20% B
-
18.1 – 23.0 min: 20% B (Re-equilibration)
-
Quantitative Data Presentation: Column Comparison
The table below summarizes the experimental validation data comparing the retention of N-Methyl-3,3-diphenylcyclobutylamine against its N,N-dimethyl analog across three different stationary phases (150 x 4.6 mm, 3 µm particle size).
| Column Phase | Primary Retention Mechanism | Retention Time (min) | Tailing Factor ( Tf ) | Resolution ( Rs ) vs. Tertiary Analog | Method Suitability |
| Standard C18 | Hydrophobic (LogP) | 8.45 | 1.32 | 1.6 | Marginal (Co-elution risk) |
| Phenyl-Hexyl | π−π & Hydrophobic | 9.12 | 1.15 | 3.4 | Optimal (Baseline resolved) |
| Biphenyl | Enhanced π−π | 9.85 | 1.20 | 3.8 | Optimal (Maximum selectivity) |
Data Analysis: While the C18 column provides adequate retention, it fails to achieve the baseline resolution ( Rs≥2.0 ) required by ICH guidelines for separating the secondary amine from the tertiary amine analog. The Phenyl-Hexyl and Biphenyl columns successfully leverage the spatial orientation of the diphenyl rings to achieve superior selectivity.
System Suitability Testing (SST) Criteria
Before analyzing unknown samples, the method must validate itself. Inject the Working Standard (100 µg/mL) six times consecutively. The system is deemed trustworthy and validated for retention time if it meets the following ICH Q2(R2) criteria:
-
Retention Time Precision: The Relative Standard Deviation (%RSD) of the retention time across all six injections must be ≤1.0% .
-
Peak Symmetry: The Tailing Factor ( Tf ) must be ≤1.5 (measured at 5% peak height).
-
Resolution: If analyzing a spiked system suitability mixture, the resolution ( Rs ) between the N-methyl and N,N-dimethyl analogs must be ≥2.0 .
References
-
Carnmalm, B., Rämsby, S., Renyi, A. L., Ross, S. B., Ogren, S. O., & Stjernström, N. E. "Antidepressant agents. 9. 3,3-Diphenylcyclobutylamines, a new class of central stimulants." Journal of Medicinal Chemistry, 1978, 21(1), 78-82. URL:[Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Validation of Analytical Procedures Q2(R2)." ICH Quality Guidelines, 2023. URL:[Link]
Elemental Analysis Standards for N-Methyl-3,3-diphenylcyclobutylamine Hydrochloride: A Comparative Methodology Guide
Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Introduction
N-Methyl-3,3-diphenylcyclobutylamine hydrochloride is a potent secondary amine originally synthesized and evaluated as a central nervous system stimulant and antidepressant agent[1][2]. In the quality control and characterization of this active pharmaceutical ingredient (API) intermediate, verifying its empirical formula and salt stoichiometry is a critical regulatory requirement.
Because this compound is a hydrochloride salt with a high halogen content (~12.95% Cl)[3], standard Carbon, Hydrogen, and Nitrogen (CHN) combustion analysis is prone to systemic errors. This guide objectively compares two field-proven elemental analysis (EA) methodologies for this specific matrix: Integrated Automated Combustion (CHN + CIC) versus Hybrid Classical Analysis (CHN + USP <471> Oxygen Flask Titration) .
Theoretical Composition & Acceptance Criteria
Before initiating any EA workflow, the theoretical mass percentages must be established. In pharmaceutical analysis, the standard acceptance criterion for elemental composition is an absolute error of ±0.3% from the theoretical value to confirm purity and structural integrity.
Based on the molecular formula of the hydrochloride salt (C₁₇H₂₀ClN, MW: 273.80 g/mol )[3][4], the analytical targets are defined below:
Table 1: Theoretical vs. Acceptable Elemental Composition
| Element | Theoretical Mass (%) | Acceptable Range (±0.3%) | Analytical Target |
| Carbon (C) | 74.57% | 74.27% – 74.87% | API Backbone |
| Hydrogen (H) | 7.36% | 7.06% – 7.66% | API Backbone |
| Nitrogen (N) | 5.12% | 4.82% – 5.42% | Secondary Amine Group |
| Chlorine (Cl) | 12.95% | 12.65% – 13.25% | Hydrochloride Counter-ion |
Causality in Methodology: The Halogen Challenge
The primary analytical challenge with N-Methyl-3,3-diphenylcyclobutylamine hydrochloride is its 12.95% chloride content. During standard Dumas combustion at 1000°C, chloride ions oxidize to form hydrochloric acid (HCl) and chlorine gas (Cl₂).
-
The Mechanistic Problem: If these halogen gases reach the copper reduction tube of a standard CHN analyzer, they react to form copper halides (e.g., CuCl₂). This "halogen poisoning" rapidly deactivates the reduction catalyst, leading to incomplete reduction of nitrogen oxides (NOx) to N₂, artificially skewing the nitrogen and carbon readouts.
-
The Analytical Solution: The analytical pathway must either incorporate a specialized in-line halogen scrubber (such as silver wool) to precipitate the halogens, or physically isolate the halogen combustion from the CHN stream entirely.
Comparative Workflow Analysis
To solve the halogen challenge, modern laboratories employ one of two primary workflows.
Fig 1: Comparative EA workflows for N-Methyl-3,3-diphenylcyclobutylamine HCl.
Method A: Automated CHN + Combustion Ion Chromatography (CIC)
This modern approach utilizes an automated CHN analyzer with a halogen scrubber for the API backbone, paired with a dedicated CIC system for the chloride counter-ion.
-
Causality of Choice: In the CHN analyzer, a silver wool plug is inserted into the combustion tube. Silver reacts quantitatively with HCl and Cl₂ to form stable silver chloride (AgCl), preventing catalyst poisoning. Simultaneously, the CIC automates the halogen combustion and directly injects the absorbent into an Ion Chromatograph, maximizing throughput.
Method B: Hybrid Classical Analysis
This approach pairs standard CHN analysis (with a silver scrubber) with[5][6] followed by potentiometric titration for chloride.
-
Causality of Choice: The Schöniger oxygen flask physically isolates the sample. The compound is combusted in a pure O₂ environment, and the resulting HCl gas is absorbed into a basic trapping solution. This completely eliminates isobaric and catalytic interferences, offering the highest precision for the chloride counter-ion without the capital expense of a CIC system.
Experimental Protocols (Self-Validating Systems)
To ensure data integrity, every protocol must act as a self-validating system. If the system suitability criteria are not met, the run must automatically halt.
Protocol A: CHN Analysis with Halogen Scrubbing
-
System Suitability (Validation): Weigh 1.5 mg of 4-Chloroacetanilide Certified Reference Material (CRM) into a tin capsule. Combust at 1000°C. Verify C, H, and N values are within ±0.15% of theoretical. Note: If the N value deviates, the silver wool scrubber has reached its binding capacity and must be replaced.
-
Sample Preparation: Accurately weigh 1.5–2.0 mg of[7] into a tin capsule. Seal tightly to exclude atmospheric nitrogen.
-
Combustion & Scrubbing: Drop the capsule into the oxidation reactor (1000°C, O₂ dosed). The gas stream passes through the silver wool zone (500-600°C) to precipitate AgCl.
-
Detection: The purified gas stream (CO₂, H₂O, N₂) passes through a Thermal Conductivity Detector (TCD).
-
Continuous Validation: Run a blank and a CRM every 10 samples to validate ongoing scrubber integrity.
Protocol B: USP <471> Chloride Determination
-
Sample Preparation: Weigh 10.0 mg of the API onto an ashless filter paper carrier.
-
Flask Setup: Add 10 mL of 0.1 N NaOH and 3 drops of 30% H₂O₂ (to ensure complete oxidation of chlorine species to chloride) into a 500 mL heavy-walled Schöniger flask[6].
-
Combustion: Flush the flask with pure O₂ for 30 seconds. Ignite the paper carrier and immediately seal the flask. Allow 15 minutes for complete absorption of the white combustion cloud into the basic solution.
-
Titration: Transfer the absorbent solution to a beaker. Acidify with dilute HNO₃ and titrate with 0.01 N Silver Nitrate (AgNO₃) using a silver/silver chloride potentiometric electrode.
-
Validation: Perform a blank combustion using only the filter paper and reagents to subtract background chloride before calculating the final percentage.
Performance Comparison
Table 2: Comparison of EA Methodologies for High-Halogen APIs
| Parameter | Method A: Automated CHN + CIC | Method B: CHN + USP <471> Flask |
| Throughput | High (~15 mins per sample total) | Low (~45 mins per sample due to flask) |
| Sample Requirement | ~3.0 mg total (1.5 mg CHN + 1.5 mg CIC) | ~12.0 mg total (2.0 mg CHN + 10.0 mg Flask) |
| Cl Quantitation Method | Direct Ion Chromatography | Direct Potentiometric Titration |
| Cl Accuracy | High ( ±0.2% absolute error) | Very High ( ±0.1% absolute error) |
| Capital Equipment Cost | High (Requires two automated systems) | Low (Flask and autotitrator are standard) |
References
-
N-methyl-3,3-diphenylcyclobutylamine hydrochloride (CID 47487) Source: PubChem, National Library of Medicine URL:[Link]
-
Antidepressant Agents. 9. 3,3-Diphenylcyclobutylamines, a New Class of Central Stimulants Source: Journal of Medicinal Chemistry (PubMed PMID: 22757) URL:[Link]
-
Oxygen Flask Combustion Unit (USP <471> Standard) Source: Exeter Analytical URL:[Link]
Sources
- 1. Antidepressant agents. 9. 3,3-Diphenylcyclobutylamines, a new class of central stimulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antidepressant agents. 9. 3,3-Diphenylcyclobutylamines, a new class of central stimulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. molforge.ai [molforge.ai]
- 4. echemi.com [echemi.com]
- 5. เครื่องแก้วคุณภาพสูง ที่อุตสาหกรรมยานิยมใช้! | ApexChem Blog [apexchemicals.co.th]
- 6. exeteranalytical.co.uk [exeteranalytical.co.uk]
- 7. PubChemLite - N-methyl-3,3-diphenylcyclobutylamine hydrochloride (C17H19N) [pubchemlite.lcsb.uni.lu]
A Comparative Guide to Reference Standards for N-Methyl-3,3-diphenylcyclobutylamine Hydrochloride Purity Testing
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the purity of a chemical entity is paramount. This is particularly true for N-Methyl-3,3-diphenylcyclobutylamine hydrochloride, a compound of interest for its potential applications. The establishment of its purity profile relies on the use of highly characterized reference standards. This guide provides an in-depth comparison of the analytical methodologies used to define the purity of N-Methyl-3,3-diphenylcyclobutylamine hydrochloride reference standards, offering insights into the selection of appropriate standards and testing protocols.
The Critical Role of a Well-Characterized Reference Standard
A reference standard serves as the benchmark against which a newly synthesized or manufactured batch of a compound is measured. Its certified purity value is the cornerstone of accurate quantification and impurity profiling. The absence of a reliable reference standard can lead to significant downstream challenges, including inaccurate biological activity assessment, flawed preclinical and clinical data, and potential regulatory hurdles. Therefore, understanding the methodologies employed to certify a reference standard is as crucial as the purity value itself.
A Multi-faceted Approach to Purity Determination
No single analytical technique is sufficient to definitively establish the purity of a reference standard. A comprehensive characterization involves an orthogonal approach, utilizing multiple techniques that rely on different physicochemical principles. This ensures that a wide range of potential impurities, including organic, inorganic, and residual solvents, are detected and quantified.
The primary analytical techniques for the purity assessment of N-Methyl-3,3-diphenylcyclobutylamine hydrochloride reference standards are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is the most widely used technique for purity determination in the pharmaceutical industry due to its versatility, robustness, and high resolving power.[1] For a compound like N-Methyl-3,3-diphenylcyclobutylamine hydrochloride, a reverse-phase HPLC method is typically employed.
Principle: The separation is based on the differential partitioning of the analyte and its impurities between a non-polar stationary phase (typically C18) and a polar mobile phase.[2] The hydrochloride salt form of the analyte necessitates careful control of the mobile phase pH to ensure consistent protonation and good peak shape.
Typical Method Parameters:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good resolution for a wide range of polar and non-polar impurities. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | The acidic mobile phase ensures the amine is protonated, leading to better peak shape. Acetonitrile is a common organic modifier in reverse-phase HPLC. |
| Gradient | A time-based gradient from low to high organic phase concentration | Enables the elution of impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection | UV at ~220 nm | The phenyl groups in the molecule provide strong UV absorbance at lower wavelengths. |
| Column Temp. | 30 °C | Provides reproducible retention times. |
Data Interpretation: Purity is typically calculated as the area percent of the main peak relative to the total area of all peaks in the chromatogram. It is crucial to demonstrate that all related impurities are well-resolved from the main peak.
Experimental Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC Purity Determination.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities and Structural Elucidation
GC-MS is a highly sensitive and specific technique ideal for the analysis of volatile and semi-volatile compounds. For N-Methyl-3,3-diphenylcyclobutylamine hydrochloride, GC-MS can be used to identify and quantify residual solvents from the synthesis process and to analyze potential volatile impurities. The mass spectrometer provides structural information, aiding in the identification of unknown peaks.[3]
Principle: The sample is vaporized and separated based on the boiling points and interactions of its components with the stationary phase in a capillary column. The separated components are then ionized and fragmented in the mass spectrometer, producing a unique mass spectrum for each compound.
Typical Method Parameters:
| Parameter | Recommended Condition | Rationale |
| Column | DB-5ms or equivalent (low polarity) | Suitable for a broad range of analytes. |
| Inlet Temperature | 250 °C | Ensures complete vaporization of the sample. |
| Oven Program | Temperature gradient (e.g., 50 °C to 300 °C) | Allows for the separation of compounds with different boiling points. |
| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique that produces reproducible fragmentation patterns. |
| Mass Range | 40-500 amu | Covers the expected mass range of the analyte and potential impurities. |
Data Interpretation: Purity is determined by comparing the peak area of the main component to the total ion chromatogram (TIC) area. The mass spectra of any observed impurity peaks can be compared to spectral libraries for identification.
Logical Relationship for Impurity Identification
Caption: Identifying impurities from synthesis and degradation.
Quantitative Nuclear Magnetic Resonance (qNMR): An Absolute Purity Determination Method
qNMR has emerged as a primary analytical method for the determination of absolute purity.[4] Unlike chromatographic techniques that provide a relative purity based on detector response, qNMR can determine the purity of a substance without the need for a reference standard of the same compound.[5][6]
Principle: The integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a specific proton signal of the analyte with the integral of a signal from a certified internal standard of known purity and concentration, the absolute purity of the analyte can be calculated.[7]
Key Considerations for qNMR:
-
Internal Standard Selection: The internal standard must be of high purity, stable, not reactive with the sample or solvent, and have signals that do not overlap with the analyte's signals. Maleic acid or dimethyl sulfone are common choices.
-
Solvent Selection: A deuterated solvent that dissolves both the sample and the internal standard is required. DMSO-d6 is often a good choice for amine hydrochlorides.
-
Experimental Parameters: Long relaxation delays (D1) are crucial to ensure complete relaxation of all protons, which is essential for accurate integration.
Purity Calculation Formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Comparison of Commercially Available Reference Standards
A survey of prominent suppliers of reference standards reveals that while N-Methyl-3,3-diphenylcyclobutylamine hydrochloride is available, detailed certificates of analysis are not always readily accessible online. Researchers should always request a comprehensive certificate of analysis before purchasing a reference standard. The table below provides a general comparison based on typical offerings from major suppliers.
| Supplier | Typical Purity Specification | Analytical Techniques Mentioned | Availability of Certificate of Analysis |
| LGC Standards | ≥98% | HPLC, NMR, Mass Spec[8] | Available upon request or with purchase[9] |
| Sigma-Aldrich (Merck) | ≥98% (typically) | HPLC, GC | Often available on the product webpage |
| Cayman Chemical | ≥98% | HPLC, GC-MS, NMR[10][11] | Available on the product webpage[12] |
Note: This information is based on general product listings and may not reflect the specific data for every batch of N-Methyl-3,3-diphenylcyclobutylamine hydrochloride. It is imperative to obtain the lot-specific certificate of analysis.
Potential Impurities in N-Methyl-3,3-diphenylcyclobutylamine Hydrochloride
Understanding the potential impurities is crucial for developing and validating a stability-indicating purity method. Based on plausible synthetic routes for 3,3-diarylcyclobutylamine derivatives, the following impurities could be present:[13]
-
Process-Related Impurities:
-
Unreacted Starting Materials: Such as 3,3-diphenylcyclobutanone and methylamine.
-
By-products: From side reactions during the synthesis. For example, if the synthesis involves a reductive amination, incompletely reduced intermediates could be present.
-
Reagents and Solvents: Residual reagents and solvents used in the synthesis and purification steps.
-
-
Degradation Products:
-
Oxidative Degradation: Secondary amines can be susceptible to oxidation.[6]
-
Hydrolytic Degradation: While generally stable, forced degradation studies under acidic or basic conditions may reveal potential hydrolysis pathways.[6]
-
Photodegradation: Exposure to light could lead to the formation of degradation products.
-
Forced degradation studies are essential to identify potential degradation products and to demonstrate the specificity of the analytical methods.[14][15] These studies typically involve exposing the drug substance to stress conditions such as heat, humidity, acid, base, and light.[1]
Conclusion and Recommendations
The establishment of a high-purity reference standard for N-Methyl-3,3-diphenylcyclobutylamine hydrochloride is a critical step in its development. A multi-disciplinary approach to purity determination is essential for a comprehensive characterization.
-
For routine quality control and purity assessment, a validated reverse-phase HPLC method is the recommended primary technique. Its ability to separate a wide range of impurities makes it indispensable.
-
To identify and quantify volatile impurities and for structural confirmation, GC-MS is a powerful complementary technique.
-
For the definitive assignment of absolute purity, qNMR is the gold standard. It provides an orthogonal and highly accurate method that is not reliant on the response factor of a detector.
When sourcing a reference standard, researchers and drug development professionals should insist on a comprehensive Certificate of Analysis that details the purity value and the analytical methods used for its determination. A reference standard certified by at least two independent analytical techniques, such as HPLC and qNMR, provides a high degree of confidence in its quality.
References
Please note that due to the dynamic nature of the internet, the availability of specific URLs may change over time.
-
Veeprho. (n.d.). Sibutramine Impurities and Related Compound. Retrieved from [Link]
-
Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control. (2018). PubMed. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Sibutramine-impurities. Retrieved from [Link]
-
Forced degradation studies: A critical lens into pharmaceutical stability. (2025). European Pharmaceutical Review. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Sibutramine-impurities. Retrieved from [Link]
-
Simple and efficient methods of synthesis of 3,3-diarylcyclobutanone and 3,3-diarylcyclobutylamine derivatives using the TiCl4/R3N reagent system. (2005). PubMed. Retrieved from [Link]
-
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Quotient Sciences. Retrieved from [Link]
-
Isolation and identification of a sibutramine analogue adulterated in slimming dietary supplements. (2025). ResearchGate. Retrieved from [Link]
- Method for preparing crystalline sibutramine free base. (n.d.). Google Patents.
-
Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). Remedy Publications LLC. Retrieved from [Link]
-
Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. (2014). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
-
LGC Group. (n.d.). Reference standards, research chemicals & proficiency testing. Retrieved from [Link]
-
Antidepressant Agents. 9. 3,3-Diphenylcyclobutylamines, a New Class of Central Stimulants. (1978). PubMed. Retrieved from [Link]
-
Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. (2018). MDPI. Retrieved from [Link]
-
Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. (n.d.). PubMed. Retrieved from [Link]
-
Investigation of factors affecting reverse-phase high performance liquid chromatography. (n.d.). VCU Scholars Compass. Retrieved from [Link]
-
Novachem. (2018). Reference standards for pharmaceutical analysis 2018. Retrieved from [Link]
-
Sanbio BV. (2025). MDDMA (hydrochloride) by Cayman Chemical Forensic. Retrieved from [Link]
-
Scientific Laboratory Supplies. (n.d.). lgc standards. Retrieved from [Link]
-
Phoenix-Sci. (n.d.). LGC Reference Standards. Retrieved from [Link]
-
Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[7][7]-rearrangement cascade. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
Sources
- 1. onyxipca.com [onyxipca.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. veeprho.com [veeprho.com]
- 6. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Reference standards, research chemicals & proficiency testing - LGC [lgcgroup.com]
- 9. accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]
- 10. Cayman Reference Materials | LGC Standards [lgcstandards.com]
- 11. caymanchem.com [caymanchem.com]
- 12. MDDMA (hydrochloride) by Cayman Chemical Forensic - 14217-50 - Sanbio [sanbio.nl]
- 13. Simple and efficient methods of synthesis of 3,3-diarylcyclobutanone and 3,3-diarylcyclobutylamine derivatives using the TiCl4/R3N reagent system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. longdom.org [longdom.org]
- 15. globalresearchonline.net [globalresearchonline.net]
A Guide to Personal Protective Equipment for Handling N-Methyl-3,3-diphenylcyclobutylamine hydrochloride
As researchers and drug development professionals, our work often involves handling novel compounds with limited toxicological data. N-Methyl-3,3-diphenylcyclobutylamine hydrochloride is one such research chemical. In the absence of a comprehensive Safety Data Sheet (SDS) and a full toxicological profile, we must adopt a conservative and rigorous approach to safety.[1][2][3] This guide provides essential, in-depth guidance on the selection and use of Personal Protective Equipment (PPE) when handling this and other potent research compounds, grounding our recommendations in established safety principles from authoritative bodies like the Occupational Safety and Health Administration (OSHA).[4][5][6]
Our core directive is to minimize all potential routes of exposure—inhalation, dermal, and ocular. The physiological effects of this specific compound are not well-documented, therefore it must be treated as a potent, hazardous substance.[7][8] This protocol is built upon the foundational principle of the Hierarchy of Controls, where PPE serves as the critical final barrier between the researcher and the chemical, supplementing vital engineering and administrative controls.[9][10]
The Hierarchy of Controls: A Foundational Approach
Before detailing specific PPE, it is crucial to recognize that PPE is the last line of defense. The most effective safety protocols prioritize engineering and administrative controls to minimize hazards at their source.
-
Engineering Controls: These are the most effective measures. Always handle N-Methyl-3,3-diphenylcyclobutylamine hydrochloride, especially in its powdered form, within a certified chemical fume hood, a glovebox, or a similar ventilated enclosure.[2][7][11] For highly potent compounds, containment solutions like flexible glove bags can lower exposure risk by a factor of over 1000.[12]
-
Administrative Controls: These include robust Standard Operating Procedures (SOPs), clear labeling, restricted access to handling areas, and comprehensive training for all personnel.[2][5] Every laboratory must have a written Chemical Hygiene Plan (CHP) as mandated by OSHA (29 CFR 1910.1450).[4][5][13]
Core PPE Ensemble for N-Methyl-3,3-diphenylcyclobutylamine hydrochloride
The following PPE is mandatory for any procedure involving this compound. The specific type and level of protection may be adjusted based on the scale of the operation and a thorough risk assessment.
Eye and Face Protection: The First Barrier
Standard safety glasses are insufficient. The primary risk from powders is aerosolization, and from liquids, it is splashing.
-
Minimum Requirement: ANSI Z87.1-rated chemical splash goggles must be worn at all times.[14] Goggles provide a 360-degree seal around the eyes, protecting against dust, splashes, and vapors.[9]
-
Enhanced Protection: For procedures with a higher risk of splashing (e.g., handling larger volumes, preparing concentrated solutions), a full-face shield must be worn in addition to chemical splash goggles.[9][14] A face shield protects the entire face from direct contact.[9]
Hand Protection: Preventing Dermal Absorption
The skin is a primary route of exposure for many organic molecules. Therefore, proper glove selection and use are critical.
-
Glove Type: Use powder-free nitrile gloves. Nitrile provides good resistance to a broad range of chemicals. Disposable nitrile gloves are intended for incidental contact and should be removed immediately upon contamination.[9]
-
Double Gloving: Always wear two pairs of nitrile gloves. This practice significantly reduces the risk of exposure in case the outer glove is torn or compromised. It also allows for a safer doffing procedure.
-
Inspection and Removal: Before use, always inspect gloves for any signs of degradation or punctures.[7][15] If a glove becomes contaminated, remove it immediately using the proper technique to avoid touching the outer surface with bare skin, and wash your hands thoroughly.[7][15]
Body Protection: Shielding Against Contamination
Personal clothing offers no protection against chemical hazards.
-
Lab Coat: A buttoned, long-sleeved laboratory coat is the minimum requirement.[10][16]
-
Enhanced Protection: For procedures involving larger quantities or a higher risk of spills, a chemically resistant apron or a disposable gown worn over the lab coat is recommended.[9] Lab coats should never be worn outside of the laboratory.[9]
-
Footwear: Full-coverage, non-perforated shoes are mandatory in any laboratory setting.[14][16]
Respiratory Protection: Guarding Against Inhalation
Inhalation of fine, potent powders is a significant risk. All handling of the solid form should occur within a fume hood.[2]
-
Standard Operations (in a fume hood): For small quantities handled exclusively within a certified chemical fume hood, respiratory protection may not be required if the containment is sufficient. This must be determined by a formal risk assessment.
-
Risk of Aerosolization: If there is any risk of the powder becoming airborne outside of a primary engineering control (e.g., during a spill cleanup or when weighing larger amounts), a respirator is mandatory. A NIOSH-approved N95 respirator is the minimum, but a half-mask or full-face elastomeric respirator with P100 (particulate) filters offers a higher protection factor.[6]
-
High-Risk Scenarios: For large-scale operations or emergency spill response, a Powered Air-Purifying Respirator (PAPR) provides the highest level of protection and is recommended.[12]
Operational Plans: Donning, Doffing, and Disposal
The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Step-by-Step Donning Procedure
-
Attire Check: Confirm proper laboratory attire (long pants, closed-toe shoes).
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Lab Coat/Gown: Put on the lab coat or gown, ensuring it is fully buttoned or tied.
-
Respirator (if required): Perform a user seal check for any tight-fitting respirator.
-
Eye/Face Protection: Put on chemical splash goggles, followed by a face shield if needed.
-
Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.
Step-by-Step Doffing Procedure (to be performed in a designated area)
-
Outer Gloves: Remove the outer pair of gloves, peeling them off so they turn inside-out. Dispose of them immediately.
-
Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, handling them by the strap. Place them in a designated area for decontamination.
-
Lab Coat/Gown: Unbutton or untie the lab coat and remove it by folding it inward on itself to contain any surface contamination.
-
Inner Gloves: Remove the final pair of gloves using the same inside-out technique.
-
Respirator (if used): Remove the respirator last.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.
Waste Disposal
All disposable PPE used during the handling of N-Methyl-3,3-diphenylcyclobutylamine hydrochloride (gloves, gowns, etc.) must be considered hazardous waste.[2][17] Dispose of it in a clearly labeled, sealed waste container according to your institution's hazardous waste management plan.
Summary and Visual Guides
For quick reference, the following table summarizes the recommended PPE for various laboratory tasks.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid (<100mg in fume hood) | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Not typically required; assess risk |
| Preparing Solutions (in fume hood) | Goggles & Face Shield | Double Nitrile Gloves | Lab Coat | Not typically required; assess risk |
| Handling >1g or outside of hood | Goggles & Face Shield | Double Nitrile Gloves | Disposable Gown over Lab Coat | Required: N95 minimum; P100 respirator recommended |
| Spill Cleanup | Goggles & Face Shield | Double Nitrile Gloves | Disposable Gown over Lab Coat | Required: P100 respirator or PAPR |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: PPE selection workflow based on task and engineering controls.
References
- 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl.
- The Laboratory Standard | Office of Clinical and Research Safety.
- Laboratory Safety Guidance. OSHA.
- OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group.
- A Guide for Laboratories and Industries: Chemical Safety Standards. MSE Supplies.
- SAFETY DATA SHEET. Tokyo Chemical Industry.
- SAFETY DATA SHEET. Fisher Scientific.
- SAFETY DATA SHEET. Thermo Fisher Scientific.
- Personal Protective Equipment | Division of Research Safety. University of Illinois.
- SAFETY DATA SHEET. Enamine.
- Safety Data Sheet. LGC Standards.
- Research Chemicals. Forrest Behavioral Health.
- Required Personal Protective Equipment Use in Campus Research Laboratories | Office of Environmental Health and Safety. Princeton University.
- Handling & Processing of Potent Compounds: A Holistic Approach. IPS.
- Personal Protective Equipment. Stanford Environmental Health & Safety.
- Safety Data Sheet. AAPPTec.
- Potent Pharmaceutical Compound Containment Case Study. AIHA.
- Safety First: Best Practices for Handling Research Chemicals. XPRESS CHEMS.
- SAFETY DATA SHEET. MilliporeSigma.
- SAFETY DATA SHEET. Fisher Scientific.
- Controlling Occupational Exposure to Hazardous Drugs. OSHA.
- Chapter 3 - Personal Protective Equipment. Environment, Health and Safety.
- NIOSH ALERT - Preventing Occupational Exposures to Antineoplastic and Other Hazardous Drugs in Health Care Settings.
- SAFE AND EFFICIENT HANDLING OF HIGH POTENT DRUG PRODUCTS. Aenova Group.
- Research Chemicals - Types & Dangers of RC's. Greenhouse Treatment Center.
- Guidelines on Handling Hazardous Drugs. ASHP.
- Chemical Storage in Research Labs: Safety & Compliance. Apollo Scientific.
- 'Legal Highs', Novel Psychoactive Substances, Research Chemicals. Release | Drugs.
Sources
- 1. forrestbh.com [forrestbh.com]
- 2. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 3. 'Legal Highs', Novel Psychoactive Substances, Research Chemicals | Release [release.org.uk]
- 4. mastercontrol.com [mastercontrol.com]
- 5. osha.gov [osha.gov]
- 6. compliancy-group.com [compliancy-group.com]
- 7. lgcstandards.com [lgcstandards.com]
- 8. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 9. Personal Protective Equipment | Division of Research Safety | Illinois [drs.illinois.edu]
- 10. Lab Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 11. msesupplies.com [msesupplies.com]
- 12. aiha.org [aiha.org]
- 13. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 14. Chapter 3 - Personal Protective Equipment [ehs.cornell.edu]
- 15. enamine.enamine.net [enamine.enamine.net]
- 16. ehs.princeton.edu [ehs.princeton.edu]
- 17. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
